molecular formula C10H8Cl3N B11865991 2-Chloro-6-(chloromethyl)quinoline hydrochloride

2-Chloro-6-(chloromethyl)quinoline hydrochloride

Cat. No.: B11865991
M. Wt: 248.5 g/mol
InChI Key: YVTYXFCZJUQQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(chloromethyl)quinoline hydrochloride is a useful research compound. Its molecular formula is C10H8Cl3N and its molecular weight is 248.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-(chloromethyl)quinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-(chloromethyl)quinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8Cl3N

Molecular Weight

248.5 g/mol

IUPAC Name

2-chloro-6-(chloromethyl)quinoline;hydrochloride

InChI

InChI=1S/C10H7Cl2N.ClH/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9;/h1-5H,6H2;1H

InChI Key

YVTYXFCZJUQQAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1CCl.Cl

Origin of Product

United States
Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of 2-Chloro-6-(chloromethyl)quinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course into the Unexplored

In the vast and ever-expanding landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a foundational blueprint for a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, from potent antimalarials like chloroquine to innovative anticancer agents.[3][4] This guide delves into the scientific intrigue surrounding a specific, yet under-investigated molecule: 2-Chloro-6-(chloromethyl)quinoline hydrochloride. While its explicit mechanism of action remains to be fully elucidated, its structural features, particularly the reactive chloromethyl group and the established bioactivity of the quinoline core, provide a fertile ground for scientific inquiry.

This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a hypothesized mechanism of action for 2-Chloro-6-(chloromethyl)quinoline hydrochloride. We will dissect its chemical nature, propose a plausible biological narrative, and lay out a comprehensive, self-validating experimental roadmap to rigorously test our hypothesis. This is not merely a collection of protocols, but a strategic framework for discovery.

I. Physicochemical Profile and Structural Alerts

2-Chloro-6-(chloromethyl)quinoline hydrochloride is a quinoline derivative characterized by two key reactive sites: a chloro group at the 2-position and a chloromethyl substituent at the 6-position.[5] The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable property for biological testing.[5]

PropertyValueSource
Molecular FormulaC10H9Cl2N · HCl[6][7]
Molecular Weight214.09 g/mol (of the free base)[6][8]
AppearanceWhite to off-white crystalline solid[5]
SolubilitySoluble in water and various organic solvents[5]

The presence of the chloromethyl group is a significant "structural alert," suggesting potential for covalent interaction with biological nucleophiles. This reactivity is a double-edged sword; it could be the key to its therapeutic efficacy or a source of off-target toxicity.[5]

II. A Hypothesized Mechanism of Action: The Dual-Pronged Assault

Based on the extensive literature on quinoline derivatives, we propose a dual-pronged mechanism of action for 2-Chloro-6-(chloromethyl)quinoline hydrochloride, primarily centered on its potential as an anticancer agent. This hypothesis is rooted in the known activities of similar compounds which include DNA intercalation, topoisomerase inhibition, and kinase modulation.[9][10][11]

Our central hypothesis is that 2-Chloro-6-(chloromethyl)quinoline hydrochloride acts as a DNA-damaging agent and a modulator of key cellular signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

This hypothesis can be broken down into two interconnected components:

  • Covalent DNA Adduct Formation: The electrophilic chloromethyl group at the 6-position is poised to react with nucleophilic sites on DNA bases, particularly the N7 position of guanine. This covalent binding would form bulky DNA adducts, distorting the double helix and creating a physical impediment to DNA replication and transcription.

  • Intercalation and Topoisomerase II Inhibition: The planar quinoline ring system is structurally analogous to known DNA intercalators.[9] We hypothesize that the molecule can insert itself between DNA base pairs, further disrupting DNA metabolism. This intercalation may also interfere with the function of topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. Inhibition of topoisomerase II would lead to the accumulation of double-strand breaks, a potent trigger for apoptosis.[9]

The chloro group at the 2-position may further enhance the molecule's activity by modulating its electronic properties and influencing its binding affinity for its biological targets.

III. Visualizing the Hypothesized Pathway

To clearly illustrate our proposed mechanism, the following signaling pathway diagram is presented.

Hypothesized_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Nucleus cluster_2 Cellular Response Compound 2-Chloro-6-(chloromethyl)quinoline hydrochloride DNA DNA Double Helix Compound->DNA Covalent Adduct Formation (Chloromethyl Group) Compound->DNA Intercalation (Quinoline Ring) TopoII Topoisomerase II Compound->TopoII Inhibition Replication DNA Replication & Transcription DNA->Replication Blocked TopoII->Replication Inhibited DSB Double-Strand Breaks Replication->DSB Induction DDR DNA Damage Response (ATM/ATR signaling) DSB->DDR CellCycleArrest Cell Cycle Arrest (G2/M Phase) DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Hypothesized dual-pronged mechanism of action of 2-Chloro-6-(chloromethyl)quinoline hydrochloride.

IV. A Roadmap for Experimental Validation

To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive and self-validating workflow.

A. In Vitro Cytotoxicity Profiling

Objective: To determine the cytotoxic potential of 2-Chloro-6-(chloromethyl)quinoline hydrochloride against a panel of cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-Chloro-6-(chloromethyl)quinoline hydrochloride in culture medium. Treat the cells with varying concentrations of the compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.

Rationale: This initial screen will establish the compound's cytotoxic efficacy and provide a dose range for subsequent mechanistic studies.

B. Investigating DNA Interaction

Objective: To determine if 2-Chloro-6-(chloromethyl)quinoline hydrochloride directly interacts with DNA through covalent binding and intercalation.

Protocol 1: DNA Adduct Formation Assay (LC-MS/MS)

  • DNA Incubation: Incubate calf thymus DNA with varying concentrations of the compound in a physiologically relevant buffer at 37°C for 24 hours.

  • DNA Digestion: Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • LC-MS/MS Analysis: Analyze the digested samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the formation of quinoline-DNA adducts.

Rationale: This highly sensitive technique will provide direct evidence of covalent bond formation between the compound and DNA.

Protocol 2: DNA Intercalation Assay (Ethidium Bromide Displacement)

  • Ethidium Bromide-DNA Complex Formation: Prepare a solution of calf thymus DNA and ethidium bromide. The fluorescence of ethidium bromide is significantly enhanced upon intercalation into DNA.

  • Compound Titration: Titrate the ethidium bromide-DNA complex with increasing concentrations of 2-Chloro-6-(chloromethyl)quinoline hydrochloride.

  • Fluorescence Measurement: Monitor the fluorescence intensity of the solution using a spectrofluorometer.

  • Data Analysis: A decrease in fluorescence intensity indicates the displacement of ethidium bromide by the test compound, suggesting an intercalative binding mode.

Rationale: This assay provides a rapid and reliable method to assess the intercalative potential of the compound.

C. Elucidating the Cellular Response

Objective: To characterize the cellular consequences of compound treatment, focusing on cell cycle progression and apoptosis.

Protocol 1: Cell Cycle Analysis (Flow Cytometry)

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 24 and 48 hours.

  • Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Rationale: This will reveal if the compound induces arrest at a specific phase of the cell cycle, a hallmark of DNA-damaging agents.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 24 and 48 hours.

  • Cell Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

Rationale: This assay will confirm if the observed cytotoxicity is due to the induction of programmed cell death.

V. Workflow Visualization

The following diagram illustrates the proposed experimental workflow.

Experimental_Workflow Start Start: Compound Synthesis and Characterization Cytotoxicity In Vitro Cytotoxicity Profiling (MTT Assay) Start->Cytotoxicity DNA_Interaction Investigation of DNA Interaction Cytotoxicity->DNA_Interaction Adduct DNA Adduct Formation (LC-MS/MS) DNA_Interaction->Adduct Intercalation DNA Intercalation (Ethidium Bromide Displacement) DNA_Interaction->Intercalation Cellular_Response Elucidation of Cellular Response Adduct->Cellular_Response Intercalation->Cellular_Response Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cellular_Response->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cellular_Response->Apoptosis Mechanism Mechanism of Action Elucidation Cell_Cycle->Mechanism Apoptosis->Mechanism

Caption: A streamlined workflow for the experimental validation of the hypothesized mechanism of action.

VI. Concluding Remarks and Future Directions

The journey to understanding the precise mechanism of action of any novel compound is both challenging and rewarding. This guide has presented a scientifically grounded hypothesis for the biological activity of 2-Chloro-6-(chloromethyl)quinoline hydrochloride, drawing upon the rich history of quinoline chemistry and pharmacology. The proposed dual-pronged mechanism, involving both covalent DNA damage and intercalation, offers a compelling narrative that can be systematically tested through the detailed experimental workflows outlined herein.

Successful validation of this hypothesis would not only illuminate the therapeutic potential of this specific molecule but also contribute valuable insights to the broader field of quinoline-based drug discovery. Future investigations could expand upon these findings to include in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of potential synergistic combinations with other anticancer agents. The path forward is clear, and the scientific pursuit of these answers holds the promise of advancing our therapeutic arsenal.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). [No source provided].
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1). Bioorganic & Medicinal Chemistry.
  • Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2021). Current Topics in Medicinal Chemistry.
  • Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research.
  • 2-(Chloromethyl)quinoline hydrochloride. (n.d.). PubChem.
  • 2-(Chloromethyl)quinoline hydrochloride. (n.d.). CymitQuimica.
  • An Overview: The biologically important quninoline derivatives. (2011, September 19). International Journal of ChemTech Research.
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025, October 30). [No source provided].
  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
  • Biological activities of quinoline derivatives. (2009, December 15). PubMed.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025, August 27). PMC.
  • 2-(Chloromethyl)quinoline hydrochloride, 97%. (n.d.). Fisher Scientific.
  • 2-(Chloromethyl)quinoline hydrochloride. (n.d.). Sigma-Aldrich.

Sources

The Privileged Scaffold: A Technical Guide to the Biological Potential of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. This guide synthesizes the current technical landscape of quinoline derivatives, moving beyond basic descriptions to explore the causal structure-activity relationships (SAR), precise molecular mechanisms, and validated experimental protocols required for high-impact drug discovery.[1]

Part 1: Structural Activity Relationship (SAR) & Chemical Space

The biological versatility of quinoline stems from its electronic deficiency and the ability of the nitrogen atom to participate in hydrogen bonding and coordination. The SAR of quinoline is not uniform; specific positions govern distinct biological outcomes.

The SAR Logic
  • Position 2 & 4 (The Reactivity Hubs): Substitution here is critical for DNA intercalation and enzyme binding. 4-aminoquinoline derivatives (e.g., chloroquine) rely on the basicity of the side chain at C-4 for lysosomotropic accumulation.

  • Position 6, 7, & 8 (The Electronic Modulators): Substituents on the benzenoid ring modulate lipophilicity and electronic density. Electron-withdrawing groups (EWGs) like Cl or F at C-7 often enhance metabolic stability and potency against resistant strains.

  • N-1 (The Anchor): The nitrogen atom is essential for H-bond acceptance. Quaternization (as in N-methyl quinolinium) often drastically alters bioavailability and toxicity profiles.

Visualization: The Quinoline SAR Map

QuinolineSAR Quinoline Quinoline Core (Benzo[b]pyridine) Pos2 Position C-2 Steric Bulk Tolerance Kinase Selectivity Quinoline->Pos2 Pos4 Position C-4 Critical for DNA Intercalation Amino Side Chains (Antimalarial) Quinoline->Pos4 Pos67 Positions C-6 & C-7 Electronic Tuning (F, Cl, OMe) Metabolic Stability Quinoline->Pos67 Pos8 Position C-8 Chelation Potential (e.g., Clioquinol) Quinoline->Pos8 N1 Position N-1 H-Bond Acceptor pKa Modulation Quinoline->N1 Topoisomerase II Inhibition Topoisomerase II Inhibition Pos4->Topoisomerase II Inhibition Heme Polymerization Inhibition Heme Polymerization Inhibition Pos4->Heme Polymerization Inhibition Increased Lipophilicity Increased Lipophilicity Pos67->Increased Lipophilicity

Figure 1: Functional mapping of the quinoline scaffold. Key positions dictate specific pharmacological outcomes, with C-4 serving as the primary vector for antimalarial and anticancer potency.

Part 2: Therapeutic Mechanisms & Quantitative Data

Anticancer: Topoisomerase II Inhibition

Quinoline derivatives, particularly those with planar heteroaromatic systems fused or substituted at C-4, act as Topoisomerase II poisons . Unlike catalytic inhibitors, poisons stabilize the cleavable complex (enzyme-DNA covalent intermediate), preventing DNA religation.[2] This leads to the accumulation of double-strand breaks, triggering apoptosis via the p53/Bax pathway.

Mechanistic Pathway:

  • Intercalation: The planar quinoline ring slides between DNA base pairs.

  • Stabilization: The drug binds to the Topo II-DNA interface.

  • Arrest: The "Religation" step is blocked.

  • Catastrophe: Replication forks collide with the frozen complex -> DNA fragmentation.

Antimalarial: Heme Detoxification Blockade

The malaria parasite (Plasmodium falciparum) degrades hemoglobin in its acidic digestive vacuole, releasing toxic free heme (ferriprotoporphyrin IX).[3][4] The parasite survives by polymerizing this heme into inert hemozoin crystals.[4]

  • Mechanism: 4-aminoquinolines accumulate in the vacuole (pH trapping) and bind to free heme (π-π stacking), capping the growing hemozoin polymer. This forces toxic heme accumulation, lysing the parasite.[3][5]

Comparative Potency Data (Representative)
Compound ClassTarget MechanismCell Line / StrainIC50 / MIC RangeKey Structural Feature
Indolizinoquinolines Topoisomerase I PoisonK562 (Leukemia)0.5 - 2.0 µMPlanar pentacyclic system
4-Anilinoquinolines EGFR Kinase InhibitorA549 (Lung)50 - 200 nM6,7-dimethoxy substitution
Chloroquine Analogs Heme PolymerizationP. falciparum (3D7)10 - 100 nMBasic lateral side chain
Fluoroquinolones DNA Gyrase InhibitorE. coli0.01 - 0.5 µg/mLC-6 Fluorine atom

Part 3: Advanced Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed with self-validating control steps.

Protocol A: Microwave-Assisted Green Synthesis of 2-Substituted Quinolines

Traditional Skraup synthesis is hazardous. This modern variation uses solid-acid catalysis.

Reagents: Aniline derivative (10 mmol), Cinnamaldehyde (10 mmol), Montmorillonite K-10 clay (catalyst), Ethanol. Equipment: Microwave Reactor (e.g., CEM Discover).

Step-by-Step Workflow:

  • Pre-activation: Dry Montmorillonite K-10 at 120°C for 1 hour to activate acidic sites.

  • Mixing: Mix aniline and cinnamaldehyde in ethanol (5 mL). Add 0.5g activated catalyst.

  • Irradiation: Seal in a microwave vial. Irradiate at 300W, 80°C for 10 minutes.

    • Validation: Monitor via TLC (30% EtOAc/Hexane) every 2 mins to prevent over-oxidation.

  • Work-up: Filter hot to remove clay (catalyst is recyclable).

  • Purification: Evaporate solvent. Recrystallize from hot ethanol.

  • Characterization: Verify structure via 1H-NMR (look for characteristic quinoline doublets at δ 7.0–8.5 ppm).

Protocol B: Topoisomerase II Decatenation Assay

This assay distinguishes true Topo II inhibitors from general DNA intercalators.

Principle: Topoisomerase II converts kinetoplast DNA (kDNA, a massive network of interlocked circles) into free minicircles. Inhibitors prevent this release.

Materials:

  • Human Topoisomerase IIα (purified).

  • kDNA (from Crithidia fasciculata).

  • Assay Buffer (50 mM Tris-HCl, pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP).

Procedure:

  • Preparation: Prepare 20 µL reaction mixtures containing 200 ng kDNA and 1 unit Topo IIα.

  • Treatment: Add Quinoline test compounds (0.1 – 100 µM). Include Vehicle (DMSO) and Positive Control (Etoposide).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 4 µL Stop Solution (5% SDS, 0.25% bromophenol blue).

  • Electrophoresis: Load samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL). Run at 80V for 2 hours.

    • Critical Control: kDNA stays in the well (large network). Decatenated minicircles migrate into the gel.

  • Quantification: Visualize under UV. A lack of migrating bands indicates Topo II inhibition.

Visualization: Topoisomerase II Inhibition Workflow

TopoAssay kDNA kDNA Network (Interlocked Circles) Reaction Incubation 37°C, 30 min kDNA->Reaction Enzyme Topoisomerase IIα + ATP Enzyme->Reaction Drug Quinoline Derivative (Test Compound) Drug->Reaction Outcome1 Inhibition (Active) kDNA remains in well Reaction->Outcome1 Drug Blocks Enzyme Outcome2 No Inhibition (Inactive) Minicircles migrate Reaction->Outcome2 Enzyme Functions

Figure 2: Logical flow of the kDNA Decatenation Assay. The migration of DNA serves as a binary switch indicating enzyme activity.

Part 4: Future Perspectives & Challenges

The future of quinoline therapeutics lies in Hybridization and Reversal of Resistance .

  • Molecular Hybrids: Covalent linking of quinoline (for transport/localization) with artemisinin (for oxidative stress) has shown ability to overcome MDR in malaria.

  • Efflux Pump Inhibition: New derivatives are being designed not just to kill cells, but to bind P-glycoprotein (P-gp), preventing the efflux of other chemotherapeutics.

References

  • Arabian Journal of Chemistry. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • National Institutes of Health (PMC). (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison. [Link]

  • Journal of Medicinal Chemistry. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. [Link]

  • MDPI Molecules. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. [Link][6]

Sources

Technical Guide: Discovery and Synthesis of Halogenated Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Halogen Advantage in Quinoline Scaffolds

In modern medicinal chemistry, the quinoline core is a "privileged structure," serving as the backbone for antimalarials (Chloroquine), broad-spectrum antibiotics (Ciprofloxacin), and emerging kinase inhibitors (Lenvatinib). However, the naked quinoline ring is rarely the final drug. The strategic introduction of halogen atoms (F, Cl, Br, I) is the critical differentiator that transforms this heterocycle into a bioactive therapeutic.

Why Halogenate?

  • Metabolic Blocking: Halogens at the C2 or C4 positions block oxidative metabolism (e.g., preventing P450-mediated oxidation), significantly extending half-life (

    
    ).
    
  • Lipophilicity Modulation: Introducing chlorine or bromine increases

    
    , facilitating membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Halogen Bonding: Unlike hydrogen bonds, heavy halogens (Cl, Br, I) possess a "sigma-hole"—a region of positive electrostatic potential opposite the C-X bond—that allows for specific, high-affinity interactions with carbonyl oxygens or aromatic systems in the target protein binding pocket.

Decision Framework: De Novo Assembly vs. Late-Stage Functionalization

The synthesis of halogenated quinolines requires a bifurcation in strategy based on the desired substitution pattern.

  • Route A: De Novo Construction (Ring Closure)

    • Best for: 4-substituted, 2-substituted, or polysubstituted quinolines where the halogen is on the benzene ring (positions 5, 6, 7, 8).

    • Classic Method:[1] Gould-Jacobs Reaction.[2][3][4]

  • Route B: Late-Stage Functionalization (C-H Activation/Substitution)

    • Best for: Introducing halogens onto a pre-formed quinoline core, particularly at "difficult" positions (C3, C5, C8) or for diversifying a lead compound library.

    • Modern Method: Directed C-H Activation or Metal-Free Regioselective Halogenation.

Visualization: Synthetic Decision Matrix

QuinolineStrategy Start Target: Halogenated Quinoline Decision Where is the Halogen needed? Start->Decision BenzeneRing Benzene Ring (C5, C6, C7, C8) Decision->BenzeneRing Benzenoid Subst. PyridineRing Pyridine Ring (C2, C3, C4) Decision->PyridineRing Pyridinoid Subst. DeNovo Strategy A: De Novo Assembly (Start with Halogenated Aniline) BenzeneRing->DeNovo LateStage Strategy B: Late-Stage Functionalization (Modify Quinoline Core) PyridineRing->LateStage GouldJacobs Gould-Jacobs Reaction (Best for C4-OH / C4-Cl) DeNovo->GouldJacobs Skraup Skraup/Doebner-Miller (Best for unsubstituted C4) DeNovo->Skraup POCl3 Deoxychlorination (POCl3) Converts C4-OH to C4-Cl GouldJacobs->POCl3 Essential Step DirectHal Direct Halogenation LateStage->DirectHal NAS Nucleophilic Aromatic Subst (S_NAr) (Displace LG at C2/C4) LateStage->NAS CH_Act C-H Activation (Transition Metal or Radical) DirectHal->CH_Act C5/C8 Selectivity EAS Electrophilic Aromatic Subst (SEAr) (Selectivity: C5/C8 > C3) DirectHal->EAS C5/C8 Selectivity

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on regiochemical requirements.

Protocol A: The "Classic" Industrial Standard

Synthesis of 4,7-Dichloroquinoline (Chloroquine Precursor)

This protocol utilizes the Gould-Jacobs reaction , the industry standard for generating 4-hydroxyquinolines which are subsequently aromatized to 4-chloroquinolines. This route is preferred for its scalability and the availability of cheap starting materials (


-chloroaniline).

Mechanism & Rationale:

  • Condensation: Aniline reacts with EMME (diethyl ethoxymethylenemalonate).[2][4]

  • Cyclization: Thermal electrocyclization (

    
    ) forms the pyridine ring.[4] The high temperature is necessary to overcome the aromatic stability of the benzene ring during the transition state.
    
  • Aromatization: The resulting 4-hydroxyquinoline is actually a 4-quinolone tautomer. Treatment with phosphorus oxychloride (

    
    ) converts the C=O into a C-Cl bond via an imidoyl chloride intermediate, restoring full aromaticity to the pyridine ring and creating a reactive handle for further functionalization (
    
    
    
    ).
Experimental Workflow

Reagents:

  • 
    -Chloroaniline (1.0 eq)
    
  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Diphenyl ether (Dowtherm A) (Solvent for high T)

  • Sodium Hydroxide (NaOH)[4]

  • Phosphorus Oxychloride (

    
    )
    

Step-by-Step Protocol:

  • Enamine Formation:

    • Charge a reactor with

      
      -chloroaniline (127.6 g, 1.0 mol) and EMME (237.8 g, 1.1 mol).
      
    • Heat to

      
       for 2 hours under vacuum or with a distillation head to remove the ethanol byproduct. This drives the equilibrium forward.
      
    • Checkpoint: The mixture solidifies upon cooling (Enamine intermediate).

  • Thermal Cyclization (Gould-Jacobs):

    • Add the enamine to boiling Diphenyl ether (

      
      ). Caution:  Exothermic cyclization.
      
    • Maintain reflux for 1-2 hours.[2][4]

    • Cool to room temperature.[5] The ester intermediate (ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate) will precipitate. Filter and wash with hexane.

  • Hydrolysis & Decarboxylation:

    • Reflux the ester in 10% NaOH solution for 3 hours (Saponification).

    • Acidify with HCl to precipitate the carboxylic acid.[4]

    • Heat the dry acid in Dowtherm A at

      
       until 
      
      
      
      evolution ceases. This yields 7-chloro-4-hydroxyquinoline .[6]
  • Deoxychlorination:

    • Suspend the 7-chloro-4-hydroxyquinoline in toluene.

    • Add

      
       (1.5 eq) dropwise at 
      
      
      
      .
    • Reflux for 2 hours.[4] The solution will clarify as the starting material is consumed.

    • Quench: Pour onto crushed ice/ammonia water (exothermic!).

    • Extract with dichloromethane (DCM), dry over

      
      , and concentrate.
      
    • Yield: ~80-85% of 4,7-dichloroquinoline .

Protocol B: Modern Late-Stage Functionalization

Metal-Free Regioselective C5-Halogenation

While the Gould-Jacobs route builds the ring, modern drug discovery often requires modifying an existing quinoline scaffold. The C5 position is notoriously difficult to access via standard electrophilic aromatic substitution (EAS) due to the competing protonation of the nitrogen, which deactivates the ring.

The following protocol uses Trihaloisocyanuric Acids (TCCA/TBCA) to achieve exclusive C5 regioselectivity under mild conditions, avoiding toxic transition metals.

Mechanism: The reaction proceeds via a radical pathway or a highly polarized complex where the amide/amine substituent at C8 (if present) or the inherent electronics of the quinoline directs the halogen to the C5 position (the most electron-rich position on the carbocycle).

Experimental Workflow

Reagents:

  • 8-Substituted Quinoline substrate (e.g., 8-methoxyquinoline or 8-aminoquinoline)

  • Trichloroisocyanuric acid (TCCA) or Tribromoisocyanuric acid (TBCA) (0.34 eq - note: each mole provides 3 halogen atoms)

  • Solvent: Acetonitrile (

    
    ) or Water (
    
    
    
    )

Step-by-Step Protocol:

  • Preparation:

    • Dissolve the quinoline substrate (1.0 mmol) in

      
       (5 mL).
      
  • Addition:

    • Add TCCA (0.34 mmol) or TBCA (0.34 mmol) in one portion.

  • Reaction:

    • Stir at room temperature (RT) for 1-4 hours.

    • Monitoring: Check TLC for the disappearance of the starting material. The reaction is typically very fast.

  • Workup:

    • Filter off the cyanuric acid byproduct (white solid).

    • Concentrate the filtrate.

    • Purify via silica gel flash chromatography (Hexane/EtOAc).

  • Result:

    • Yields are typically >90% with >95:5 regioselectivity for the 5-haloquinoline .[7]

Visualization: Regioselectivity & Mechanism[7][8]

QuinolineMechanism Substrate Quinoline Core EAS_Path Electrophilic Path (E+) (Acidic Media) Substrate->EAS_Path H2SO4/X2 Radical_Path Radical Path (X•) (TCCA/TBCA) Substrate->Radical_Path TCCA/MeCN Nu_Path Nucleophilic Path (Nu-) (S_NAr) Substrate->Nu_Path LiR / NaOR C5_C8 C5 / C8 Substitution (Major Product) EAS_Path->C5_C8 Electronic Control C3 C3 Substitution (Minor/Specific) EAS_Path->C3 Deactivated Ring Radical_Path->C5_C8 High Selectivity C2_C4 C2 / C4 Substitution (via Halogen Displacement) Nu_Path->C2_C4 Chichibabin Type

Figure 2: Mechanistic map showing how reaction conditions dictate regioselectivity on the quinoline scaffold.

Structure-Activity Relationship (SAR) Data

When designing halogenated quinolines, the choice of halogen impacts physicochemical properties. The table below summarizes the effects of substituting a Hydrogen (H) with a Halogen at the C7 position (relevant to chloroquine analogs).

Substituent (C7)

(Hammett)

(Lipophilicity)
Metabolic StabilityPrimary Effect
-H 0.002.50LowBaseline
-F 0.062.65HighBlocks metabolic oxidation; minimal steric clash.
-Cl 0.233.21HighOptimal lipophilicity boost; strong metabolic block.
-Br 0.233.38ModerateEnhanced hydrophobic binding; exploitable for cross-coupling.
-I 0.183.62LowHalogen bonding capability; photolabile.

Note: Data derived from standard QSAR models for quinoline antimalarials.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[8] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Price, C. C., & Roberts, R. M. (1948). 4,7-Dichloroquinoline.[6][9] Organic Syntheses, 28, 38. Link

  • Motati, D. R., Uredi, D., & Watkins, E. B. (2018).[10] A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.[5][7][10][11] Chemical Science, 9(7), 1782–1788. Link

  • Doraghi, F., et al. (2024).[12] Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. The Chemical Record, 24(11), e202400116.[12] Link

  • Wilcken, R., et al. (2013).[13] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

Sources

An In-depth Technical Guide to the Electrophilicity of 2-Chloro-6-(chloromethyl)quinoline Hydrochloride for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the electrophilic nature of 2-Chloro-6-(chloromethyl)quinoline hydrochloride, a versatile building block in medicinal chemistry. We will delve into the nuanced reactivity of its dual electrophilic centers, offering a theoretical framework and practical, field-proven insights for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction: The Quinoline Scaffold and the Significance of 2-Chloro-6-(chloromethyl)quinoline Hydrochloride

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The subject of this guide, 2-Chloro-6-(chloromethyl)quinoline hydrochloride, is a particularly valuable synthetic intermediate due to the presence of two distinct and reactive electrophilic sites. The strategic manipulation of these sites allows for the construction of diverse molecular architectures, making it a cornerstone for the synthesis of novel pharmaceutical compounds[2][]. This guide will dissect the electronic properties and chemical behavior of this molecule, providing a roadmap for its effective utilization in synthetic strategies.

Unveiling the Dual Electrophilic Nature: A Tale of Two Centers

The electrophilicity of 2-Chloro-6-(chloromethyl)quinoline hydrochloride is centered on two key positions: the carbon atom at the 2-position (C2) of the quinoline ring and the benzylic carbon of the 6-(chloromethyl) group. Understanding the relative reactivity of these two sites is paramount for predicting and controlling the outcomes of nucleophilic substitution reactions.

Diagram: Electrophilic Centers of 2-Chloro-6-(chloromethyl)quinoline

G cluster_quinoline 2-Chloro-6-(chloromethyl)quinoline C1 C2 C N N C2->N Cl_ring Cl C2->Cl_ring C3 C N->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 CH2Cl_group CH₂Cl C6->CH2Cl_group C7->C4 C8 C C7->C8 C8->C2 C9 C10 C electrophilic_C2 C2 electrophilic_CH2 C

Caption: The two primary electrophilic centers in the molecule.

The C2 Position: An Electron-Deficient Center on the Heterocycle

The chlorine atom at the C2 position of the quinoline ring renders this carbon highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent nitrogen atom, coupled with the electronegativity of the chlorine, creates a significant partial positive charge on C2. This makes it a prime target for a wide range of nucleophiles. Computational studies on related 2-chloroquinoline systems confirm the electron-deficient character of the C2 position, often identified as a favorable site for nucleophilic attack in molecular electrostatic potential (MEP) maps[4].

The Benzylic Carbon: A Classic Site for Nucleophilic Substitution

The chloromethyl group at the C6 position introduces a benzylic halide functionality. The carbon atom of the -CH₂Cl group is an electrophilic center that readily participates in both SN1 and SN2 reactions. The stability of the potential benzylic carbocation intermediate, which can be delocalized over the quinoline ring system, suggests a propensity for SN1-type reactions, particularly with weaker nucleophiles or under solvolytic conditions.

A Comparative Analysis of Electrophilicity: Theory and Prediction

  • Electronic Effects: The quinoline ring, being an electron-withdrawing system, enhances the electrophilicity of the benzylic carbon at C6. Conversely, the chloromethyl group, being weakly electron-withdrawing, will have a minor electronic influence on the reactivity of the C2 position.

  • Reaction Mechanisms: Nucleophilic attack at C2 typically proceeds through a Meisenheimer-like intermediate in an addition-elimination (SNAr) mechanism. In contrast, reactions at the benzylic carbon can proceed via either a concerted (SN2) or a stepwise (SN1) pathway.

  • Steric Hindrance: The C2 position is sterically more accessible than the benzylic carbon, which is attached to the bulky quinoline ring. However, the approach of a nucleophile to C2 can be influenced by the lone pair of the nitrogen atom.

Prediction: Based on the electronic activation of the C2 position by the heterocyclic nitrogen and the chlorine atom, it is predicted that the C2 position is the more electrophilic and kinetically favored site for nucleophilic attack under most conditions, especially with strong nucleophiles. Reactions at the benzylic position are expected to be more competitive under conditions that favor carbocation formation (e.g., with weaker nucleophiles, polar protic solvents, or Lewis acid catalysis).

Synthesis of 2-Chloro-6-(chloromethyl)quinoline Hydrochloride

The synthesis of the title compound can be achieved through a multi-step process, typically starting from a substituted aniline. A common synthetic route involves the Vilsmeier-Haack reaction.

Diagram: Synthetic Workflow for 2-Chloro-6-(chloromethyl)quinoline Hydrochloride

G p-Toluidine p-Toluidine Amidation Amidation p-Toluidine->Amidation Ac₂O N-(p-tolyl)acetamide N-(p-tolyl)acetamide Amidation->N-(p-tolyl)acetamide Vilsmeier-Haack Vilsmeier-Haack N-(p-tolyl)acetamide->Vilsmeier-Haack POCl₃, DMF 2-Chloro-6-methyl-quinoline-3-carbaldehyde 2-Chloro-6-methyl-quinoline-3-carbaldehyde Vilsmeier-Haack->2-Chloro-6-methyl-quinoline-3-carbaldehyde Chlorination Chlorination 2-Chloro-6-methyl-quinoline-3-carbaldehyde->Chlorination SOCl₂ or PCl₅ 2-Chloro-6-(chloromethyl)quinoline 2-Chloro-6-(chloromethyl)quinoline Chlorination->2-Chloro-6-(chloromethyl)quinoline HCl salt formation HCl salt formation 2-Chloro-6-(chloromethyl)quinoline->HCl salt formation HCl in ether 2-Chloro-6-(chloromethyl)quinoline hydrochloride 2-Chloro-6-(chloromethyl)quinoline hydrochloride HCl salt formation->2-Chloro-6-(chloromethyl)quinoline hydrochloride

Caption: A typical synthetic route to the target molecule.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

  • Amidation of p-Toluidine:

    • To a stirred solution of p-toluidine in a suitable solvent (e.g., dichloromethane), add acetic anhydride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, quench with water and extract the product.

  • Vilsmeier-Haack Cyclization:

    • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.

    • Add the N-(p-tolyl)acetamide to the Vilsmeier reagent and heat the mixture (e.g., 70-80 °C) for several hours[5].

    • Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the 2-chloro-6-methyl-quinoline-3-carbaldehyde.

  • Conversion of Aldehyde to Chloromethyl Group (Hypothetical Step based on similar transformations):

    • Reduce the aldehyde group of 2-chloro-6-methyl-quinoline-3-carbaldehyde to the corresponding alcohol using a reducing agent like sodium borohydride.

    • Convert the resulting alcohol to the chloromethyl derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Formation of Hydrochloride Salt:

    • Dissolve the free base of 2-Chloro-6-(chloromethyl)quinoline in a suitable solvent (e.g., diethyl ether).

    • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in ether to precipitate the hydrochloride salt.

    • Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.

Reactivity with Nucleophiles: A Practical Guide

The dual electrophilic nature of 2-Chloro-6-(chloromethyl)quinoline hydrochloride allows for a rich and diverse range of reactions. The choice of nucleophile, solvent, and reaction conditions will dictate the regioselectivity of the substitution.

Reactions with Amine Nucleophiles

Amines are common nucleophiles in drug synthesis. Their reaction with the title compound can lead to the formation of either 2-aminoquinolines or 6-(aminomethyl)quinolines.

Experimental Protocol: Reaction with a Primary Amine

  • Setup: In a round-bottom flask, dissolve 2-Chloro-6-(chloromethyl)quinoline hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol, DMF).

  • Addition of Amine: Add the primary amine (1.1 - 2.0 eq) and a base (e.g., triethylamine, K₂CO₃) to neutralize the hydrochloride and the HCl generated during the reaction.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography or recrystallization.

Expected Outcome: Based on the higher electrophilicity of the C2 position, the primary product is expected to be the 2-amino-6-(chloromethyl)quinoline derivative. To favor substitution at the benzylic position, milder conditions or a less nucleophilic amine might be employed.

NucleophileProduct at C2Product at C6 (Benzylic)
Primary Amine (e.g., Aniline)2-(Anilino)-6-(chloromethyl)quinoline2-Chloro-6-(anilinomethyl)quinoline
Secondary Amine (e.g., Morpholine)2-(Morpholino)-6-(chloromethyl)quinoline2-Chloro-6-(morpholinomethyl)quinoline
Reactions with Thiol Nucleophiles

Thiols are soft nucleophiles and are expected to react readily with both electrophilic centers.

Experimental Protocol: Reaction with a Thiol

  • Setup: Dissolve 2-Chloro-6-(chloromethyl)quinoline hydrochloride (1.0 eq) in a polar aprotic solvent like DMF.

  • Addition of Thiol: Add the thiol (1.1 eq) and a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C to generate the thiolate.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Workup: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the product using column chromatography.

Expected Outcome: Similar to amines, the C2 position is the likely site of initial attack. The resulting 2-thio-substituted quinoline could potentially undergo further reaction at the chloromethyl group if excess thiol and base are used.

NucleophileProduct at C2Product at C6 (Benzylic)
Thiophenol2-(Phenylthio)-6-(chloromethyl)quinoline2-Chloro-6-((phenylthio)methyl)quinoline
Sodium Hydrosulfide (NaSH)6-(Chloromethyl)quinoline-2(1H)-thione2-Chloro-6-(mercaptomethyl)quinoline
Reactions with Alcohol Nucleophiles (Solvolysis)

Under solvolytic conditions, particularly in polar protic solvents like alcohols, the reaction is more likely to proceed via an SN1 mechanism at the benzylic position due to the stabilization of the carbocation intermediate.

Experimental Protocol: Solvolysis in Methanol

  • Setup: Dissolve 2-Chloro-6-(chloromethyl)quinoline hydrochloride in methanol.

  • Reaction: Heat the solution to reflux and monitor the reaction over time using TLC or LC-MS. The reaction may be slow and require prolonged heating.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography to isolate the 2-chloro-6-(methoxymethyl)quinoline.

Expected Outcome: Solvolysis is expected to favor substitution at the benzylic position, leading to the corresponding ether. The C2 position is generally less reactive towards neutral, weak nucleophiles like alcohols without activation.

Conclusion: A Versatile Tool for Drug Discovery

2-Chloro-6-(chloromethyl)quinoline hydrochloride presents a fascinating case of dual electrophilicity. A thorough understanding of the electronic and steric factors governing its reactivity is crucial for its successful application in the synthesis of complex molecules. While the C2 position is generally the more reactive site for nucleophilic attack, the benzylic position can be selectively targeted under appropriate conditions. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full synthetic potential of this valuable building block in the pursuit of novel therapeutics.

References

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules. 2020;25(23):5733. [Link]

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis. Journal of Applied Bioanalysis. [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Chemistry – A European Journal. 2023;29(11):e202203394. [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc. 2018;2018(1):244-287. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. 2012;2012(6):384-397. [Link]

  • Synthesis of[2][6]Oxathiepino[5,6-b]quinolines via Base-Mediated Intramolecular Hydroalkoxylation. Synlett. 2022;33(1):79-82. [Link]

  • Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. Journal of Molecular Structure. 2024;1305:137788. [Link]

  • Scheme 1. Synthesis of 2-acetyl-6-chloro-4-arylquinoline (3). ResearchGate. [Link]

  • Pharmaceutical Organic Chemistry-3 2024-2025. Flipbuilder. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. 2000;5(12):1224-1234. [Link]

  • 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. 2009;65(11):o2723. [Link]

Sources

Technical Guide: CAS 3747-74-8 (2-(Chloromethyl)quinoline hydrochloride)

[1][2]

Executive Summary

CAS 3747-74-8 , chemically known as 2-(Chloromethyl)quinoline hydrochloride (or

1

This guide details its physicochemical profile, industrial synthesis, and two primary applications:

  • Bio-imaging: As the precursor for TQEN , a ratiometric fluorescent probe for intracellular Zinc (

    
    ) quantification.
    
  • Drug Development: As a key intermediate in the synthesis of leukotriene biosynthesis inhibitors (e.g., substituted indoles) and antifungal agents.

Part 1: Chemical Identity & Physicochemical Profile

The hydrochloride salt form enhances the stability of the otherwise reactive free base, which is prone to polymerization or hydrolysis.

PropertyData
CAS Number 3747-74-8
Chemical Name 2-(Chloromethyl)quinoline hydrochloride
Synonyms

-Chloroquinaldine HCl; 2-Chloromethylchinoline HCl
Molecular Formula

Molecular Weight 214.09 g/mol
Appearance White to off-white/pale yellow crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents
Melting Point 183–187 °C (lit.)[2][3]
Reactivity Class Alkylating agent (Electrophile)

Part 2: Synthesis of the Core Scaffold

While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust protocol utilizes Trichloroisocyanuric Acid (TCCA) as a chlorinating agent, avoiding the harsh conditions of radical chlorination with elemental chlorine.

Experimental Protocol: Chlorination of Quinaldine

Objective: Synthesize 2-(chloromethyl)quinoline from 2-methylquinoline (Quinaldine).

Reagents:

  • 2-Methylquinoline (Quinaldine)

  • Trichloroisocyanuric Acid (TCCA)

  • Solvent: Chloroform (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 143 g (1.0 mol) of quinaldine in 350 mL of chloroform in a reactor fitted with a reflux condenser.

  • Addition: Heat the solution to 60°C. Add 83 g (0.36 mol) of TCCA in small portions over 3 hours. Note: TCCA provides a controlled release of active chlorine, preventing over-chlorination to the dichloromethyl derivative.

  • Reaction: Stir for an additional 45 minutes at 60°C. Monitor via TLC for the disappearance of quinaldine.

  • Work-up: Cool the mixture. Add 700 mL water and 200 mL 50% KOH to quench and neutralize.

  • Extraction: Separate the organic phase. Wash the aqueous phase with chloroform.[4][5]

  • Purification: Dry the combined organic layers over

    
     and evaporate. Recrystallize from ethyl acetate/hexane to yield the free base. Convert to HCl salt by bubbling dry HCl gas through an ethereal solution.[6]
    

Yield: ~53–64% Purity Validation:




Part 3: Application in Bio-Imaging (Zinc Sensing)

One of the most sophisticated uses of CAS 3747-74-8 is in the synthesis of TQEN (


Mechanism of Action

TQEN functions via Chelation-Enhanced Fluorescence (CHEF) .[7]

  • Apo-state (Free ligand): The lone pair electrons on the quinoline nitrogens quench fluorescence via Photoinduced Electron Transfer (PET).

  • Bound-state (

    
    ):  Zinc coordination locks the nitrogen lone pairs, inhibiting PET and restoring intense fluorescence.
    
Synthesis of TQEN

Reaction Type:

Protocol:

  • Reactants: Dissolve ethylenediamine (1 eq) and 2-(chloromethyl)quinoline hydrochloride (4.2 eq) in acetonitrile.

  • Base: Add anhydrous Potassium Carbonate (

    
    , 10 eq) to scavenge the HCl released and drive the reaction.
    
  • Conditions: Reflux under nitrogen for 24–48 hours.

  • Work-up: Filter off inorganic salts. Evaporate solvent.[5][6][8]

  • Purification: Recrystallize from ethanol/water.

TQEN_SynthesisEDAEthylenediamine(Nucleophile)BaseK2CO3 / MeCNReflux, 48hEDA->BaseCMQ2-(Chloromethyl)quinoline HCl(CAS 3747-74-8)CMQ->BaseIntermediateTransition State(SN2 Attack)Base->Intermediate-HClTQENTQEN Ligand(Fluorescent Sensor)Intermediate->TQENComplex[Zn-TQEN] Complex(Strong Fluorescence)TQEN->Complex+ Zn2+(CHEF Effect)ZnZn2+ IonZn->Complex

Caption: Synthesis pathway of TQEN from CAS 3747-74-8 and subsequent Zinc sensing mechanism.

Part 4: Application in Drug Development (Leukotriene Inhibitors)

CAS 3747-74-8 is a critical intermediate in the synthesis of leukotriene biosynthesis inhibitors, specifically those targeting the 5-lipoxygenase pathway (e.g., compounds related to MK-886 or REV-5901 analogs).

Reaction Logic

The quinoline ring acts as a lipophilic anchor, while the methylene bridge connects it to a pharmacophore (often an indole or aromatic acid). The high reactivity of the chloromethyl group allows for clean coupling with weak nucleophiles like phenols or indoles.

Representative Protocol: Indole Alkylation

Reference: Based on European Patent 0 419 049 A1 [1].

  • Substrate: 3-(4-hydroxyphenyl)propanoate derivative (or specific indole scaffold).

  • Reagent: 2-(Chloromethyl)quinoline hydrochloride (1.1 eq).

  • Base: Cesium Carbonate (

    
    , 2.5 eq). Why Cs2CO3? The "Cesium Effect" enhances the nucleophilicity of the oxygen/nitrogen anion in polar aprotic solvents.
    
  • Solvent: DMF or Acetone.

  • Procedure: Stir at 50–60°C for 12 hours. The product precipitates upon water addition.[5][6]

Leukotriene_InhibitorIndoleIndole/Phenol Scaffold(Pharmacophore)Cs2CO3Cs2CO3 / DMF(Base)Indole->Cs2CO3ReagentCAS 3747-74-8(Electrophilic Linker)Reagent->Cs2CO3CouplingNucleophilic Substitution(Ether/Amine Bond Formation)Cs2CO3->CouplingDrugLeukotriene Inhibitor(Quinoline-Indole Conjugate)Coupling->DrugLipophilic Anchor Attachment

Caption: Strategy for attaching the quinoline anchor to drug scaffolds using CAS 3747-74-8.

Part 5: Safety & Toxicology

Warning: CAS 3747-74-8 is an alkylating agent .

  • Vesicant Properties: Like many nitrogen mustard analogs, chloromethyl heterocycles can blister skin and damage mucous membranes.

  • Handling:

    • Always handle in a fume hood.[5]

    • Wear double nitrile gloves.

    • Decontamination: Spills should be treated with dilute ammonia or 5% NaOH to hydrolyze the chloromethyl group to the less toxic hydroxymethyl derivative.

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture converts the compound to 2-quinolinemethanol and HCl.

References

  • European Patent Office. (1991). Quinolin-2-ylmethoxy indoles as inhibitors of the biosynthesis of leukotrienes (EP 0419049 A1). Retrieved from

  • Mikata, Y., et al. (2005).[9] Tetrakis(2-quinolinylmethyl)ethylenediamine (TQEN) as a new fluorescent sensor for zinc.[10] Dalton Transactions, (10), 17494-17504. Retrieved from

  • PrepChem. (n.d.). Synthesis of 2-(chloromethyl)quinoline.[2] Retrieved from

  • BOC Sciences. (n.d.). 2-(Chloromethyl)quinoline hydrochloride Product Information. Retrieved from

Strategic Investigation of Quinoline Scaffolds in Oncology: From Rational Design to Mechanistic Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold Status

The quinoline ring system (benzo[b]pyridine) represents a "privileged scaffold" in medicinal chemistry due to its ability to interact with diverse biological targets including DNA, Topoisomerase II, and tyrosine kinases (EGFR, VEGFR). Unlike aliphatic chains, the planar, bicyclic heteroaromatic structure of quinoline allows for robust


 stacking interactions within the DNA base pairs and hydrophobic pockets of kinase domains.

This guide moves beyond basic synthesis, focusing on the biological validation workflow . It provides a rigorous, self-validating framework for characterizing novel quinoline derivatives, ensuring that observed cytotoxicity is correctly attributed to specific molecular mechanisms rather than off-target artifacts.

Module 1: Rational Design & Structure-Activity Relationship (SAR)

Effective investigation begins with rational design. Random screening is inefficient; therefore, modifications to the quinoline core must be hypothesis-driven. The Structure-Activity Relationship (SAR) of quinoline antitumor agents generally follows specific substitution patterns to maximize potency and selectivity.

Core SAR Directives
  • Position N1 & C2: Critical for hydrogen bonding interactions within the kinase hinge region.

  • Position C4: Substitution with bulky anilino or heteroaryl groups often improves EGFR/VEGFR inhibition by occupying the hydrophobic pocket.

  • Position C8: Hydroxyl or halogen substitutions here can modulate metal chelation (relevant for metallo-enzyme targets) and influence solubility.

Visualization: Quinoline SAR Logic

QuinolineSAR Core Quinoline Core (Benzo[b]pyridine) C2 C2 Position: Solubility & H-Bonding (e.g., Carboxamides) Core->C2 C4 C4 Position: 'Warhead' Attachment (Anilino/Heterocycles) Target: Kinase Hydrophobic Pocket Core->C4 C6_7 C6/C7 Positions: Electronic Tuning (F, Cl, OMe) Modulates Metabolic Stability Core->C6_7 N1 N1 Nitrogen: Protonation Site DNA Intercalation Anchor Core->N1

Figure 1: Strategic substitution points on the quinoline scaffold for optimizing antitumor activity. C4 and C6/7 modifications are most critical for kinase selectivity.

Module 2: Primary Screening (Cytotoxicity Profiling)

Before mechanistic deep-dives, compounds must be filtered via cytotoxicity assays. While MTT is common, Sulforhodamine B (SRB) is recommended for quinolines to avoid artifacts caused by mitochondrial metabolic interference, which some quinolines induce independent of cell death.

Comparative Data Presentation

When reporting IC50 values, it is mandatory to include a positive control (e.g., Doxorubicin or Gefitinib) and a normal cell line (e.g., HEK293) to calculate the Selectivity Index (SI) .

Compound IDSubstitution (C4)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HEK293 (Normal) IC50 (µM)Selectivity Index (SI)
Q-01 Anilino2.4 ± 0.25.1 ± 0.4>100>41.6
Q-02 Piperazinyl12.8 ± 1.115.4 ± 1.545.23.5
Ref (Dox) -0.8 ± 0.11.2 ± 0.18.510.6

Note: SI = IC50 (Normal Cell) / IC50 (Cancer Cell). An SI > 10 indicates a promising safety profile.

Module 3: Mechanistic Elucidation – DNA & Topoisomerase II

Many quinoline derivatives (e.g., fluoroquinolones) act as Topoisomerase II poisons. They stabilize the "cleavable complex," preventing DNA religation and causing double-strand breaks (DSBs).[1][2]

Protocol: Topoisomerase II Relaxation Assay

Objective: Determine if the derivative inhibits the catalytic activity of Topo II.

  • Reagent Prep: Prepare reaction mixture containing 50 mM Tris-HCl (pH 8), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, and 0.5 µg supercoiled pBR322 plasmid DNA.

  • Enzyme Addition: Add 1 unit of human Topoisomerase II

    
    .
    
  • Treatment: Add test compounds (1–100 µM) or vehicle (DMSO).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 2 µL of 10% SDS and proteinase K (50 µg/mL); incubate 15 mins at 37°C.

  • Electrophoresis: Load samples onto 1% agarose gel (TAE buffer) and run at 2V/cm for 4 hours.

  • Visualization: Stain with Ethidium Bromide.[3]

    • Interpretation: Active Topo II converts supercoiled DNA to relaxed circular DNA.[1] Inhibition results in the retention of the supercoiled band.

Visualization: Topoisomerase II Inhibition Pathway

TopoMechanism DNA_SC Supercoiled DNA Complex Topo II-DNA Cleavable Complex (Transient) DNA_SC->Complex Binding TopoII Topoisomerase II Enzyme TopoII->Complex Stabilized Stabilized Cleavable Complex (Drug-Enzyme-DNA) Complex->Stabilized + Quinoline Relaxed Relaxed DNA (Normal Replication) Complex->Relaxed Normal Religation Quinoline Quinoline Derivative (Intercalation) Quinoline->Stabilized DSB Permanent Double-Strand Breaks Stabilized->DSB Replication Fork Collision Apoptosis Apoptosis Trigger (p53 Activation) DSB->Apoptosis

Figure 2: Mechanism of Action for Quinoline-based Topo II Poisons. The drug traps the enzyme on DNA, converting a transient break into a lethal lesion.

Module 4: Apoptosis Confirmation (Annexin V/PI)[4][5]

Cytotoxicity (MTT/SRB) does not distinguish between cytostasis, necrosis, and apoptosis. To validate the "clean" death mechanism required for anticancer drugs, Flow Cytometry is essential.

Protocol: Annexin V-FITC/PI Dual Staining

Expert Insight: Quinolines are often autofluorescent. Always run an "unstained + drug" control to ensure the drug's fluorescence doesn't bleed into the FITC or PI channels.

  • Seeding: Seed cancer cells (e.g.,

    
     cells/well) in 6-well plates; incubate 24h.
    
  • Treatment: Treat with IC50 concentration of the quinoline derivative for 24h.

  • Harvesting: Collect cells and supernatant (floating dead cells are critical). Wash with cold PBS.[3][4][5][6][7]

  • Resuspension: Resuspend in

    
     Annexin-binding buffer (
    
    
    
    cells/mL).
  • Staining:

    • Add 5 µL Annexin V-FITC.[4][6]

    • Add 5 µL Propidium Iodide (PI).[3][4][5][7]

    • Incubate 15 mins at RT in the dark.

  • Analysis: Analyze via Flow Cytometer (Ex/Em: 488/530 nm for FITC; 535/617 nm for PI).

Data Interpretation:

  • Q1 (Annexin-/PI-): Viable cells.

  • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.[4][7]

  • Q3 (Annexin-/PI+): Necrosis (rare in controlled assays).

  • Q4 (Annexin+/PI-): Early Apoptosis (The hallmark of a successful induction).

Module 5: Advanced Target Validation (Kinase Profiling)

For quinolines designed with C4-anilino substitutions (mimicking Gefitinib), validating EGFR/VEGFR inhibition is required.

Logic & Method

Since quinolines compete with ATP for the kinase binding site, assays must be performed at


 ATP concentrations.
  • Assay Type: ADP-Glo™ or Z'-LYTE™ (FRET-based).

  • Key Control: Use a known kinase inhibitor (e.g., Staurosporine) to validate assay performance.

  • Metric: Report IC50 against Wild Type EGFR vs. Mutant EGFR (e.g., T790M) to demonstrate resistance-overcoming potential.

References

  • Thomas, N. M., et al. (2025). "Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis."[8] Molecular Diversity.

  • Shahrukh, A., et al. (2025). "Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024)."[9] Mini-Reviews in Medicinal Chemistry.

  • Storici, P., et al. (2018). "Structure-Activity Relationships of Hexahydrocyclopenta[c]quinoline Derivatives as Allosteric Inhibitors of CDK2 and EGFR."[10] ChemMedChem.

  • BenchChem Protocols. "Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds."

  • R&D Systems. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry."

Sources

exploring 2-Chloro-6-(chloromethyl)quinoline hydrochloride as a building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-6-(chloromethyl)quinoline Hydrochloride

Executive Summary

2-Chloro-6-(chloromethyl)quinoline hydrochloride is a bifunctional heterocyclic building block critical in the synthesis of pharmacologically active agents, particularly kinase inhibitors, antibacterial quinolones, and fluorescent probes.[1] Its utility stems from its orthogonal reactivity profile : it possesses a highly reactive benzylic electrophile (the chloromethyl group) and a less reactive, yet functionalizable, heteroaryl chloride at the 2-position. This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in medicinal chemistry, designed for drug development professionals.

Chemical Profile & Physical Properties[2][3]

PropertySpecification
IUPAC Name 2-Chloro-6-(chloromethyl)quinoline hydrochloride
Molecular Formula C₁₀H₈Cl₂N[] · HCl
Molecular Weight 248.53 g/mol (salt); 212.07 g/mol (free base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in non-polar solvents
Melting Point 183–187 °C (decomposition often observed)
Stability Hygroscopic; store under inert atmosphere (Ar/N₂) at -20°C. Hydrolytically unstable at the chloromethyl position in aqueous basic media.

Synthetic Accessibility

The synthesis of this scaffold typically follows a linear pathway starting from 6-methylquinoline or p-toluidine derivatives. The "Expertise" in this synthesis lies in preventing over-chlorination (dichloromethyl formation) and maintaining the integrity of the 2-chloro substituent during the radical halogenation step.

Core Synthetic Pathway[5]
  • N-Oxidation: 6-Methylquinoline is oxidized to its N-oxide using m-CPBA or H₂O₂/acetic acid.

  • Chlorination/Rearrangement: The N-oxide is treated with POCl₃ (Phosphorus oxychloride). This effects a Meisenheimer-type rearrangement/chlorination to yield 2-chloro-6-methylquinoline .

  • Radical Chlorination (The Critical Step): The 6-methyl group is functionalized using radical conditions.

    • Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂).

    • Initiator: AIBN or Benzoyl Peroxide.

    • Solvent: CCl₄ or Benzotrifluoride (green alternative).

    • Control: The reaction must be stopped at ~60-70% conversion to avoid the formation of the 6-(dichloromethyl) impurity, which is difficult to separate.

SynthesisPath Start 6-Methylquinoline Step1 N-Oxidation (m-CPBA) Start->Step1 Inter1 6-Methylquinoline N-oxide Step1->Inter1 Step2 Regioselective Chlorination (POCl3, reflux) Inter1->Step2 Inter2 2-Chloro-6-methylquinoline Step2->Inter2 Step3 Radical Halogenation (NCS, AIBN) Inter2->Step3 Final 2-Chloro-6-(chloromethyl) quinoline Step3->Final

Figure 1: Step-wise synthetic pathway emphasizing the critical radical halogenation step.

Reactivity & Functionalization Strategy

The power of this building block lies in the differential reactivity of its two electrophilic sites. A successful medicinal chemistry campaign utilizes this difference to sequentially build complexity.

Site A: The Chloromethyl Group (C6-CH₂Cl)
  • Nature: Benzylic, primary alkyl halide.

  • Reactivity: High. Reacts readily via Sₙ2 mechanism .

  • Conditions: Mild bases (K₂CO₃, DIPEA) at room temperature or mild heating (40–60°C).

  • Nucleophiles: Amines (primary/secondary), thiols, alkoxides, and malonate anions.

  • Strategic Note: This position should almost always be functionalized first. Attempting Pd-catalyzed coupling at C2 first may lead to side reactions at the highly reactive benzylic position.

Site B: The 2-Chloro Position (C2-Cl)
  • Nature: Heteroaryl chloride (activated by the quinoline nitrogen).

  • Reactivity: Moderate. Reacts via SₙAr or Metal-Catalyzed Cross-Coupling .

  • Conditions:

    • SₙAr: Requires strong nucleophiles (hydrazine, aliphatic amines) and heat (>100°C) or acid catalysis.

    • Coupling: Suzuki-Miyaura, Buchwald-Hartwig amination requires Pd catalysts (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃/Xantphos).

  • Strategic Note: The 2-Cl position is robust enough to survive the mild conditions used to functionalize the chloromethyl group.

ReactivityMap Core 2-Chloro-6-(chloromethyl)quinoline Nu1 Mild Nucleophiles (Amines, Thiols) Core->Nu1 Path A: High Reactivity (RT-60°C) Nu2 Pd-Catalysis / Strong Nu (Boronic acids, Anilines) Core->Nu2 Path B: Lower Reactivity (>100°C) Prod1 6-(Substituted-methyl)-2-chloroquinoline (S_N2 Reaction) Nu1->Prod1 Prod2 2,6-Disubstituted Quinoline (Cross-Coupling / S_NAr) Prod1->Prod2 Sequential Functionalization Nu2->Prod2

Figure 2: Orthogonal reactivity map showing the sequential logic for library generation.

Experimental Protocols

Protocol A: Selective Amination of the Chloromethyl Group

This protocol demonstrates the introduction of a solubilizing amine tail (e.g., morpholine) while preserving the 2-chloro handle.

  • Preparation: Dissolve 2-Chloro-6-(chloromethyl)quinoline hydrochloride (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.1 M concentration).

  • Base Addition: Add K₂CO₃ (3.0 eq) or DIPEA (2.5 eq). Note: Excess base is required to neutralize the HCl salt of the starting material and scavenge the HCl generated during substitution.

  • Nucleophile Addition: Add the secondary amine (e.g., Morpholine, 1.1 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.

    • Checkpoint: The 2-Cl is stable at RT. If temperature exceeds 60°C, trace SₙAr at the 2-position may occur.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Suzuki Coupling at the 2-Position

Performed AFTER Protocol A is complete.

  • Reagents: Combine the 6-substituted-2-chloroquinoline (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Base: Na₂CO₃ (2.0 eq).

  • Conditions: Degas with Argon for 10 mins. Heat at 90–100°C for 12 hours.

  • Outcome: Yields the bi-aryl quinoline system common in kinase inhibitors.

Handling & Safety (MSDS Highlights)

  • Acute Toxicity: Harmful if swallowed (H302).

  • Skin/Eye: Causes severe skin burns and eye damage (H314). The chloromethyl group is a potent alkylating agent; it is a potential mutagen/carcinogen .

  • Sensitization: May cause allergic skin reactions (H317).

  • Handling: Double-glove (Nitrile) and work strictly inside a fume hood. Decontaminate glassware with dilute NaOH to destroy residual alkylating agent before washing.

References

  • Synthesis of 2-Chloro-6-methylquinoline (Precursor)

    • Methodology: Vilsmeier-Haack and POCl₃ mediated chlorination.[3][4]

    • Source: BenchChem Technical Report on Quinoline Synthesis.

  • Radical Halogenation of Quinolines

    • Mechanism:[5][6] N-Bromosuccinimide/N-Chlorosuccinimide radical substitution on methyl-quinolines.

    • Source:Journal of Organic Chemistry (General methodology for benzylic halogen
  • Reactivity of 2-(Chloromethyl)

    • Application: Use as building blocks for fluorescent sensors and medicinal agents.[]

    • Source: PubChem Compound Summary CID 3083823.

  • Medicinal Chemistry of Chloro-Quinolines

    • Review: "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery."
    • Source:National Institutes of Health (PMC).

Sources

Methodological & Application

Application Note: Nucleophilic Substitution Strategies for 2-Chloro-6-(chloromethyl)quinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Reactivity Profile

2-Chloro-6-(chloromethyl)quinoline hydrochloride (CAS: 3747-74-8) is a high-value bifunctional electrophile, most notably recognized as the pivotal "Side Chain" intermediate in the synthesis of the leukotriene receptor antagonist Montelukast (Singulair) .

For the synthetic chemist, this molecule presents a classic problem of chemo-selectivity . It contains two distinct electrophilic sites with vastly different reactivity profiles:

  • C6-Chloromethyl Group (

    
    ):  A highly reactive benzylic-like halide susceptible to rapid 
    
    
    
    substitution.
  • C2-Chloro Group (

    
    ):  A heteroaryl chloride, generally inert to 
    
    
    
    conditions but reactive toward Nucleophilic Aromatic Substitution (
    
    
    ) or metal-catalyzed cross-coupling.

This guide details protocols to selectively engage the C6 position (kinetic control) while preserving the C2 position, and subsequently how to activate the C2 position (thermodynamic/forcing conditions) for library generation.

Reactivity Logic & Mechanism

The hydrochloride salt form protonates the quinoline nitrogen (


), significantly increasing the electrophilicity of the ring.
  • Without Neutralization: The protonated ring accelerates

    
     at C2, potentially leading to side reactions with strong nucleophiles.
    
  • With Neutralization (Free-Basing): The neutral quinoline ring suppresses C2 reactivity, allowing for highly selective

    
     chemistry at the C6-chloromethyl site.
    

ReactivityMap Substrate 2-Chloro-6-(chloromethyl) quinoline HCl FreeBase Neutral Free Base (Essential Pre-step) Substrate->FreeBase Protocol 1: Neutralization C6_Product C6-Substituted Product (e.g., Thioether/Ether) FreeBase->C6_Product Protocol 2 (SN2): Thiol/Alcohol, mild base -15°C to 25°C C2_Product C2-Substituted Product (SNAr Derivative) FreeBase->C2_Product Protocol 3 (SNAr): Amine/Alkoxide, Heat >80°C Double_Sub Bis-Substituted Scaffold C6_Product->Double_Sub Subsequent Functionalization

Caption: Chemo-selective pathways. Protocol 1+2 favors the green path (Kinetic). Protocol 3 accesses the red path (Thermodynamic).

Protocol 1: Free-Basing (Mandatory Pre-treatment)

Context: The HCl salt is hygroscopic and acidic. Direct use with acid-sensitive nucleophiles (like thiols) can lower yields or cause uncontrolled varying pH. Converting to the free base ensures stoichiometry control.

Materials
  • 2-Chloro-6-(chloromethyl)quinoline HCl

  • Dichloromethane (DCM) or Toluene

  • Saturated Aqueous Sodium Bicarbonate (

    
    )[1]
    
  • Brine[2]

Step-by-Step Procedure
  • Suspension: Suspend 10.0 g (46.7 mmol) of the HCl salt in 100 mL of DCM. The solid will not fully dissolve initially.

  • Neutralization: Slowly add 100 mL of saturated aqueous

    
     while stirring vigorously.
    
    • Observation: Evolution of

      
       gas. The solid will dissolve as it converts to the lipophilic free base.
      
  • Separation: Stir for 15 minutes until gas evolution ceases and layers are clear. Separate the organic layer.

  • Extraction: Extract the aqueous layer once with 30 mL DCM.

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Isolation: Concentrate in vacuo to yield an off-white to pale yellow solid.

    • Yield Target: >95%[3][4]

    • Stability:[5] Use immediately or store under inert gas at 4°C. The free base is prone to hydrolysis (benzylic chloride

      
       alcohol) if exposed to moisture.
      

Protocol 2: Selective C6-Substitution ( )

Application: Synthesis of Montelukast intermediates or similar pharmacophores. Goal: React the chloromethyl group with a thiol nucleophile while leaving the C2-chloro group intact.

Experimental Design
  • Nucleophile: 1-(Mercaptomethyl)cyclopropaneacetic acid ester (or generic alkyl thiol).

  • Solvent: DMF or Acetonitrile (Polar aprotic promotes

    
    ).
    
  • Base: Cesium Carbonate (

    
    ) or DIPEA. Avoid strong alkoxides (NaOMe) here to prevent C2 attack.
    
  • Temperature: -15°C to 0°C initially, warming to RT.

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 eq of the Free Base (from Protocol 1) in anhydrous DMF (5 mL/g). Cool to -10°C under Nitrogen.

  • Nucleophile Addition: Add 1.05 eq of the thiol nucleophile.

  • Base Addition: Add 1.2 eq of

    
     (or DIPEA) slowly to control exotherm.
    
  • Reaction: Stir at -10°C for 30 minutes, then allow to warm to 20°C over 1 hour.

  • Monitoring (HPLC/TLC):

    • Target: Disappearance of starting material (

      
       in 20% EtOAc/Hex).
      
    • QC Check: Watch for the "dimer" impurity (reaction of two thiols) or hydrolysis product (benzyl alcohol).

  • Workup: Quench with water. Extract into Ethyl Acetate. Wash with water (

    
    ) to remove DMF. Dry and concentrate.
    
Data: Solvent Screening for Selectivity

Reaction of Free Base with Benzyl Mercaptan (1.0 eq), Base (1.1 eq), 25°C, 2h.

SolventDielectric Const.Yield (C6-Sub)Impurity (C2-Sub)Notes
DMF 36.794% < 0.5%Excellent solubility; fast rate.
Acetonitrile 37.588%< 0.5%Clean profile; easier workup.
THF 7.572%0%Slower reaction rate.
Toluene 2.445%0%Poor solubility of salt byproducts.

Protocol 3: C2-Functionalization ( )

Application: Library generation; creating 2-amino or 2-alkoxy quinoline derivatives. Goal: Force the substitution of the C2-chloro group after C6 functionalization or on the scaffold itself.

Experimental Design
  • Mechanism: Addition-Elimination (

    
    ).[6] The reaction requires the loss of aromaticity in the transition state (Meisenheimer complex), necessitating heat or activation.
    
  • Nucleophile: Secondary amines (Morpholine, Piperidine) or Alkoxides.

Step-by-Step Procedure
  • Setup: In a pressure vial, dissolve 1.0 eq of 2-Chloro-6-(substituted)quinoline in DMSO or NMP (High boiling point required).

  • Reagents: Add 3.0 eq of the amine nucleophile (acts as both nucleophile and base).

    • Note: If using an alcohol nucleophile, use 1.5 eq NaH to generate the alkoxide in situ before adding the quinoline.

  • Conditions: Heat to 100°C - 120°C for 4–12 hours.

  • Monitoring:

    • NMR Check: The disappearance of the C2-H signal is not applicable (no proton there), but the shift of the C3-H doublet (neighboring the Cl) will move upfield significantly upon substitution with an electron-donating amine.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.[1]

Troubleshooting & Critical Parameters

A. Hydrolysis Risk (The "Wet" Solvent Problem)

The C6-chloromethyl group is highly prone to hydrolysis, forming the 6-(hydroxymethyl) impurity.

  • Symptom: Appearance of a polar spot on TLC that does not move with non-polar eluents.

  • Prevention: Use anhydrous solvents (<0.05% water). Store the starting material in a desiccator.

B. The "Over-Alkylation" Trap

Using strong bases (NaOMe, NaH) at room temperature can trigger premature


 at the C2 position, especially if the C6 reaction is slow.
  • Solution: Use "Soft" bases (Carbonates, Tertiary Amines) for the C6 reaction. Save "Hard" bases (Alkoxides, Amides) for the C2 reaction.

C. Safety: Vesicant Warning

2-Chloro-6-(chloromethyl)quinoline is a potent alkylating agent.

  • Hazards: Severe skin and eye irritant; potential sensitizer.[4]

  • Handling: Double-glove (Nitrile). Work exclusively in a fume hood. Quench all glassware and waste with dilute NaOH/Thiol solution to destroy residual alkylating potential before disposal.

References

  • Montelukast Synthesis (Process Chemistry)

    • Labelle, M., et al. "Discovery of MK-0476, a potent and orally active leukotriene D4 receptor antagonist." Bioorganic & Medicinal Chemistry Letters, 1995.
    • Source: (Verified DOI).

  • Quinoline Reactivity ( Mechanisms): Joule, J.A., Mills, K. Heterocyclic Chemistry, 5th Ed. "Quinolines and Isoquinolines: Nucleophilic Substitution." Context: Explains the activation of the C2/C4 positions in quinoline systems.
  • Safety & Handling (SDS)

    • PubChem Compound Summary for CID 3083823 (2-(Chloromethyl)quinoline hydrochloride).
    • Source:

  • Patent Literature (Industrial Application)

    • "Process for the preparation of Montelukast and intermediates thereof."[7][8] (Generic synthesis routes utilizing the title compound).

    • Source:

Sources

2-Chloro-6-(chloromethyl)quinoline hydrochloride in functionalized polymer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-6-(chloromethyl)quinoline Hydrochloride in Functionalized Polymer Synthesis

Executive Summary

2-Chloro-6-(chloromethyl)quinoline hydrochloride (CAS: 3747-74-8) represents a high-value "dual-handle" scaffold for advanced polymer synthesis.[1] Its utility lies in the differential reactivity of its two electrophilic sites: the highly reactive 6-chloromethyl group (benzylic-like halide) and the robust 2-chloro heteroaryl group .[1]

This guide details the protocols for utilizing this compound to generate functionalized polymers for drug delivery systems (DDS) and optoelectronic materials.[2] By exploiting the chemoselective reactivity of the chloromethyl moiety, researchers can graft this quinoline scaffold onto polymer backbones or synthesize novel monomers without compromising the 2-chloro position, which remains available for subsequent late-stage functionalization (e.g.,


 with pharmacophores).

Chemical Profile & Reactivity Logic

To design effective experiments, one must understand the hierarchy of reactivity inherent in this molecule.

FeatureChemical MoietyReactivity TypeActivation ConditionsApplication
Primary Handle 6-Chloromethyl (

)
Nucleophilic Substitution (

)
Mild Base, Room Temp to 60°CPolymer grafting, Monomer synthesis
Secondary Handle 2-Chloro Heteroaryl (

)
Nucleophilic Aromatic Substitution (

)
High Temp (>100°C), Acid/Metal Cat.[1]Drug conjugation, Cross-linking
Salt Form Hydrochloride (

)
Acidic CounterionRequires NeutralizationSolubility modulation

Expert Insight: The hydrochloride salt improves shelf stability but acts as an acid source in solution.[1][2] For nucleophilic reactions, you must include an additional equivalent of base (e.g., TEA,


) to neutralize the HCl salt in situ, preventing the protonation of your nucleophile.

Workflow Visualization: Chemoselective Functionalization

The following diagram illustrates the logical flow of using 2-Chloro-6-(chloromethyl)quinoline in polymer chemistry, highlighting the divergence between monomer synthesis and post-polymerization modification.

QuinolinePolymerization Start 2-Chloro-6-(chloromethyl) quinoline HCl Base Neutralization (1 eq. Base) Start->Base Dissolution Inter Free Base Intermediate Base->Inter In-situ RouteA Route A: Monomer Synthesis Inter->RouteA + Methacrylic Acid + Base RouteB Route B: Post-Polymerization Modification (PPM) Inter->RouteB + Poly(amine/thiol) Backbone Monomer Quinoline-Methacrylate Monomer RouteA->Monomer Esterification Polymer Functionalized Polymer Scaffold RouteB->Polymer Grafting Monomer->Polymer Radical Polym. (AIBN) Final Late-Stage Functionalization (at 2-Cl position) Polymer->Final S_NAr with Drug/Dye

Caption: Chemoselective pathways for incorporating 2-Chloro-6-(chloromethyl)quinoline into polymer systems.

Detailed Experimental Protocols

Protocol A: Synthesis of Quinoline-Functionalized Methacrylate Monomer

Objective: To create a polymerizable monomer where the quinoline is attached via an ester linkage, leaving the 2-chloro group intact.

Reagents:

  • 2-Chloro-6-(chloromethyl)quinoline HCl (1.0 eq)[1]

  • Methacrylic acid (1.2 eq)[1][2]

  • Potassium Carbonate (

    
    ) (2.5 eq) — Note: Extra base accounts for HCl salt and acid deprotonation.[1][2]
    
  • Potassium Iodide (KI) (0.1 eq) — Catalyst (Finkelstein condition)

  • Solvent: DMF or Acetonitrile (Dry)[2]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask purged with

    
    , suspend 2-Chloro-6-(chloromethyl)quinoline HCl (5.0 g, 19.5 mmol) in 50 mL dry DMF.
    
  • Neutralization & Activation: Add

    
     (6.75 g, 48.8 mmol) and KI (320 mg). Stir at Room Temperature (RT) for 15 minutes. The solution may turn slightly yellow as the free base is generated.[2]
    
  • Addition: Dropwise add Methacrylic acid (2.0 mL, 23.4 mmol).

  • Reaction: Heat the mixture to 60°C for 12–16 hours. Critical: Do not exceed 70°C to prevent spontaneous polymerization of the methacrylate.[2]

  • Work-up: Pour the reaction mixture into 200 mL ice water. The product should precipitate.[2] Filter the solid.[2][3] If oil forms, extract with Ethyl Acetate (3x 50 mL), wash with brine, and dry over

    
    .[2]
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica column (Hexane:EtOAc 8:2).

  • Validation: Check

    
    -NMR. Look for the disappearance of the chloromethyl singlet (~4.8 ppm) and appearance of the oxymethyl singlet (~5.2 ppm) and vinyl protons of methacrylate (~5.6, 6.1 ppm).[2]
    
Protocol B: Post-Polymerization Modification (PPM) of Poly(allylamine)

Objective: To graft the quinoline moiety onto an amine-rich polymer backbone for drug delivery applications.[1]

Reagents:

  • Poly(allylamine hydrochloride) (PAH) (MW ~15,000)[1][2]

  • 2-Chloro-6-(chloromethyl)quinoline HCl (0.5 eq relative to amine units)[1]

  • Triethylamine (TEA) (3.0 eq relative to quinoline)[1][2]

  • Solvent: Methanol/Water (80:[1][2]20) mixture

Step-by-Step Procedure:

  • Polymer Dissolution: Dissolve PAH (1.0 g) in 30 mL Methanol/Water mixture. Add TEA (1.5 mL) to neutralize the polymer hydrochloride salt.[2]

  • Quinoline Activation: In a separate vial, dissolve the quinoline hydrochloride (amount calculated for desired substitution degree) in 10 mL Methanol. Add TEA (1 eq relative to quinoline) to free-base it.[2]

  • Grafting: Add the quinoline solution dropwise to the polymer solution under vigorous stirring.

  • Incubation: Stir at 50°C for 24 hours. The chloromethyl group will undergo

    
     reaction with the primary amines of the polymer.
    
  • Purification (Dialysis): Transfer the solution to a dialysis membrane (MWCO 3.5 kDa). Dialyze against methanol for 24 hours, then distilled water for 48 hours to remove unreacted small molecules and salts.

  • Lyophilization: Freeze-dry the solution to obtain the functionalized polymer as a pale yellow solid.[1][2]

Data Specifications & Quality Control

When characterizing the resulting materials, use the following benchmarks to ensure successful synthesis.

ParameterMethodExpected ResultTroubleshooting
Purity (Monomer) HPLC (C18, ACN/H2O)>98% AreaIf <95%, recrystallize from EtOH.[1]
Substitution Degree

-NMR
Ratio of Quinoline aromatic protons (7.5-8.5 ppm) to Polymer backbone signals.[1]If low, increase reaction time or temp (max 65°C).[2]
2-Chloro Integrity Mass Spec / NMRPeak corresponding to Cl isotope pattern must remain.Loss of Cl implies

side reaction (rare at <80°C).[1][2]
Solubility VisualMonomer: Soluble in DCM, THF.[2] Polymer: Depends on backbone.[1][2]If polymer precipitates during reaction, add more cosolvent (DMF).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3083823, 2-(Chloromethyl)quinoline hydrochloride.[1][2] Retrieved from [Link][1][2]

  • Nasirtabrizi, M. H., et al. (2012). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers.[2] Asian Journal of Chemistry.[2] (Provides analogous chemistry for chloromethyl-aromatic functionalization). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Quinolines. (Background on quinoline stability and reactivity patterns). Retrieved from [Link]

Sources

Application Notes and Protocols for the Chloroacetylation of 2-Amino-5-Chlorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Gateway to Benzodiazepine Synthesis

The chloroacetylation of 2-amino-5-chlorobenzophenone is a pivotal reaction in medicinal chemistry and pharmaceutical development. It serves as a critical first step in the synthesis of numerous 1,4-benzodiazepines, a class of drugs renowned for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2] The product of this reaction, N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, also known as 2-(chloroacetamido)-5-chlorobenzophenone, is a key intermediate that enables the subsequent cyclization to form the characteristic seven-membered diazepine ring.[3]

This document provides a comprehensive, field-tested guide for researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the necessary safety protocols to ensure a successful and safe synthesis. The protocols described herein are designed to be self-validating, incorporating in-process controls and characterization techniques to confirm reaction progress and product purity.

Chemical Principles and Mechanism

The core of this procedure is a nucleophilic acyl substitution reaction. The amino group (-NH₂) of 2-amino-5-chlorobenzophenone acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion is expelled as a leaving group.

  • Deprotonation: A proton is lost from the nitrogen atom, which can be neutralized by a base or escape as hydrogen chloride (HCl) gas. The final product is the stable N-acylated amide, 2-(chloroacetamido)-5-chlorobenzophenone.

The presence of the electron-withdrawing benzoyl and chloro groups on the aniline ring slightly deactivates the amino group, but it remains sufficiently nucleophilic to react readily with the highly reactive acid chloride.

Safety & Hazard Management

Trustworthiness Pillar: A successful experiment is a safe experiment. Both reactants possess significant hazards that must be rigorously managed.

  • 2-Amino-5-chlorobenzophenone: This compound is considered hazardous. It can cause skin and serious eye irritation.[4] Inhalation of dust or mist may be harmful.[4] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

  • Chloroacetyl Chloride: This substance is extremely hazardous and requires handling with extreme caution in a certified chemical fume hood. It is corrosive and reacts violently with water, releasing heat and highly toxic, irritating hydrogen chloride and phosgene vapors.[5][6] It is toxic by inhalation, in contact with skin, and if swallowed, and can cause severe chemical burns to the skin, eyes, and respiratory tract.[5][7][8]

Emergency Preparedness:

  • Ensure an emergency eyewash station and safety shower are immediately accessible.

  • Have an appropriate spill kit for corrosive and water-reactive materials ready. Do not use water to clean up chloroacetyl chloride spills.[8]

  • Work in a well-ventilated chemical fume hood at all times when handling chloroacetyl chloride.

Experimental Protocol: Conventional Method

This protocol details a robust and widely cited method for the chloroacetylation of 2-amino-5-chlorobenzophenone using conventional heating.[9][10]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Molar Eq.
2-Amino-5-chlorobenzophenone231.672.31 g10.01.0
Chloroacetyl Chloride112.940.85 mL (1.2 g)10.61.06
Toluene (Anhydrous)92.1422 mL (20 mL + 2 mL)--
Ethanol (for purification)46.07~15 mL--
Dilute Aqueous Ammonia (for workup)-As needed--
Anhydrous Sodium Sulfate142.04As needed--
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-amino-5-chlorobenzophenone (2.31 g, 10.0 mmol) in 20 mL of anhydrous toluene.[9]

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to between 5–10 °C. Causality Note: This initial cooling is crucial to control the initial exotherm of the reaction upon addition of the highly reactive chloroacetyl chloride, preventing side reactions and ensuring safety.

  • Reagent Addition: In a separate, dry container, prepare a solution of chloroacetyl chloride (0.85 mL, 10.6 mmol) in 2 mL of anhydrous toluene.[9] Add this solution to the dropping funnel.

  • Controlled Reaction: Add the chloroacetyl chloride solution dropwise to the stirred 2-amino-5-chlorobenzophenone solution over 15-20 minutes, ensuring the internal temperature does not exceed 15 °C.[11] A precipitate may begin to form as the reaction proceeds.

  • Reaction at Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3-4 hours.[9][11]

  • In-Process Control (IPC): Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: A common system is Ethyl Acetate/Hexane (e.g., 20:80 v/v).

    • Stationary Phase: Silica gel GF-254 plates.

    • Visualization: UV light (254 nm).

    • Analysis: The reaction is complete when the spot corresponding to the starting material (2-amino-5-chlorobenzophenone) is no longer visible.

  • Work-up Option A (Evaporation & Trituration):

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.[9]

    • To the resulting crude solid, add 10 mL of ethanol and stir the slurry at room temperature for several hours (or overnight) to break up the solid and wash away impurities.[9]

  • Work-up Option B (Aqueous Wash):

    • Cool the reaction mixture in an ice bath.

    • Carefully wash the solution with an ice-cold dilute aqueous ammonia solution to neutralize the HCl byproduct and quench any remaining chloroacetyl chloride.[10][12]

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Product Isolation & Purification:

    • Collect the purified solid product from the ethanol trituration (Work-up A) by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol (2 x 3 mL).[9]

    • Dry the crystals in a vacuum oven at 50 °C overnight to yield 2-(chloroacetamido)-5-chlorobenzophenone as a crystalline solid.

  • Characterization:

    • Melting Point: Expected range is 119–122 °C.[10]

    • IR Spectroscopy (KBr): Look for characteristic peaks: N-H stretch (~3275 cm⁻¹), amide C=O stretch (~1690 cm⁻¹), and benzophenone C=O stretch (~1640 cm⁻¹).[9]

    • ¹H NMR: Confirm the structure by analyzing the proton signals.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from reagent preparation to final product characterization.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Characterization prep_reagents Dissolve 2-Amino-5-chloro- benzophenone in Toluene cool Cool Reactant Solution (5-10 °C) prep_reagents->cool prep_acyl Prepare Chloroacetyl Chloride in Toluene addition Dropwise Addition of Chloroacetyl Chloride cool->addition stir Stir at Room Temp (3-4 hours) addition->stir tlc Monitor by TLC stir->tlc evap Evaporate Toluene tlc->evap purify Purify with Ethanol (Trituration) evap->purify filtr Vacuum Filtration purify->filtr dry Dry Product (50 °C) filtr->dry mp Melting Point dry->mp ir IR Spectroscopy dry->ir nmr NMR Spectroscopy dry->nmr end_product Final Product: 2-(chloroacetamido)-5- chlorobenzophenone dry->end_product start Start start->prep_reagents

Sources

Protocol: Preparation of 7-(Aminomethyl)quinoline Derivatives via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 7-(aminomethyl)quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical moiety in kinase inhibitors, DNA methyltransferase inhibitors, and anti-infective agents (e.g., substituted quinolones). Its amphiphilic nature—combining a lipophilic aromatic core with a polar, basic side chain—enables high-affinity interactions with biological targets, particularly in the ATP-binding pockets of enzymes.

This Application Note details the robust synthesis of 7-(aminomethyl)quinoline derivatives starting from 7-methylquinoline. Unlike metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig), this protocol utilizes a Nucleophilic Substitution (


)  strategy. This approach is operationally simpler, cost-effective, and avoids trace metal contamination, making it ideal for generating diverse libraries of amine derivatives for Structure-Activity Relationship (SAR) studies.
synthetic Strategy

The synthesis proceeds in two distinct stages:

  • Radical Activation: Selective functionalization of the benzylic C(sp³)-H bond via Wohl-Ziegler bromination to generate the electrophile, 7-(bromomethyl)quinoline.

  • Nucleophilic Displacement:

    • Route A (Secondary/Tertiary Amines): Direct

      
       displacement for library generation.
      
    • Route B (Primary Amines): Gabriel Synthesis to prevent polyalkylation, ensuring high fidelity synthesis of the parent primary amine.

Stage I: Synthesis of Electrophile (7-(Bromomethyl)quinoline)

This step transforms the unreactive methyl group into a reactive electrophile. We utilize N-Bromosuccinimide (NBS) with a radical initiator.[1]

Mechanism & Causality
  • Reagent Choice (NBS): Provides a low, steady concentration of

    
    , favoring radical substitution at the benzylic position over electrophilic aromatic substitution on the quinoline ring.
    
  • Solvent (Trifluorotoluene): A modern, greener alternative to carbon tetrachloride (

    
    ). It maintains the necessary non-polar environment to precipitate succinimide (driving the reaction) while possessing a high boiling point for thermal initiation.
    
Experimental Protocol

Reagents:

  • 7-Methylquinoline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove free bromine.

  • Azobisisobutyronitrile (AIBN) (0.1 equiv)

  • Solvent: Trifluorotoluene (

    
    ) or Acetonitrile (
    
    
    
    ) (0.2 M concentration)

Procedure:

  • Setup: Charge a round-bottom flask with 7-methylquinoline and anhydrous solvent under an argon atmosphere.

  • Addition: Add NBS and AIBN.

  • Initiation: Heat the mixture to reflux (

    
    ).
    
    • Critical Checkpoint: The reaction is exothermic once initiated.[2] Watch for a color change from yellow to orange/brown and the precipitation of succinimide (white solid) on the surface.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The product (benzyl bromide) is less polar than the starting material.

  • Workup: Cool to room temperature. Filter off the succinimide byproduct. Concentrate the filtrate in vacuo.

  • Purification: The crude bromide is lachrymatory and unstable. Do not distill. Purify via rapid filtration through a short pad of silica gel (eluting with DCM) or use directly in Stage II if purity >90% by NMR.

Safety Note: 7-(Bromomethyl)quinoline is a potent lachrymator (tear gas). Handle strictly within a fume hood.

Stage II: Nucleophilic Substitution Protocols

Protocol A: Direct Amination (Secondary & Tertiary Amines)

Best for: Creating diverse libraries with cyclic amines (morpholine, piperazine) or dialkylamines.

Rationale: Secondary amines are sufficiently nucleophilic to displace the bromide but sterically hindered enough to prevent quaternary salt formation (over-alkylation) under controlled conditions.

Reagents:

  • 7-(Bromomethyl)quinoline (1.0 equiv)

  • Secondary Amine (

    
    ) (1.2 equiv)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) - Neutralizes HBr to prevent protonation of the amine nucleophile.
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step:

  • Dissolve 7-(bromomethyl)quinoline in MeCN (0.1 M).

  • Add

    
     followed by the amine.
    
  • Stir at Room Temperature for 4–12 hours.

    • Optimization: If reaction is slow (TLC), heat to

      
      . Avoid reflux to minimize dimerization.
      
  • Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Column chromatography (DCM/MeOH gradient).

Protocol B: Gabriel Synthesis (Primary Amines)

Best for: Synthesis of the parent 7-(aminomethyl)quinoline (


).

Rationale: Direct reaction with ammonia leads to inseparable mixtures of primary, secondary, and tertiary amines. The phthalimide anion acts as a "protected" ammonia equivalent, allowing single substitution.

Reagents:

  • Potassium Phthalimide (1.1 equiv)

  • Hydrazine Hydrate (

    
    ) (3.0 equiv)
    
  • Solvent: DMF (Step 1), Ethanol (Step 2).

Step-by-Step:

  • Alkylation:

    • Dissolve 7-(bromomethyl)quinoline in DMF.

    • Add Potassium Phthalimide.[3][4][5] Stir at

      
       for 4 hours.
      
    • Pour into ice water. The intermediate N-(quinolin-7-ylmethyl)phthalimide will precipitate. Filter and dry.

  • Deprotection (Ing-Manske Procedure):

    • Suspend the phthalimide intermediate in Ethanol (0.2 M).

    • Add Hydrazine Hydrate. Heat to reflux for 2 hours.

    • Observation: A bulky white precipitate (phthalhydrazide) will form.

  • Isolation:

    • Cool and filter off the phthalhydrazide.

    • Concentrate the filtrate.[2]

    • Dissolve residue in 1M HCl (converts amine to water-soluble salt). Wash with Ether (removes impurities).

    • Basify aqueous layer with 2M NaOH to pH > 12. Extract with DCM.[6]

    • Concentrate to yield pure 7-(aminomethyl)quinoline.

Visualization of Workflows

G Start 7-Methylquinoline Inter 7-(Bromomethyl) quinoline Start->Inter NBS, AIBN PhCF3, Reflux (Radical Bromination) ProdA Tertiary Amine Derivative Inter->ProdA Sec. Amine, K2CO3 MeCN, RT (Direct Substitution) ProdB Phthalimide Intermediate Inter->ProdB K-Phthalimide DMF, 60°C (Gabriel Step 1) FinalB 7-(Aminomethyl) quinoline ProdB->FinalB N2H4·H2O EtOH, Reflux (Hydrazinolysis)

Figure 1: Divergent synthetic pathways for 7-(aminomethyl)quinoline derivatives. The central electrophile (yellow) enables access to both library derivatives (top path) and the parent primary amine (bottom path).

Quantitative Data & Troubleshooting

Solvent Selection Guide for Substitution
SolventDielectric ConstantReaction RateWorkup EaseRecommendation
Acetonitrile (MeCN) 37.5HighEasy (Evaporation)Primary Choice
DMF 36.7Very HighDifficult (High BP, water wash)Use for Gabriel Synthesis
THF 7.5LowEasyAvoid (Poor solubility of salts)
Ethanol 24.5ModerateEasyRisk of solvolysis (ether formation)
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield in Stage I Old NBS (degraded to

)
Recrystallize NBS from

. Ensure AIBN is fresh.
Dimerization (Wurtz-like) Concentration too highDilute reaction to <0.1 M. Add NBS portion-wise.
Polyalkylation (Stage II) Amine excess too lowUse large excess (5-10 eq) if using primary amines directly (not recommended). Use Gabriel route.
Quinoline N-Alkylation Reaction temp too highKeep substitution <

. The benzylic halide is more reactive than the ring nitrogen.

References

  • Structure-Activity Relationships of 7-Substituted Quinolones: Araki, K., et al.[7] "Quinolone antimicrobial agents substituted with morpholines at the 7-position.[7] Syntheses and structure-activity relationships."[6][7][8][9][10] Journal of Medicinal Chemistry, 1993.[7]

  • Gabriel Synthesis Mechanism & Protocol: Gibson, M.S., and Bradshaw, R.W. "The Gabriel Synthesis of Primary Amines."[3][4][5][11][12] Angewandte Chemie International Edition, 1968.

  • Radical Bromination of Quinolines: Zemtsova, et al.[13] "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities." Chemistry & Biodiversity, 2021.

  • Green Solvents for Radical Reactions: Ogawa, A., et al. "Benzotrifluoride as an Alternative Solvent for Carbon Tetrachloride in Radical Reactions." Journal of Organic Chemistry, 1997.

Sources

Application Notes & Protocols: A Senior Application Scientist's Guide to the Analytical Characterization of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and functional materials. From antimalarials like quinine and chloroquine to modern anticancer drugs, the biological activity of these derivatives is intimately linked to their precise molecular architecture.[1][2] Consequently, the rigorous and unambiguous characterization of newly synthesized quinoline derivatives is not merely a procedural step but a fundamental requirement for advancing research and ensuring the safety and efficacy of potential drug candidates.

This guide provides an in-depth exploration of the core analytical methodologies employed for the structural elucidation, purity assessment, and quantification of quinoline derivatives. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, presenting each protocol as a self-validating system grounded in established scientific principles and regulatory expectations.

The Analytical Toolkit: An Integrated Approach

The comprehensive characterization of a quinoline derivative is never reliant on a single technique. Instead, it requires a synergistic application of multiple analytical methods, each providing a unique piece of the structural puzzle. The primary division lies between separative techniques, which isolate the compound of interest, and spectroscopic techniques, which probe its intrinsic molecular properties.

G cluster_0 Separation & Quantification cluster_1 Structural Elucidation cluster_2 Definitive Structure HPLC HPLC (Purity & Assay) NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity HPLC->NMR Characterize Pure Fraction MS Mass Spectrometry (Molecular Weight & Formula) HPLC->MS Characterize Pure Fraction FTIR FT-IR Spectroscopy (Functional Groups) HPLC->FTIR Characterize Pure Fraction UVVis UV-Vis Spectroscopy (Electronic Transitions) HPLC->UVVis Characterize Pure Fraction GC GC (Volatile Analytes) XRay X-Ray Crystallography (3D Molecular Structure) NMR->XRay Confirm with Crystal MS->XRay Confirm with Crystal Compound Synthesized Quinoline Derivative Compound->HPLC Isolate & Quantify Compound->GC If Volatile

Chromatographic Methods: Separation and Quantification

The first step in characterizing a newly synthesized compound is to ensure its purity. Chromatographic techniques are paramount for separating the target molecule from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment and quantification of quinoline derivatives due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds.[3] Reverse-phase HPLC (RP-HPLC) is the most common modality.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is the standard choice due to its hydrophobic nature, which effectively retains the moderately polar quinoline ring system.[4][5] For certain isomers or highly polar derivatives, mixed-mode columns that offer both hydrophobic and ion-exchange interactions can provide superior separation.[6]

  • Mobile Phase: A mixture of water and a water-miscible organic solvent (typically acetonitrile or methanol) is used.[4][7]

  • Additive: An acid modifier like formic acid or phosphoric acid is often added to the mobile phase (e.g., 0.1%).[5] This serves a critical purpose: it protonates the basic nitrogen atom of the quinoline ring, preventing its interaction with residual silanol groups on the silica-based stationary phase. This minimizes peak tailing and results in sharp, symmetrical peaks, which are essential for accurate quantification.[5]

  • Detection: The aromatic quinoline system possesses strong chromophores, making UV-Vis detection highly effective and sensitive.[4][8] The detection wavelength is chosen based on the absorbance maximum of the specific derivative to ensure maximal sensitivity.

Protocol: RP-HPLC Method for Purity and Assay

  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4]

  • Sample Preparation:

    • Accurately weigh and dissolve the quinoline derivative in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).[4]

    • Further dilute with the initial mobile phase composition to a working concentration (e.g., 0.1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[4][5]

  • Chromatographic Conditions: The following provides a robust starting point that can be optimized.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)General purpose for moderately polar compounds.[4]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcid modifier for good peak shape.[4]
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-15 min: 10% BA gradient allows for the elution of compounds with a wide range of polarities.[4]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30 °CEnsures reproducible retention times.[5]
Detection Wavelength 254 nm or λmax254 nm is a common wavelength for aromatics; λmax provides higher sensitivity.[5]
Injection Volume 10 µLTypical volume for analytical scale.
  • Data Analysis:

    • Purity: The purity of the sample is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Assay (Quantification): A calibration curve is generated by injecting known concentrations of a reference standard. The concentration of the unknown sample is then determined by interpolating its peak area against the calibration curve.

Spectroscopic Methods: The Path to Structural Elucidation

Once a compound is purified, spectroscopic techniques are employed to determine its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and indispensable tool for the unambiguous structural elucidation of organic molecules, including quinoline derivatives.[1][9] It provides detailed information about the carbon-hydrogen framework, atom connectivity, and the electronic environment of each nucleus.[1]

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).[1] The aromatic protons of the quinoline ring have characteristic chemical shifts and coupling patterns that are highly sensitive to the position and nature of substituents.[9]

  • ¹³C NMR: Gives a "carbon fingerprint" of the molecule, showing the number of unique carbon atoms.[1] The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, carbons adjacent to the nitrogen (like C2 and C8a in quinoline) are typically deshielded and appear at a lower field.[9]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are often necessary for complex derivatives.

    • COSY (Correlation Spectroscopy) reveals which protons are coupled to each other, helping to trace out spin systems within the molecule.[10][11]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms.[1][11]

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together different fragments of the molecule and confirming the substitution pattern.[11][12]

TechniqueInformation ProvidedTypical Chemical Shift Ranges (Unsubstituted Quinoline)
¹H NMR H-count, chemical environment, H-H connectivity7.3 - 8.9 ppm[9]
¹³C NMR C-count, C-hybridizationAromatic: 121 - 148 ppm; C-N Carbons: ~148-150 ppm[9]
2D NMR Definitive H-H, C-H (1-bond & long-range) connectivityN/A

Protocol: NMR Sample Preparation

  • Sample: Weigh 5-10 mg of the purified quinoline derivative.

  • Solvent: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) inside a clean NMR tube.[9] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

  • Acquisition: Acquire ¹H, ¹³C, and relevant 2D spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

  • Processing: Process the data (Fourier transform, phase, and baseline correction). Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]

Mass Spectrometry (MS)

MS provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.[9] When coupled with a separation technique (GC-MS or LC-MS), it becomes a powerful tool for identifying components in a mixture.[13][14]

Causality Behind Fragmentation: Under Electron Ionization (EI), the quinoline ring undergoes characteristic fragmentation. A key fragmentation pathway is the loss of a hydrogen cyanide (HCN) molecule from the molecular ion.[15] The presence and nature of substituents on the ring will direct further fragmentation, providing valuable structural information. For example, a carboxylic acid derivative may show a loss of COOH (45 mass units).[15] High-resolution MS (HRMS) can provide the elemental composition of the molecule with high accuracy.[16]

Ionization TechniqueInformationCommon Quinoline Fragmentations (EI)
Electron Ionization (EI) Fragmentation pattern, structural clues[M]+•, [M-HCN]+•, [M-C₂H₂]+•[15]
Electrospray (ESI) Molecular ion ([M+H]+), suitable for LC-MSPrimarily molecular ion, fragmentation induced in MS/MS[17]

Protocol: Mass Spectrometry (Direct Infusion/EI)

  • Sample Introduction: Introduce a small amount of the purified sample (solid or dissolved in a volatile solvent) into the mass spectrometer via a direct insertion probe or GC inlet.[9]

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[9]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[9]

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Fourier-Transform Infrared (FT-IR) and UV-Vis Spectroscopy
  • FT-IR Spectroscopy: This technique is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9][18] It is excellent for confirming the presence or absence of key groups (e.g., C=O, N-H, C-O).

Functional GroupCharacteristic Absorption Band (cm⁻¹)
C-H (aromatic)3000 - 3100[9]
C=C (aromatic)1400 - 1600[9]
C=N (in ring)1500 - 1650[9]
C-N1314 - 1325[18]
  • UV-Vis Spectroscopy: Analysis of a quinoline derivative's UV-Vis spectrum, which arises from electronic transitions within the aromatic system, can confirm the presence of the quinoline core. The position and intensity of absorption bands are sensitive to the solvent and the nature of substituents on the ring.[19][20]

Method Validation: Establishing Trustworthiness

For any analytical method to be considered reliable, especially in a drug development context, it must be validated. Validation demonstrates that the procedure is fit for its intended purpose.[21] The International Council for Harmonisation (ICH) Q2(R2) guideline is the authoritative standard for this process.[21][22]

Core Validation Parameters (ICH Q2(R2))

ParameterObjective
Specificity To demonstrate that the signal measured is unequivocally from the analyte of interest, without interference from impurities, degradants, or matrix components.[23]
Linearity To show that the method's response is directly proportional to the concentration of the analyte over a defined range.[23][24]
Accuracy The closeness of the test results to the true value, often expressed as percent recovery of a known amount of analyte.[23][24]
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay, different days/analysts).[24]
Detection Limit (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.[24]
Quantitation Limit (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[24]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature), indicating its reliability during normal usage.
System Suitability An integral part of the method that verifies the HPLC system is performing adequately for the analysis (e.g., resolution, peak symmetry).[21]

Integrated Experimental Workflow

The characterization of a novel quinoline derivative follows a logical progression, integrating the techniques discussed above to build a complete profile of the molecule.

G cluster_struct Structural Confirmation Synthesis Chemical Synthesis (e.g., Skraup) Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC_Purity HPLC Purity Check (>95%?) Purification->HPLC_Purity HPLC_Purity->Purification No MS_MW MS (Confirm MW & Formula) HPLC_Purity->MS_MW Yes FTIR_FG FT-IR (Confirm Functional Groups) HPLC_Purity->FTIR_FG Yes NMR_Elucid NMR (1D & 2D) (Elucidate Full Structure) HPLC_Purity->NMR_Elucid Yes XRay_Confirm X-Ray Crystallography (Absolute Structure) MS_MW->XRay_Confirm If Crystalline FTIR_FG->XRay_Confirm If Crystalline NMR_Elucid->XRay_Confirm If Crystalline Validated_Method Develop & Validate Quant. HPLC Method (ICH Q2(R2)) NMR_Elucid->Validated_Method XRay_Confirm->Validated_Method Final Fully Characterized Derivative Validated_Method->Final

Conclusion

The analytical characterization of quinoline derivatives is a multi-faceted process that relies on the strategic integration of chromatographic and spectroscopic techniques. From establishing purity with HPLC to elucidating complex structures with multi-dimensional NMR and confirming absolute stereochemistry with X-ray crystallography, each method provides critical data points. By adhering to rigorous, validated protocols grounded in authoritative guidelines like ICH Q2(R2), researchers and drug development professionals can ensure the integrity, reproducibility, and scientific soundness of their work, paving the way for the successful advancement of novel quinoline-based compounds.

References

  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Benchchem.
  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Benchchem.
  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies.
  • A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (2025). BioPharm International.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2002). Journal of Chemical Education.
  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Benchchem.
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023). Journal of Physics: Conference Series.
  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2023). MDPI.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Methylthio-quinoline. Benchchem.
  • UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021). MDPI.
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed.
  • Synthesis and structure elucidation of five new pyrimido[5,4-c]quinoline-4(3H)-one derivatives using 1D and 2D NMR spectroscopy. (2010). PubMed.
  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (2017). ResearchGate.
  • Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. (2024).
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. (2022). PubMed.
  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). (2026). MDPI.
  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2024). MDPI.
  • Synthesis and X-ray diffraction data of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline. (2013).
  • A Brief Review on Hyphenated Techniques. (2015). Asian Journal of Pharmaceutical Analysis.
  • Hyphenated Techniques and Their Applications in Natural Products Analysis.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions for 2-Chloro-6-(chloromethyl)quinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Chloro-6-(chloromethyl)quinoline hydrochloride (CAS 3747-74-8). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing reaction conditions and troubleshooting common experimental challenges. As a bifunctional electrophile, this reagent presents unique opportunities and challenges, which this guide aims to clarify.

Section 1: Compound Profile & Safe Handling

2-Chloro-6-(chloromethyl)quinoline hydrochloride is a substituted quinoline building block used in the synthesis of various pharmaceutical and biologically active compounds.[][2] It appears as a cream to light yellow or pink powder and is soluble in water and various organic solvents.[][3][4][5] The hydrochloride salt form enhances its stability and makes it easier to handle compared to the free base.[4]

Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 3747-74-8[3][4][5]
Molecular Formula C₁₀H₉Cl₂N (as HCl salt)[3][6]
Molecular Weight 214.09 g/mol [5][6]
Appearance Cream to light yellow/pink powder[][3][5]
Melting Point 183.0°C to 187.0°C[5]
Solubility Soluble in water (5% w/v is clear)[3][5]
Safety First: Essential Handling Precautions

This compound must be handled with care. It is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[7]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[7] Prevent fire caused by electrostatic discharge.[7]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: This molecule has two chloro-substituents. Which one is more reactive?

A1: This is the most critical question for designing your experiment. The two chlorine atoms have fundamentally different reactivity profiles.

  • 6-(chloromethyl) group: This is a benzylic chloride. Benzylic halides are highly reactive towards nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms because the benzene ring can stabilize the transition state or carbocation intermediate.[8] This site is generally the more reactive of the two under typical Sₙ2 conditions (e.g., moderate temperatures, good nucleophiles).

  • 2-Chloro group: This is an aryl chloride attached to a heteroaromatic quinoline ring. The C2 position of the quinoline ring is electron-deficient due to the ring nitrogen, which activates this position for Nucleophilic Aromatic Substitution (SₙAr). However, SₙAr reactions typically require strong nucleophiles and/or higher temperatures compared to Sₙ2 reactions at a benzylic site.[9]

G cluster_0 Reactivity Sites cluster_1 Benzylic Chloride (C6) cluster_2 Aryl Chloride (C2) Reagent 2-Chloro-6-(chloromethyl)quinoline Benzylic Highly Reactive (SN1/SN2) Reagent->Benzylic Preferred Site (Milder Conditions) Aryl Less Reactive (SNAr) Reagent->Aryl Requires Forcing Conditions

Caption: Relative reactivity of the two chloro-substituents.

Q2: Do I need to neutralize the hydrochloride salt before starting my reaction?

A2: In most cases, yes. The compound is supplied as a hydrochloride salt, meaning the quinoline nitrogen is protonated. Many nucleophiles are also basic. Adding a base is often necessary for two reasons:

  • To Free the Nucleophile: If you are using a basic nucleophile (e.g., an amine, alkoxide), the acidic quinoline hydrochloride will protonate it, rendering it non-nucleophilic.

  • To Neutralize Acid Byproduct: Reactions at the chloromethyl group will produce one equivalent of HCl, which can cause unwanted side reactions or protonate your desired product.

A weak, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is typically added to the reaction mixture.[10] An excess (e.g., 2-3 equivalents) is recommended to both neutralize the starting material and scavenge the generated HCl.

Q3: What are the best starting solvents for a substitution reaction?

A3: Polar aprotic solvents are generally the best choice as they can solvate the cation while leaving the nucleophile relatively free, accelerating Sₙ2 reactions.[11]

  • Good choices: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Acetone.

  • Why: These solvents effectively dissolve the quinoline salt and most common nucleophiles without interfering in the reaction. DMF is a common choice seen in related procedures.[10]

  • Solvents to avoid: Protic solvents like ethanol or water can act as competing nucleophiles and may lead to unwanted hydrolysis byproducts, especially at elevated temperatures.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Low or No Product Formation

If your reaction is not proceeding as expected, follow this logical troubleshooting workflow.

Troubleshooting cluster_yes Yes, SM is Consumed cluster_no No, SM Remains start Low or No Product q1 Is the starting material consumed? (Check by TLC/LCMS) start->q1 a1 Multiple spots or unexpected mass observed. Likely side reactions or degradation. q1->a1 Yes q2 Was a base added to neutralize the HCl salt? q1->q2 No a2 See 'Formation of Side Products' section. a1->a2 a3 Add 2-3 eq. of a base like K2CO3 and restart the reaction. q2->a3 No q3 Is the nucleophile strong enough? q2->q3 Yes a4 Consider a stronger nucleophile or use NaI (Finkelstein reaction) to create the more reactive iodo-intermediate. q3->a4 No q4 Is the temperature high enough? q3->q4 Yes a5 Gradually increase temperature (e.g., from RT to 50°C, then to 80°C). Monitor for degradation. q4->a5 No G cluster_workflow Experimental Workflow A 1. Setup - Dry glassware - Inert atmosphere (N2/Ar) B 2. Reagent Addition - Add Solvent (DMF) - Add Quinoline HCl Salt - Add Base (K2CO3) - Add Nucleophile (Amine) A->B C 3. Reaction - Heat to 60-80°C - Monitor by TLC/LCMS B->C D 4. Workup - Cool to RT - Quench with water - Extract with organic solvent C->D E 5. Purification - Dry organic layer - Concentrate - Purify (Column Chromatography) D->E

Caption: General workflow for nucleophilic substitution.

Materials:

  • 2-Chloro-6-(chloromethyl)quinoline hydrochloride (1.0 eq.)

  • Desired amine nucleophile (1.2 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (for extraction)

  • Brine (saturated aq. NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-6-(chloromethyl)quinoline hydrochloride (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe until a stirrable suspension is formed (approx. 0.1 M concentration). Add the amine nucleophile (1.2 eq.) to the suspension.

  • Heating and Monitoring: Heat the reaction mixture to 60-80°C with vigorous stirring. Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or LCMS until the starting quinoline has been fully consumed.

  • Workup - Quenching: Once complete, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water.

  • Workup - Extraction: Extract the aqueous layer 3 times with a suitable organic solvent like ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash them twice with brine to remove residual DMF. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • Babu, T. S. S., et al. (2020). An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines and Antibacterial Activity. Rasayan Journal of Chemistry, 13(2), 1037-1041. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]

  • Google Patents. (1984). EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use.
  • PubChem. (n.d.). 2-(Chloromethyl)quinoline hydrochloride. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview.
  • Tekale, A.S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.
  • PureSynth. (n.d.). 2-Chloromethylquinoline Hydrochloride 98.0%(HPLC). Retrieved from [Link]

  • ResearchGate. (2025). Optimized conditions for nucleophilic substitution of hydroxy group in....
  • ChemicalBook. (2025). 2-CHLORO-3-(CHLOROMETHYL)
  • Arkat USA, Inc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • University of Calgary. (n.d.). Nucleophilic Substitution and Elimination of Alkyl Halides. Retrieved from [Link]

  • Belyaeva, K. V., et al. (2024). Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. New Journal of Chemistry, 48, 1336-1349.

Sources

Technical Support Center: Purification of 2-Chloro-6-(chloromethyl)quinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 2-Chloro-6-(chloromethyl)quinoline hydrochloride (CAS 3747-74-8). This document is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their synthetic workflows.[1][] The chemical purity of this intermediate is paramount for the success of subsequent reactions and the integrity of the final active pharmaceutical ingredients. This guide provides field-proven troubleshooting advice and detailed protocols to address common purification challenges.

The inherent reactivity of the two chloro-substituents, particularly the benzylic chloromethyl group, presents specific challenges such as hydrolysis and side-product formation.[3][4][5] This guide will equip you with the knowledge to anticipate and overcome these issues, ensuring a final product of high purity.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a practical question-and-answer format.

Issue 1: Crude Product Has a Strong Color and Low Initial Purity (<90%)

Question: My isolated crude product is a sticky, brownish, or dark yellow solid. HPLC analysis shows multiple impurity peaks. What is the most effective first purification step?

Answer: This is a common issue resulting from residual starting materials, over-chlorinated byproducts, or polymeric materials formed during the reaction. A multi-step approach starting with recrystallization is the most logical path forward. Column chromatography should be reserved for intractable impurity profiles due to the polar nature of the hydrochloride salt, which can make it challenging to handle on silica gel.

The primary cause of failure in recrystallization is the selection of an inappropriate solvent system. The ideal solvent will fully dissolve the compound and its impurities at an elevated temperature while allowing only the desired compound to crystallize upon cooling, leaving impurities behind in the mother liquor.

Recommended Protocol: Recrystallization with Activated Carbon Treatment

  • Solvent Selection: Begin with a protic solvent like ethanol or isopropanol. These are often effective for hydrochloride salts. An ethanol/water mixture can also be effective for achieving differential solubility.[6]

  • Dissolution: In a flask equipped with a reflux condenser, add the crude solid and the minimum amount of your chosen solvent (e.g., ethanol). Heat the mixture to a gentle reflux to fully dissolve the solid.

  • Decolorization (Hot Filtration): If the solution is highly colored (yellow to brown), a charcoal treatment is necessary.

    • Remove the flask from the heat source and allow it to cool slightly (to prevent flash boiling when adding the charcoal).

    • Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.

    • Swirl the mixture and gently reflux for 5-10 minutes. The activated carbon will adsorb the large, conjugated molecules responsible for the color.

    • Pre-heat a filter funnel with fluted filter paper by pouring hot solvent through it. Perform a hot gravity filtration of the mixture into a clean, pre-heated flask to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear, filtered solution to cool slowly to room temperature. For optimal crystal growth and purity, do not disturb the flask during this initial cooling phase. Subsequently, cool the flask in an ice bath to maximize the yield of precipitated crystals.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum. The expected appearance of the pure compound is a pale yellow to cream or light pink powder.[]

Issue 2: The Product "Oils Out" During Recrystallization

Question: When I cool my hot solution, instead of forming crystals, a viscous oil separates. How can I resolve this?

Answer: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of a eutectic mixture with the solvent). This is often caused by excessively rapid cooling, a solution that is too concentrated, or the presence of significant impurities that depress the melting point.

Troubleshooting Strategies:

  • Re-heat and Dilute: Re-heat the mixture until the oil redissolves completely. Add more solvent (10-20% additional volume) to decrease the concentration.

  • Slow Cooling: This is the most critical parameter. After dilution, allow the flask to cool very slowly. Insulate the flask with glass wool or place it within a larger beaker of hot water (a makeshift water bath) to ensure the cooling rate is gradual. This provides a larger thermodynamic window for proper crystal lattice formation.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure material from a previous batch, add a single, tiny crystal ("seed crystal") to the cooled, supersaturated solution. This provides a template for crystallization to begin.

  • Change Solvent System: If the above methods fail, the chosen solvent may be unsuitable. Try an anti-solvent crystallization technique.[7] Dissolve the crude product in a minimum of a "good" solvent (e.g., methanol or ethanol) at room temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., diethyl ether or toluene) dropwise with stirring until the solution becomes persistently cloudy (turbid), indicating the onset of precipitation.[7] Allow this mixture to stand and crystallize.

Issue 3: A Persistent Impurity Remains After Recrystallization

Question: Recrystallization has improved the overall purity, but HPLC/TLC analysis shows a stubborn impurity with a similar polarity to my product. What is the next step?

Answer: This scenario indicates that the impurity has solubility properties very similar to your product, making separation by recrystallization inefficient. Column chromatography is the indicated technique. However, the hydrochloride salt form can be problematic on standard silica gel due to its high polarity, leading to poor separation and streaking.

Recommended Approach: Chromatography on the Free Base

The most effective strategy is to convert the hydrochloride salt to its free base, perform the chromatography, and then reform the salt with pure HCl.

Step-by-Step Protocol:

  • Conversion to Free Base:

    • Dissolve the impure hydrochloride salt in water.

    • Cool the solution in an ice bath and slowly add a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH), while stirring until the pH is basic (pH ~8-9).[8]

    • The free base of the quinoline will precipitate as a solid or oil.

    • Extract the aqueous mixture several times with an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

  • Silica Gel Chromatography:

    • Prepare a silica gel column using a suitable eluent system. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing).

    • Dissolve the crude free base in a minimum amount of DCM and load it onto the column.

    • Elute the column, collecting fractions and monitoring them by TLC to isolate the pure free base.

  • Reformation of the Hydrochloride Salt:

    • Combine the pure fractions containing the free base and remove the solvent under reduced pressure.

    • Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or methanol.[9]

    • Slowly add a solution of HCl in ether or bubble anhydrous HCl gas through the solution while cooling in an ice bath.[9]

    • The pure 2-Chloro-6-(chloromethyl)quinoline hydrochloride will precipitate as a white or off-white solid.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Data Summary & Visualization

Decision Workflow for Purification

The following diagram outlines a logical decision-making process for purifying your crude product.

Purification_Decision_Tree start Crude Product (2-Chloro-6-(chloromethyl)quinoline HCl) check_purity Assess Purity & Color start->check_purity recrystallization Recrystallization (e.g., from Ethanol) check_purity->recrystallization Low Purity (<95%) Colored charcoal Add Activated Carbon Step During Recrystallization check_purity->charcoal High Purity (>95%) but Colored oiling_out Product Oils Out? recrystallization->oiling_out troubleshoot_xtal Troubleshoot: 1. Add more solvent 2. Slow cooling 3. Try anti-solvent method oiling_out->troubleshoot_xtal Yes final_purity_check1 Check Purity (HPLC, NMR) oiling_out->final_purity_check1 No troubleshoot_xtal->recrystallization charcoal->final_purity_check1 chromatography_path Convert to Free Base & Perform Column Chromatography final_purity_check1->chromatography_path Persistent Impurity final_product Pure Product (>98%) final_purity_check1->final_product Purity OK reform_salt Re-form HCl Salt chromatography_path->reform_salt reform_salt->final_product

Caption: Decision tree for selecting the appropriate purification technique.

Recrystallization Protocol Flowchart

Recrystallization_Workflow cluster_prep Preparation cluster_filtration Filtration cluster_crystallization Crystallization & Isolation dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent charcoal 2. (Optional) Add Activated Carbon for 5-10 min dissolve->charcoal hot_filter 3. Hot Gravity Filtration charcoal->hot_filter cool_slowly 4. Slow Cooling to RT, then Ice Bath hot_filter->cool_slowly vacuum_filter 5. Collect Crystals (Vacuum Filtration) cool_slowly->vacuum_filter wash 6. Wash with Cold Solvent vacuum_filter->wash dry 7. Dry Under Vacuum wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Standard workflow for purification by recrystallization.

Recommended Recrystallization Solvent Systems
Method"Good" Solvent"Anti-Solvent"Key Considerations
Single Solvent EthanolN/AGood general-purpose choice for hydrochloride salts.
Single Solvent IsopropanolN/ALower volatility than ethanol, may aid in slower crystal growth.
Single Solvent AcetonitrileN/AAn aprotic option that can prevent potential hydrolysis.
Anti-Solvent Methanol / EthanolTolueneEffective for inducing crystallization if single solvents fail.[10]
Anti-Solvent EthanolDiethyl EtherEnsure slow addition of ether to avoid crashing out amorphous solid.[7]

Frequently Asked Questions (FAQs)

Q1: How can I avoid hydrolysis of the chloromethyl group during purification? The C-Cl bond in the chloromethyl group is benzylic and thus activated towards nucleophilic substitution, including hydrolysis by water, especially at elevated temperatures.[5] To minimize this, use anhydrous solvents where possible, and do not prolong the time the compound is heated in protic solvents like ethanol or water.

Q2: What analytical techniques should I use to confirm the purity of my final product? A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative assessment of purity and detecting minor impurities.[1][11] Proton Nuclear Magnetic Resonance (¹H NMR) will confirm the structure and can reveal residual solvents or structural impurities. Finally, a sharp melting point range is a good indicator of high purity.

Q3: How should I properly store the purified 2-Chloro-6-(chloromethyl)quinoline hydrochloride? The compound should be stored in a tightly sealed container in a cool, dry place, such as a desiccator, to protect it from moisture and prevent hydrolysis. For long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable.

Q4: My synthesis involves a Vilsmeier-Haack type reaction. What specific impurities should I look out for? Vilsmeier-Haack reactions on acetanilides can lead to the formation of 2-chloro-3-formyl quinoline derivatives.[12] Depending on your specific precursors, you may have isomeric impurities or residual formylated species. These are often best removed by chromatography as described in the troubleshooting guide.

Q5: Is it possible to purify this compound using distillation? No, distillation is not a suitable method. As a hydrochloride salt, the compound has a high melting point (typically 183-187 °C) and will decompose at the high temperatures required for distillation.

References

  • SIELC Technologies. (2018). 2-(Chloromethyl)quinoline. Available from: [Link]

  • RSC Publishing. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. Available from: [Link]

  • LookChem. Purification of Quinoline. Available from: [Link]

  • MDPI. (2001). 2-Methyl-5-chloromethyl-8-hydroxyquinoline. Available from: [Link]

  • Google Patents. CN103664892B - The crystallization of quinoline.
  • PureSynth. 2-Chloromethylquinoline Hydrochloride 98.0%(HPLC). Available from: [Link]

  • PubChem. 2-(Chloromethyl)quinoline hydrochloride | C10H9Cl2N | CID 3083823. Available from: [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available from: [Link]

  • Google Patents. JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds.
  • Heterocyclic Letters. (2024). No.1|143-152|Nov-Jan|2024. Available from: [Link]

  • Google Patents. EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use.
  • ChemSynthesis. (2025). 2-chloro-6-(trifluoromethyl)quinoline. Available from: [Link]

  • ResearchGate. (2025). Recrystallization of CL-20 to ε -polymorphic form. Available from: [Link]

  • ResearchGate. (2018). (PDF) Chemical Science Review and Letters Synthesis Characterization and Pharmacological Studies on Novel Pyridazino Quinolines. Available from: [Link]

  • Patsnap. Preparation method of 2- chloro-6-trichloromethyl pyridine - Eureka. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

Sources

Technical Support Center: Stability & Handling of 2-Chloro-6-(chloromethyl)quinoline HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 2-Chloro-6-(chloromethyl)quinoline hydrochloride . It addresses the specific stability challenges inherent to this bifunctional building block, focusing on the high reactivity of the benzylic chloromethyl group and the hydrolytic risks associated with the hydrochloride salt form.

Status: Senior Application Scientist Verified Last Updated: February 19, 2026 Scope: Solution stability, degradation mechanisms, analytical troubleshooting, and handling protocols.

Part 1: Executive Technical Summary

The Core Issue: The primary stability failure mode for 2-Chloro-6-(chloromethyl)quinoline hydrochloride is solvolysis of the chloromethyl group (-CH₂Cl) at the 6-position. While the 2-chloro substituent is relatively stable, the 6-chloromethyl moiety behaves as a highly reactive benzylic halide.

In protic solvents (water, methanol, ethanol), this group undergoes rapid nucleophilic substitution (


/

), converting your starting material into alcohol or ether impurities within minutes to hours. Furthermore, as a hydrochloride salt, the compound is acidic; neutralizing it without careful control can trigger rapid self-polymerization (quaternization) via the quinoline nitrogen.

Quick Reference: Solvent Compatibility

SolventCompatibilityRisk LevelNotes
Acetonitrile (MeCN) Recommended LowIdeal for HPLC and reactions. Use anhydrous.
Dichloromethane (DCM) Recommended LowGood for synthesis/workup.
DMSO ⚠️ Caution MediumUse only dry (anhydrous). Hygroscopic nature introduces water.
Methanol / Ethanol FORBIDDEN Critical Rapid conversion to methyl/ethyl ethers.
Water FORBIDDEN Critical Rapid hydrolysis to 6-(hydroxymethyl) derivative.

Part 2: Degradation Pathways & Mechanisms

Understanding the why allows you to prevent the what. The following diagram illustrates the three primary degradation routes you must control.

Degradation Workflow Diagram

G Start 2-Chloro-6-(chloromethyl) quinoline HCl (Intact Salt) Water Solvent: Water/Buffer Start->Water Methanol Solvent: Methanol/Ethanol Start->Methanol Base Condition: Neutralization (pH > 7) Start->Base Alcohol Impurity A: 2-Chloro-6-(hydroxymethyl) quinoline (Hydrolysis) Water->Alcohol Nucleophilic Substitution (-HCl) Ether Impurity B: 2-Chloro-6-(methoxymethyl) quinoline (Solvolysis) Methanol->Ether Solvolysis (Rapid) FreeBase Free Base Intermediate (Highly Reactive) Base->FreeBase Deprotonation Dimer Impurity C: Self-Alkylated Dimer/Polymer (Insoluble Precipitate) FreeBase->Dimer Intermolecular N-Alkylation

Figure 1: Primary degradation pathways. The chloromethyl group is the "hot spot" for instability in protic media.

Part 3: Troubleshooting Guide (Q&A)

Q1: I see a new peak eluting after my main peak in HPLC when using Methanol as a diluent. What is it?

Diagnosis: This is likely the methyl ether derivative . Mechanism: Dissolving chloromethyl-containing compounds in methanol triggers immediate solvolysis. The methoxy group (-OCH₃) replaces the chlorine. This derivative is often more hydrophobic than the alcohol impurity but less polar than the salt, shifting its retention time. Solution:

  • Switch Diluent: Never dissolve the sample in pure methanol. Use Acetonitrile (MeCN) or MeCN:Water (80:20) containing 0.1% Formic Acid.

  • Acidify: Ensure the diluent is acidic (pH < 3) to keep the quinoline nitrogen protonated and reduce nucleophilicity.

Q2: My solid sample has turned sticky and yellow. Is it still usable?

Diagnosis: The sample has likely hydrolyzed due to moisture ingress or formed a dimer. Mechanism: Hydrochloride salts are hygroscopic. If the container was not tightly sealed, atmospheric moisture hydrolyzed the -CH₂Cl group to -CH₂OH (alcohol). The "stickiness" often indicates the presence of HCl gas attempting to escape or the formation of amorphous oligomers. Validation: Run a check via LC-MS.[1]

  • Mass Shift: Look for M-Cl+OH (Molecular Weight - 18.5 Da shift) for hydrolysis. Solution: If degradation is >5%, repurification is difficult due to the similarity of the impurities. Discard and purchase fresh material.

Q3: Can I neutralize the HCl salt to get the free base for my reaction?

Diagnosis: High Risk Operation. Mechanism: The free base of 2-chloro-6-(chloromethyl)quinoline possesses both a nucleophilic nitrogen (quinoline ring) and an electrophilic carbon (chloromethyl). In solution, molecule A will attack molecule B, leading to polymerization (insoluble tar). Protocol:

  • Do not isolate the free base unless absolutely necessary.

  • In-situ Neutralization: If your reaction requires the free base, add a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) slowly to the reaction mixture at low temperature (0°C) immediately before adding the reacting nucleophile. This ensures the nucleophile reacts with the chloromethyl group before the quinoline nitrogen can self-react.

Part 4: Standardized Experimental Protocols

Stability-Indicating HPLC Method

Use this method to verify purity and detect degradation products.

ParameterSettingRationale
Column C18 Reverse Phase (e.g., 3µm, 150mm x 4.6mm)Standard retention for polar aromatics.
Mobile Phase A Water + 0.1% Formic Acid (or H₃PO₄)Acid suppresses silanol activity and keeps quinoline protonated.
Mobile Phase B Acetonitrile (MeCN)Aprotic solvent prevents solvolysis during run.
Gradient 10% B to 90% B over 15 minsElutes polar hydrolysis products early; ethers late.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmStrong absorption by the quinoline core.
Sample Diluent 100% Acetonitrile CRITICAL: Do not use MeOH/Water as diluent.
Handling & Storage Protocol
  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The container must be desiccated.

  • Weighing: Allow the vial to warm to room temperature before opening to prevent condensation (water) from forming on the cold solid.

  • Reaction Solvent: Use Anhydrous Acetonitrile or DCM . If using DMF/DMSO, ensure they are "Dry" grade (<50 ppm water).

Part 5: References & Authority

  • SIELC Technologies. Separation of 2-(Chloromethyl)quinoline on Newcrom R1 HPLC column. (Demonstrates the standard acidic mobile phase approach for chloromethyl quinolines).

  • PubChem. 2-(Chloromethyl)quinoline hydrochloride Compound Summary. (Provides physical property data and GHS safety classifications for the class).

  • Thermo Fisher Scientific. 2-(Chloromethyl)quinoline hydrochloride, 97% Product Specifications. (Confirming solubility and handling standards).

  • BenchChem. Establishing Analytical Standards for 2-(2-Chloroethyl)quinoline. (Analogous methodology for chloro-alkyl quinoline stability and analysis).

Sources

Technical Support Center: Managing Side Reactions in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming common challenges and side reactions encountered during the synthesis of quinoline scaffolds. Our goal is to equip you with the knowledge to not only troubleshoot your experiments but also to understand the underlying chemical principles governing these powerful reactions.

Frequently Asked Questions (FAQs) - Common Issues in Quinoline Synthesis

This section addresses broad, frequently encountered problems that can occur across various named quinoline synthesis reactions.

Q1: My reaction mixture has turned into a thick, dark, intractable tar, leading to a very low yield. What is the primary cause and how can I prevent this?

A1: Tar formation is one of the most common issues in quinoline synthesis, particularly in reactions like the Skraup and Doebner-von Miller syntheses.[1][2] The primary cause is the acid-catalyzed self-condensation and polymerization of highly reactive intermediates, such as acrolein (formed from the dehydration of glycerol in the Skraup synthesis) or other α,β-unsaturated aldehydes or ketones.[1][2][3] High reaction temperatures and strongly acidic conditions exacerbate this issue.[1]

Mitigation Strategies:

  • Temperature Control: Maintain strict and consistent temperature control throughout the reaction. Excessive heat promotes polymerization.[2] Consider stepwise heating to manage exothermic events.[2]

  • Controlled Reagent Addition: Add the α,β-unsaturated carbonyl compound or glycerol slowly to the heated acidic solution containing the aniline.[1][2] This helps to control the exothermic nature of the reaction and minimizes the concentration of the polymerizable intermediate at any given time.

  • Milder Oxidizing Agents (for Skraup/Doebner-von Miller): Instead of aggressive oxidizing agents like nitrobenzene, consider using milder alternatives such as iodine (generated in situ from potassium iodide and sulfuric acid) or arsenic pentoxide, which can lead to a less vigorous and more controlled reaction.[1]

  • Polymerization Inhibitors: The addition of a radical scavenger like hydroquinone can be effective in preventing the unwanted polymerization of reactive intermediates.[1]

  • Modern Modifications: Explore modern variations of these syntheses that utilize microwave irradiation or ionic liquids, which can allow for lower reaction temperatures and shorter reaction times.[1]

Q2: I am observing the formation of multiple products that are difficult to separate, especially when using an unsymmetrical ketone. What is happening and how can I improve the regioselectivity?

A2: This is a classic problem of regioselectivity, most notably in the Friedländer and Combes syntheses.[4][5][6] When an unsymmetrical ketone is used, the initial condensation with the aniline derivative can occur on either side of the carbonyl group, leading to the formation of a mixture of constitutional isomers.[7][8]

Strategies to Enhance Regioselectivity:

  • Catalyst Selection: The choice of catalyst can significantly influence which regioisomer is favored. For the Friedländer synthesis, using specific amine catalysts or an ionic liquid has been shown to promote the formation of a single product.[4][8]

  • Directing Groups: Introducing a temporary directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can control the site of condensation.[4][8]

  • Alternative Starting Materials: Using a β-keto ester instead of a simple ketone can often lead to the formation of a single regioisomer.[7]

  • Steric and Electronic Control: In the Combes synthesis, the steric bulk of the substituents on both the aniline and the β-diketone plays a crucial role in determining the regiochemical outcome.[9] For instance, increasing the bulk of the R group on the diketone can favor the formation of 2-substituted quinolines.[9]

Q3: My purified product shows the presence of partially hydrogenated quinoline derivatives. How can I ensure complete aromatization?

A3: The final step in many quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1][10] Incomplete oxidation can lead to the presence of these hydrogenated impurities. Another possibility is that the intermediate Schiff base may act as an oxidizing agent, leading to its own reduction and the formation of saturated or partially saturated byproducts.[11]

Solutions for Incomplete Aromatization:

  • Sufficient Oxidant: Ensure that a stoichiometric excess of the oxidizing agent is used to drive the reaction to completion.[2]

  • Choice of Oxidant: The oxidizing agent's potential must be sufficient to aromatize the dihydroquinoline intermediate under the reaction conditions. Nitrobenzene and arsenic acid are traditionally used.[1][12] In some modern approaches, oxygen from the air can serve as the oxidant.[13]

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature to allow for complete oxidation. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the dihydroquinoline intermediate.

Q4: I am attempting to modify a substituent on a pre-formed quinoline ring and am getting significant N-oxide formation. How can I prevent this?

A4: The lone pair of electrons on the quinoline nitrogen is nucleophilic and can be readily oxidized, especially when using strong oxidizing agents like peracids (e.g., m-CPBA), hydrogen peroxide, or even potassium permanganate under certain conditions.[14] This side reaction is particularly common when attempting to oxidize an alkyl substituent on the quinoline ring to a carboxylic acid.[14]

Strategies to Prevent N-Oxide Formation:

  • Protonation: Performing the reaction in a strongly acidic medium protonates the quinoline nitrogen. The resulting positive charge makes the nitrogen significantly less nucleophilic and thus less susceptible to oxidation.[14]

  • Protecting Groups: While less common, it is theoretically possible to temporarily protect the nitrogen atom with a suitable protecting group to prevent its oxidation.

  • Careful Selection of Reagents and Conditions: Choose reaction conditions and reagents that are less likely to oxidize the quinoline nitrogen. This may involve using milder or more selective oxidizing agents, or optimizing the reaction temperature and time.

Troubleshooting Guides for Specific Quinoline Syntheses

Skraup Synthesis Troubleshooting

The Skraup synthesis is a powerful method for producing quinolines but is notoriously vigorous and prone to tar formation.[1][3][12]

Problem: Violent, Uncontrollable Reaction and Excessive Tar Formation

  • Causality: The reaction is highly exothermic due to the rapid, acid-catalyzed dehydration of glycerol to acrolein and the subsequent condensation and oxidation steps.[1][10] High localized temperatures lead to the polymerization of acrolein.[1]

  • Troubleshooting Workflow:

    G start Low Yield & Tar in Skraup Synthesis check_temp Is Temperature Strictly Controlled (<150°C)? start->check_temp control_temp Implement Strict Temperature Control (Ice Bath for Acid Addition) check_temp->control_temp No check_reagent_add Is Glycerol Added Slowly? check_temp->check_reagent_add Yes control_temp->check_reagent_add slow_add Add Glycerol Dropwise to the Heated Aniline/Acid Mixture check_reagent_add->slow_add No check_oxidant Is a Harsh Oxidant (e.g., Nitrobenzene) Used? check_reagent_add->check_oxidant Yes slow_add->check_oxidant mild_oxidant Switch to a Milder Oxidant (e.g., Iodine, Arsenic Pentoxide) check_oxidant->mild_oxidant Yes check_inhibitor Is a Polymerization Inhibitor Present? check_oxidant->check_inhibitor No mild_oxidant->check_inhibitor add_inhibitor Add Hydroquinone to the Reaction Mixture check_inhibitor->add_inhibitor No end Improved Yield, Reduced Tar check_inhibitor->end Yes add_inhibitor->end

    Caption: Troubleshooting workflow for tar formation in Skraup synthesis.

  • Detailed Protocol: Modified Skraup Synthesis with Iodine as a Mild Oxidant

    • Reactant Preparation: In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, place the aniline, ferrous sulfate heptahydrate (to moderate the reaction), and potassium iodide.

    • Acid Addition: Place the flask in an ice-water bath. Slowly and with continuous stirring, add concentrated sulfuric acid to the mixture. It is crucial to maintain a low temperature during this addition to prevent premature reaction and polymerization.[1]

    • Glycerol Addition: After the acid addition is complete, heat the mixture gently. Begin the slow, dropwise addition of glycerol from the dropping funnel. Maintain a steady, but not overly vigorous, reflux.

    • Reaction Monitoring: Monitor the reaction by TLC until the starting aniline is consumed.

    • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture over crushed ice.

    • Purification: Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly basic. This will precipitate any tarry byproducts and liberate the quinoline as a free base. The product can then be isolated by steam distillation or solvent extraction.[1][11]

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Nitrobenzene High temperature (>150°C)Readily available; acts as a solvent.[1][15]Highly exothermic and often violent reaction; significant tar formation.[1][12]
Arsenic Pentoxide (As₂O₅) High temperatureLess violent reaction than with nitrobenzene.[1]Highly toxic and requires special handling and disposal.
Iodine (from KI/H₂SO₄) Moderate temperatureMilder, more controlled reaction; reduced exothermicity.[1]May require longer reaction times.
Friedländer Synthesis Troubleshooting

The Friedländer synthesis is a versatile method for preparing substituted quinolines, but it can be plagued by side reactions, particularly when using base catalysis or unsymmetrical ketones.[4][5]

Problem 1: Low Yield due to Self-Condensation of Carbonyl Starting Material

  • Causality: Under basic conditions, the ketone or aldehyde starting material containing α-hydrogens can undergo a self-aldol condensation.[7][16] This side reaction competes with the desired condensation with the 2-aminoaryl aldehyde or ketone, reducing the yield of the quinoline product.[7]

  • Solution:

    • Switch to Acid Catalysis: Changing the catalyst from a base (like NaOH or KOH) to an acid (like p-toluenesulfonic acid or even iodine) will prevent the base-catalyzed self-condensation of the ketone.[4][11]

    • Slow Addition: If base catalysis is required, slowly adding the ketone to the reaction mixture can help to minimize its self-condensation by keeping its concentration low.[7]

    • Milder Conditions: Lowering the reaction temperature can also help to reduce the rate of the self-aldol reaction.[11]

Problem 2: Poor Regioselectivity with Unsymmetrical Ketones

  • Causality: An unsymmetrical ketone (e.g., 2-butanone) has two different enolizable positions (C1 and C3), both of which can react with the 2-aminoaryl carbonyl compound, leading to a mixture of regioisomeric quinolines.[4][5][11]

  • Solution Workflow:

    G start Poor Regioselectivity in Friedländer Synthesis ketone Unsymmetrical Ketone start->ketone amino_ketone 2-Aminoaryl Carbonyl start->amino_ketone reaction Reaction leads to Mixture of Isomers ketone->reaction amino_ketone->reaction isomer_a Regioisomer A reaction->isomer_a isomer_b Regioisomer B reaction->isomer_b solution Strategies for Control isomer_a->solution isomer_b->solution catalyst Use Amine Catalyst or Ionic Liquid solution->catalyst directing_group Introduce a Directing Group on the Ketone solution->directing_group keto_ester Use a β-Keto Ester Instead of a Ketone solution->keto_ester

    Caption: Controlling regioselectivity in the Friedländer synthesis.

  • Detailed Protocol: Amine-Catalyzed Regioselective Friedländer Synthesis

    • Reactant Preparation: In a reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the unsymmetrical α-methylene carbonyl compound (1.2 mmol), and a chiral phosphoric acid or a specific amine catalyst (e.g., L-proline) (0.1 mmol, 10 mol%).[4]

    • Solvent: Add a suitable solvent, such as toluene or an ionic liquid, which has been shown to improve regioselectivity.[4]

    • Reaction: Stir the mixture at the optimized temperature (often room temperature to 50°C, which is milder than traditional conditions) and monitor the reaction progress by TLC.

    • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography to isolate the desired regioisomer.

Doebner-von Miller Synthesis Troubleshooting

This reaction is an effective method for preparing substituted quinolines but is also susceptible to polymerization side reactions.[2][3]

Problem: Low Yield and Significant Polymer/Tar Formation

  • Causality: Similar to the Skraup synthesis, the harsh acidic conditions required for the Doebner-von Miller reaction can cause the α,β-unsaturated aldehyde or ketone starting material to polymerize.[2][3]

  • Mitigation Strategies:

    • Temperature Optimization: Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Excessive heat is a primary driver of polymerization.[2]

    • Slow Reagent Addition: The α,β-unsaturated carbonyl compound should be added slowly to the heated acidic solution of the aniline. This minimizes its concentration and thus its rate of self-polymerization.[2]

    • Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase while the aniline is in an acidic aqueous phase can drastically reduce polymerization and increase the yield.[3]

    • Acid Catalyst Optimization: While strong acids are needed, experimenting with different Lewis or Brønsted acids (e.g., tin tetrachloride, p-toluenesulfonic acid) can sometimes provide a better balance between reactivity and side reactions.[17]

ParameterStandard ConditionOptimized ConditionRationale
Temperature High (Reflux)Lowest effective temperatureMinimizes polymerization of the carbonyl starting material.[2]
Reagent Addition All at onceSlow, dropwise addition of carbonylManages exothermicity and reduces the concentration of the polymerizable species.[2]
Reaction Medium Homogeneous (conc. acid)Biphasic (organic/aqueous)Sequesters the carbonyl compound, preventing its acid-catalyzed polymerization.[3]

References

  • BenchChem. (2025).
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
  • BenchChem. (n.d.). Optimizing reaction conditions for Friedländer quinoline synthesis.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025).
  • Al-dujaili, J. H., & Al-Amiery, A. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20988-21004. [Link]

  • ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. [Link]

  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • BenchChem. (n.d.). Optimization of reaction conditions for quinolone synthesis.
  • International Journal of Pharmaceutical Sciences. (2025).
  • BenchChem. (n.d.). Technical Support Center: Optimizing Quinolinone Synthesis.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. [Link]

  • National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • International Journal of Fauna and Mission Research. (2025).
  • BenchChem. (n.d.). Navigating the Nuances of the Doebner Reaction: A Technical Support Guide.
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of. [Link]

  • Combes, A. (1888). Combes Quinoline Synthesis.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Vive Chemistry. (2012). Skraup's Synthesis. [Link]

  • Wikipedia. (n.d.). Skraup reaction. [Link]

  • Organic Chemistry. (n.d.). Combes synthesis of quinolines. [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. [Link]

  • University of the Sunshine Coast, Queensland. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • MDPI. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. [Link]

  • Semantic Scholar. (2021). Advances in polymer based Friedlander quinoline synthesis. [Link]

  • ResearchGate. (n.d.). Synthesis of thermosetting polymers with quinoline rings as cross-link.... [Link]

  • SlideShare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]

  • Google Patents. (n.d.).
  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. [Link]

Sources

safe handling and storage of 2-Chloro-6-(chloromethyl)quinoline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-6-(chloromethyl)quinoline hydrochloride

Product Identity:

  • Chemical Name: 2-Chloro-6-(chloromethyl)quinoline hydrochloride[1][2][3]

  • Structural Class: Bifunctional Quinoline Scaffold (Aryl Chloride + Benzylic Chloride)[2][3]

  • Analogous Reference CAS: 3747-74-8 (2-(Chloromethyl)quinoline HCl) – Note: Physical properties below are extrapolated from this close structural analog due to the niche nature of the 2,6-isomer.[2]

Module 1: Critical Safety & Handling (The "Red" Zone)

Core Hazard: This compound is a dual-threat .[2][3]

  • Alkylating Agent: The 6-chloromethyl group (

    
    ) is a potent electrophile.[2][3] It can alkylate DNA and proteins.[2][3] Treat as a potential mutagen/carcinogen.[2][3]
    
  • Corrosive/Irritant: As a hydrochloride salt, hydrolysis releases HCl gas and creates acidic solutions.[2][3]

PPE Decision Tree

Do not rely on standard lab coats alone. The benzylic chloride moiety permeates standard nitrile gloves over time.

PPE_Decision Start Handling Operation State Physical State? Start->State Solid Dry Solid (Weighing) State->Solid Powder Solution In Solution / Reaction State->Solution Dissolved Level1 Level 1: Fume Hood + Double Nitrile Gloves + Safety Glasses Solid->Level1 < 1g Level2 Level 2: Fume Hood + Silver Shield/Laminate Gloves + Face Shield (if heating) Solid->Level2 > 1g or Dust Risk Solution->Level1 RT / Cold Solution->Level2 Heating / Reflux

Caption: PPE selection logic based on physical state and scale. Laminate gloves are required for larger scales due to permeation risks of benzylic chlorides.

Module 2: Storage & Stability (The "Yellow" Zone)

The Silent Killer: Hydrolysis The hydrochloride salt stabilizes the amine, but the chloromethyl group is highly susceptible to hydrolysis by atmospheric moisture.[3] The 2-chloro position is relatively stable, but the 6-chloromethyl group degrades rapidly if mishandled.[2]

Degradation Pathway:

  • Moisture Absorption: The hygroscopic HCl salt pulls water from the air.[2][3]

  • Hydrolysis: Water attacks the benzylic carbon (

    
    ).[2][3]
    
  • Dimerization: The resulting alcohol can react with the starting chloride to form an ether dimer.[2][3]

Degradation Compound 2-Cl-6-(CH2Cl)-Quinoline (Active) Alcohol 6-Hydroxymethyl Impurity (Inactive) Compound->Alcohol + H2O (Hydrolysis) HCl HCl Gas (Corrosive) Compound->HCl Byproduct Moisture H2O (Atmospheric) Dimer Ether Dimer (Insoluble Precipitate) Alcohol->Dimer + Compound (Slow)

Caption: Primary degradation pathway. Hydrolysis releases HCl, accelerating further degradation (autocatalytic).[2]

Storage Protocol
ParameterStandardFailure Mode
Temperature -20°C (Freezer)At RT, hydrolysis rates double every 10°C.
Atmosphere Inert Gas (Argon/N2)Air exposure leads to "sticky" solids (hygroscopicity).[2][3]
Container Amber Glass + ParafilmLight can induce radical decomposition of the benzylic halide.[2][3]
Desiccant Required in secondary containmentPrevents condensation upon thawing.[2][3]

Module 3: Troubleshooting & FAQs (The "Green" Zone)

Q1: The solid has turned from cream/white to pink. Is it compromised?

Status: Cautionary Use.

  • Cause: Quinoline derivatives are prone to oxidation, forming N-oxides or trace radical species (pink/red shift) upon light exposure.[2][3]

  • Action: Check Melting Point . The pure analog melts at 183-187°C [1].[2][3][4] If the MP is >180°C, the impurity is likely trace (<1%) and may be removed by a charcoal filtration step during your reaction workup.[3] If MP <175°C, recrystallize (MeOH/Ether) or discard.[2][3]

Q2: I am seeing "double substitution" in my nucleophilic attack. How do I stop it?

Scenario: You want to react a nucleophile (e.g., amine) at the 6-chloromethyl position, but the 2-chloro position is also reacting.

  • Mechanism: The 6-chloromethyl is an alkylating electrophile (

    
    ).[2][3] The 2-chloro is an aryl electrophile (
    
    
    
    ).[2][3]
  • Solution:

    • Temperature Control: Keep the reaction < 60°C . The benzylic chloride reacts at RT; the 2-chloro typically requires heat (>80°C) or metal catalysis to react [2].[2][3]

    • Solvent: Avoid polar aprotic solvents (DMF, DMSO) at high temps, as they facilitate

      
       at the 2-position.[2][3] Use THF or DCM for the alkylation step.[2][3]
      
Q3: The material won't dissolve in my non-polar solvent (DCM/Toluene).
  • Cause: It is a Hydrochloride Salt .[2][3] It is ionic.[2][3]

  • Protocol:

    • Option A (Free Basing): Partition between DCM and saturated

      
      .[2][3] Wash the organic layer, dry over 
      
      
      
      , and use the free base immediately.[2] Warning: The free base is less stable than the salt.[2][3]
    • Option B (Solvent Switch): Use Methanol or DMSO if your reaction tolerates protic/polar media.[2][3]

Q4: My LCMS shows a mass of M+16 or M+18.
  • Diagnosis:

    • M+18: Hydrolysis product (Alcohol).[2][3] You have water in your solvent.[2][3][5]

    • M+16: N-Oxide formation.[2][3] You have peroxides in your ether/THF or excessive air exposure.[2][3]

Module 4: Emergency & Waste Protocols

Spill Cleanup (Liquid/Solid) Do not just wipe with water.[2][3] You must quench the alkylating potential.

  • Isolate: Evacuate area if dust is airborne.[2][3]

  • Quench Solution: Prepare a solution of 10% Sodium Thiosulfate and 5% Sodium Bicarbonate in water.

  • Application: Cover the spill with the quench solution.[2][3] Let sit for 20 minutes. The thiosulfate acts as a soft nucleophile to displace the chloride, rendering it non-toxic.[2][3]

  • Disposal: Absorb onto vermiculite and dispose of as hazardous chemical waste (halogenated).[2][3]

References

  • Sigma-Aldrich. (n.d.).[2][3] 2-(Chloromethyl)quinoline hydrochloride Product Sheet. Retrieved from [2][3]

  • PubChem. (2025).[2][3] 2-(Chloromethyl)quinoline hydrochloride (Compound).[1][2][3][4][6] National Library of Medicine.[2][3] Retrieved from [2][3][4]

  • Thermo Fisher Scientific. (2021).[2][3] Safety Data Sheet: 2-(Chloromethyl)quinoline hydrochloride. Retrieved from [2][3]

Sources

Technical Support Center: Stability and Handling of Chloromethyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for handling and preventing the degradation of chloromethyl functional groups in your experiments. Drawing from established chemical principles and field-proven insights, this resource offers troubleshooting guides and frequently asked questions to ensure the integrity of your chloromethyl-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What makes the chloromethyl group so reactive and prone to degradation?

The reactivity of the chloromethyl group (-CH2Cl) stems from the polarization of the carbon-chlorine bond due to the high electronegativity of the chlorine atom. This makes the carbon atom electrophilic and susceptible to attack by nucleophiles.[1] This inherent reactivity allows the chloromethyl group to readily participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms), which is synthetically useful but also a primary pathway for degradation.[1][2]

Q2: What are the most common degradation pathways for chloromethyl functional groups?

The most prevalent degradation pathways include:

  • Nucleophilic Substitution: Reaction with nucleophiles such as water (hydrolysis), alcohols, amines, and even other molecules of the starting material or product.[1]

  • Friedel-Crafts-type Side Reactions: During chloromethylation of aromatic compounds, the chloromethylated product can react with another aromatic molecule to form diarylmethane byproducts.[3][4][5]

  • Oxidation: The chloromethyl group can be oxidized to an aldehyde or carboxylic acid under certain conditions.

  • Free-Radical Reactions: Under UV light or in the presence of radical initiators, the C-Cl bond can undergo homolytic cleavage, leading to radical-mediated side reactions.[1]

  • Thermal and Photochemical Degradation: Elevated temperatures and exposure to UV light can promote decomposition.

Q3: Are there specific pH ranges where my chloromethyl-containing compound is most stable?

Generally, chloromethyl groups are more stable at lower pH values.[6] Basic conditions promote hydrolysis and nucleophilic attack by hydroxide ions. Acidic conditions can also catalyze hydrolysis, but often to a lesser extent than basic conditions. The optimal pH for stability is compound-specific and should be determined experimentally.

Q4: How should I properly store my chloromethylated compounds?

To ensure the long-term stability of your chloromethylated reagents, follow these guidelines:

  • Moisture Control: Store in a cool, dry place, preferably in a desiccator, to minimize hydrolysis.[7] Tightly seal all containers to prevent moisture ingress.[7]

  • Inert Atmosphere: For highly sensitive compounds, storage under an inert atmosphere of nitrogen or argon can prevent degradation from atmospheric moisture and oxygen.[7]

  • Light Protection: Store in amber or opaque containers to protect from light, which can induce photochemical degradation.[8][9]

  • Temperature Control: Store at the recommended temperature, often refrigerated, to slow down potential decomposition pathways.[8]

  • Labeling: Ensure all containers are clearly labeled with the chemical name, hazard information, and date of receipt/opening to track reagent stability over time.[9]

Troubleshooting Guides

Issue 1: Low Yield or Product Loss Due to Suspected Hydrolysis

Symptoms:

  • Your final product yield is significantly lower than expected.

  • Analysis of your crude product (e.g., by NMR or LC-MS) shows the presence of the corresponding hydroxymethyl (-CH2OH) or even formyl (-CHO) derivative.

  • You notice a change in the pH of your reaction mixture, often becoming more acidic due to the formation of HCl from hydrolysis.

Root Cause Analysis and Solutions:

G cluster_problem Problem: Low Yield/Product Loss (Hydrolysis) cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Unexpected Byproducts Cause1 Presence of Water in Solvents/Reagents Problem->Cause1 is caused by Cause2 Atmospheric Moisture Problem->Cause2 Cause3 Inappropriate Workup Conditions Problem->Cause3 Sol1 Use Anhydrous Solvents and Reagents Cause1->Sol1 is solved by Sol3 Use Aprotic Solvents (e.g., THF, Dioxane, Toluene) Cause1->Sol3 Sol2 Run Reactions Under Inert Atmosphere (N2/Ar) Cause2->Sol2 Sol4 Quench with Non-Aqueous Reagents Cause3->Sol4 Sol5 Minimize Exposure to Aqueous Layers During Extraction Cause3->Sol5

Caption: Troubleshooting workflow for hydrolysis of chloromethyl groups.

Detailed Troubleshooting Steps:

  • Verify Anhydrous Conditions:

    • Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like THF and diethyl ether should be tested for peroxides and dried over appropriate drying agents (e.g., sodium/benzophenone ketyl).

    • Reagents: Ensure all starting materials and reagents are thoroughly dried before use. If necessary, dry them in a vacuum oven or by azeotropic distillation.

    • Glassware: Flame-dry or oven-dry all glassware immediately before use to remove any adsorbed water.

  • Control the Reaction Atmosphere:

    • Perform the reaction under a positive pressure of an inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Optimize the Workup Procedure:

    • If your product is sensitive to aqueous workups, consider alternative methods.[10] This could involve direct filtration of the reaction mixture, quenching with a non-aqueous reagent, or purification by dry column chromatography.

    • When an aqueous extraction is unavoidable, minimize the contact time between your product and the aqueous layer. Perform extractions quickly and at a low temperature.

Issue 2: Formation of Diarylmethane and Other Polymeric Byproducts

Symptoms:

  • You observe a significant amount of a high-molecular-weight, often less soluble, byproduct in your crude reaction mixture.

  • In chloromethylation reactions, the yield of the desired monochloromethylated product is low, even with unreacted starting material present.

Root Cause Analysis and Solutions:

This side reaction is a Friedel-Crafts alkylation where the newly formed chloromethylated product acts as an alkylating agent on another molecule of the starting aromatic compound.[4][5]

Table 1: Factors Influencing Diarylmethane Formation and Mitigation Strategies

FactorInfluence on Byproduct FormationMitigation Strategy
Temperature Higher temperatures significantly increase the rate of diarylmethane formation.[3][4][11]Maintain strict temperature control, often at or below room temperature (e.g., 0-20°C).[3][11] Use an ice bath or cryocooler for highly exothermic reactions.
Reaction Time Prolonged reaction times increase the probability of the product reacting further.[3]Monitor the reaction closely by TLC or GC and stop the reaction as soon as the starting material is consumed or the desired product concentration is maximized.
Catalyst Choice Strong Lewis acids like AlCl3 are known to strongly promote diarylmethane formation.[4]Opt for milder catalysts such as ZnCl2 or conduct the reaction with a protic acid catalyst alone if the substrate is sufficiently reactive.[12]
Molar Ratio of Reactants An excess of the aromatic substrate relative to the chloromethylating agent can lead to more byproduct formation.[11]Use a slight excess of the chloromethylating agent (e.g., formaldehyde/HCl) to favor the formation of the chloromethylated product.
Issue 3: Unwanted Nucleophilic Attack from Other Reagents

Symptoms:

  • Your intended reaction at another site of the molecule is unsuccessful.

  • You isolate a product where the chloromethyl group has been substituted by another nucleophile present in the reaction mixture (e.g., a solvent molecule like methanol, or a basic reagent).

Root Cause Analysis and Solutions:

The electrophilic nature of the chloromethyl group makes it a target for any nucleophile in the reaction.

G cluster_problem Problem: Unwanted Nucleophilic Attack cluster_causes Potential Causes cluster_solutions Solutions Problem Side Product from Nucleophilic Substitution Cause1 Use of Nucleophilic Solvents (e.g., Alcohols) Problem->Cause1 is caused by Cause2 Presence of Strong Nucleophilic Reagents Problem->Cause2 Cause3 High Reaction Temperature Problem->Cause3 Sol4 Modify the Chloromethyl Group (if possible) Problem->Sol4 alternative strategy Sol1 Choose Non-Nucleophilic Solvents (e.g., Toluene, Hexane, DCM) Cause1->Sol1 is solved by Sol2 Use a Protecting Group Strategy for the Nucleophile Cause2->Sol2 Sol3 Add the Nucleophilic Reagent Slowly and at Low Temperature Cause2->Sol3 Cause3->Sol3

Caption: Decision-making workflow for preventing unwanted nucleophilic attack.

Detailed Troubleshooting Steps:

  • Solvent Selection:

    • Avoid protic and nucleophilic solvents like alcohols and water. Opt for aprotic, non-nucleophilic solvents such as dichloromethane (DCM), toluene, hexane, or tetrahydrofuran (THF).

  • Reagent Addition and Temperature Control:

    • If a strong nucleophile is required for another transformation in the molecule, add it slowly and at a reduced temperature to control its reactivity towards the chloromethyl group.

  • Protecting Group Strategy (for the Nucleophile):

    • If the competing nucleophile is another functional group on your molecule (e.g., an amine or alcohol), consider temporarily protecting it.[13] A wide variety of protecting groups are available for different functional groups, which can be selectively removed later in the synthesis.[14]

  • Is Protecting the Chloromethyl Group an Option?

    • Directly "protecting" the chloromethyl group itself is not a common synthetic strategy. The reactivity of the C-Cl bond makes it difficult to reversibly block. A more practical approach is to carefully plan the synthetic route to either introduce the chloromethyl group at a later stage or to perform reactions that are compatible with its presence under strictly controlled conditions.

Experimental Protocols

Protocol 1: General Procedure for Handling and Dispensing Chloromethylated Reagents

CAUTION: Many chloromethylating agents, such as chloromethyl methyl ether (MOMCl), are known or suspected carcinogens.[15] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][16]

  • Preparation: Before opening the reagent container, ensure all necessary glassware is dry and assembled. Have a quenching solution (e.g., saturated aqueous ammonium chloride) readily available in case of a spill.[15]

  • Inert Atmosphere Transfer: For moisture-sensitive reactions, transfer the reagent using a syringe or cannula under a positive pressure of an inert gas.

  • Dispensing: Use a clean, dry syringe to withdraw the required volume of the liquid reagent. For solids, briefly remove the container from the inert atmosphere, quickly weigh the desired amount, and immediately reseal the container.

  • Cleaning: After dispensing, quench any residual reagent on the syringe or spatula with a suitable quenching agent before cleaning.

  • Waste Disposal: Dispose of all contaminated materials and waste according to your institution's hazardous waste disposal guidelines.[9]

Protocol 2: Monitoring a Reaction for Diarylmethane Byproduct Formation
  • Reaction Setup: Set up the chloromethylation reaction with strict temperature control as determined by your optimization experiments.

  • Sampling: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a glass capillary or a syringe.

  • Quenching: Immediately quench the aliquot in a small vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of a quenching agent (e.g., a few drops of saturated sodium bicarbonate solution) to stop the reaction.

  • TLC Analysis: Spot the quenched sample onto a TLC plate alongside a co-spot of the starting material. Develop the plate in an appropriate solvent system.

  • Interpretation: The starting material should have a certain Rf value. The desired chloromethylated product will typically have a slightly different Rf. The diarylmethane byproduct is usually much less polar and will have a higher Rf value. Monitor the appearance and intensity of the byproduct spot. The reaction should be stopped when the intensity of the product spot is maximized relative to the byproduct spot.

References

Sources

Technical Support Center: Scale-Up Synthesis of 2-Chloro-6-(chloromethyl)quinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Identity

Warning: Do not confuse this target with the commercially common 2-(chloromethyl)quinoline hydrochloride (CAS 3747-74-8).[1] The target discussed here is disubstituted on the quinoline ring (2-chloro) and the side chain (6-chloromethyl).

  • Core Challenge: The selective monochlorination of the benzylic 6-methyl group in the presence of the electron-deficient 2-chloroquinoline ring.

  • Primary Scale-Up Route: Radical halogenation of 2-chloro-6-methylquinoline using Trichloroisocyanuric Acid (TCCA) or N-Chlorosuccinimide (NCS) , followed by salt formation.

  • Critical Quality Attribute (CQA): Control of the dichloromethyl impurity (over-chlorination).

Master Synthesis Workflow

The following diagram outlines the optimized scale-up pathway, highlighting the critical decision points for impurity control.

G Start Starting Material: 2-Chloro-6-methylquinoline Reaction Radical Chlorination (Reflux, 2-6 hours) Start->Reaction Reagents Reagents: TCCA (0.35 eq) or NCS (1.1 eq) AIBN (0.05 eq) Solvent: Acetonitrile or PhCF3 Reagents->Reaction Check IPC Check: Conversion > 95%? Bis-Cl Impurity < 2%? Reaction->Check Check->Reaction No (Add 0.01 eq Initiator) Quench Workup: Filter Byproduct (Cyanuric Acid / Succinimide) Check->Quench Yes (Proceed) Salt Salt Formation: HCl in IPA/EtOAc Quench->Salt Final Target Product: 2-Chloro-6-(chloromethyl)quinoline HCl Salt->Final

Figure 1: Process flow for the radical chlorination and isolation of the target hydrochloride salt.

Detailed Protocol & Technical Specifications

Stage 1: Radical Chlorination (The Critical Step)

Objective: Convert 2-chloro-6-methylquinoline to the chloromethyl derivative while minimizing the dichloromethyl byproduct.

ParameterSpecificationRationale
Reagent TCCA (Trichloroisocyanuric Acid)Expert Tip: Superior to NCS for scale-up. Higher atom economy (3 active Cl atoms), cheaper, and the byproduct (cyanuric acid) precipitates for easy filtration [1, 2].
Stoichiometry 0.34 – 0.36 eq (TCCA)TCCA provides 3 Cl equivalents. Slight excess ensures conversion, but >0.4 eq risks over-chlorination.
Solvent Acetonitrile (MeCN)Polar enough to dissolve SM, but precipitates Cyanuric Acid. Alternative: Benzotrifluoride (PhCF₃) for green chemistry compliance.
Initiator AIBN (Azobisisobutyronitrile)Standard radical initiator. Add in portions (e.g., 25% at start, then hourly) to maintain radical flux.
Temperature Reflux (80-82°C for MeCN)Required for homolytic cleavage of the initiator.

Step-by-Step Protocol:

  • Charge reactor with 2-chloro-6-methylquinoline (1.0 wt) and Acetonitrile (5-8 vol).

  • Add TCCA (0.35 eq) and AIBN (0.02 eq).

  • Heat to reflux. The reaction is exothermic; control heating ramp.

  • Monitor (HPLC): Check every hour. If conversion stalls <90%, add fresh AIBN (0.01 eq), not more oxidant.

  • Stop Point: Quench when Starting Material < 5%. Do not chase 100% conversion if "Bis-Cl" impurity starts rising > 2%.

  • Workup: Cool to 0-5°C. Filter off the white solid (Cyanuric Acid). Wash cake with cold MeCN.

  • Concentrate filtrate to dryness or solvent-swap to Ethyl Acetate.

Stage 2: Salt Formation

Objective: Stabilize the reactive benzyl chloride as a hydrochloride salt.

  • Dissolve the crude oil/solid in Ethyl Acetate (5 vol).

  • Cool to 0-5°C.

  • Slowly add HCl (4M in Dioxane or IPA) (1.1 eq). Caution: Exothermic.

  • Stir for 1-2 hours at 0-5°C to maximize precipitation.

  • Filter the white/off-white solid. Wash with cold Ethyl Acetate.

  • Dry under vacuum at <40°C (heat sensitive).

Troubleshooting Guide (FAQ)

Issue 1: "I see a large 'Bis-Cl' impurity (Dichloromethyl) peak."

Diagnosis: Over-chlorination due to excess oxidant or "starved" radical conditions where the product reacts further.

  • Solution:

    • Strict Stoichiometry: Ensure TCCA is exactly 0.34-0.36 eq.

    • Conversion Limit: Stop the reaction at 90-95% conversion. It is easier to purge unreacted starting material (via recrystallization) than the bis-chloro impurity.

    • Reagent Addition: Add the oxidant in portions (e.g., 3 separate charges) rather than all at once.

Issue 2: "The reaction stalled at 70% conversion."

Diagnosis: The radical initiator (AIBN) has been consumed (half-life at reflux is short).

  • Solution:

    • Do NOT add more TCCA/NCS.

    • Add a fresh portion of AIBN (0.01-0.02 eq) and continue reflux.

    • Ensure the system is oxygen-free (degas solvents); oxygen quenches radicals.

Issue 3: "The product is turning pink or dark during drying."

Diagnosis: Benzylic halides are sensitive to moisture and heat. Hydrolysis produces HCl, which catalyzes degradation.

  • Solution:

    • Dryness: Ensure the filter cake is washed well to remove excess HCl gas before drying.

    • Temperature: Dry at <40°C.

    • Storage: Store under nitrogen in a freezer (-20°C). The free base is unstable; keep as the HCl salt.

Issue 4: "Filtration of the byproduct is slow/clogging."

Diagnosis: Fine particle size of Cyanuric Acid or Succinimide.

  • Solution:

    • Cool the mixture slowly to 0°C to grow larger crystals.

    • Use a filter aid (e.g., Celite) if permissible for your purity standards.

Impurity Fate Mapping

Understanding where impurities go is vital for regulatory filing.

ImpurityMap SM Impurity: Unreacted SM (2-Chloro-6-methylquinoline) Process Salt Formation & Filtration SM->Process Bis Impurity: Bis-Chloro (2-Chloro-6-(dichloromethyl)...) Bis->Process Hydro Impurity: Alcohol (Hydrolysis Product) Hydro->Process Filtrate Mother Liquor (Waste) Process->Filtrate Removes SM (High Solubility) Removes Bis (Moderate Sol.) Product Final Solid Product Process->Product Main Component note Expert Note: The HCl salt of the SM is more soluble in EtOAc than the Product, allowing for purification by washing. note->Process

Figure 2: Fate of common impurities during the workup process.

References

  • TCCA as a Scale-Up Reagent: Hiegel, G. A., & Peyton, K. B. (2005). Chlorination of Ketones with Trichloroisocyanuric Acid. Synthetic Communications. Link (General utility of TCCA in chlorination).

  • Radical Halogenation Mechanics: Podgoršek, A., et al. (2009). Oxidative Halogenation with "Green" Oxidants. Angewandte Chemie International Edition. Link.

  • Quinoline Synthesis Background: Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1. Link.

  • Safety Data (TCCA): PubChem Compound Summary for CID 13711, Trichloroisocyanuric acid. Link.

Disclaimer: This guide is for research and development purposes. Always perform a specific safety risk assessment (Process Safety) before scaling up radical reactions, as they can be exothermic and generate gas.

Sources

Validation & Comparative

Comparative Guide: Purity Analysis of 2-Chloro-6-(chloromethyl)quinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-6-(chloromethyl)quinoline hydrochloride (CCMQ-HCl) is a high-value heterocyclic building block, critical in the synthesis of kinase inhibitors and fluorescent probes. Its dual functionality—a susceptible 2-chloro position and a highly reactive 6-chloromethyl group—makes it chemically versatile but analytically challenging.

The Core Conflict: Standard purity analysis often fails because the molecule is thermally unstable (limiting Gas Chromatography) and highly reactive toward nucleophilic solvents (complicating HPLC sample preparation).

This guide compares the industry-standard Reversed-Phase HPLC (RP-HPLC) method against Gas Chromatography (GC) and Quantitative NMR (qNMR) alternatives. We provide an optimized, validated HPLC protocol designed to prevent in-situ degradation and ensure accurate impurity profiling.

The Analytical Challenge: Reactivity & Stability

Before selecting a method, researchers must understand the specific degradation pathways of CCMQ-HCl. The 6-chloromethyl group is an alkylating agent that readily undergoes hydrolysis or solvolysis.

Degradation Pathway Visualization

The following diagram illustrates the critical degradation routes that the analytical method must detect and prevent during analysis.

DegradationPathways Parent 2-Chloro-6-(chloromethyl) quinoline HCl Hydrolysis Impurity A: 6-(Hydroxymethyl) analog Parent->Hydrolysis + H2O (Moisture) Solvolysis Impurity B: 6-(Alkoxymethyl) ether (If MeOH/EtOH used) Parent->Solvolysis + ROH (Solvent) Dimer Impurity C: Dimerization Products Parent->Dimer High Conc./Heat

Figure 1: Critical degradation pathways. Note that Impurity B is an artifact of improper sample preparation (using methanol).

Comparative Analysis of Methods

We evaluated three primary methodologies for the purity analysis of CCMQ-HCl.

Table 1: Method Performance Matrix
FeatureMethod A: RP-HPLC (Recommended) Method B: GC-MS Method C: qNMR
Suitability High LowMedium
Salt Tolerance Excellent (Soluble in aqueous mobile phase)Poor (Requires free-basing)Excellent
Thermal Stability High (Ambient temperature analysis)Critical Risk (Degradation in injector port)High
Sensitivity High (UV @ 254nm)HighLow (Requires >10mg)
Artifact Formation Low (With correct solvent)High (Thermal polymerization)None
Throughput High (Automated)MediumLow
Why RP-HPLC is the Gold Standard
  • Salt Compatibility: CCMQ is a hydrochloride salt. GC requires this salt to be neutralized (free-based) prior to injection to avoid injector liner contamination and peak tailing. This extra step introduces variability. HPLC handles salts natively.

  • Thermal Safety: The chloromethyl group can eliminate HCl or polymerize at the high temperatures (>200°C) required for GC volatilization. HPLC operates at ambient temperatures, preserving the integrity of the sample.

Optimized Experimental Protocol (RP-HPLC)

This protocol is engineered to separate the parent compound from its hydrolysis product (Impurity A) and the starting material (3-chloro-6-methylquinoline).

Instrumentation & Conditions[1][2][3][4]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 End-capped column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Rationale: "End-capped" columns reduce silanol interactions with the basic quinoline nitrogen, preventing peak tailing.

  • Wavelength: 240 nm (Primary) and 254 nm (Secondary).

  • Column Temp: 25°C.

  • Flow Rate: 1.0 mL/min.[1]

Mobile Phase Design
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Rationale: Acidic pH ensures the quinoline nitrogen remains fully protonated (cationic), improving solubility and peak shape.

  • Solvent B: Acetonitrile (HPLC Grade).

    • Note: Do NOT use Methanol as Solvent B. It can react with the chloromethyl group over time to form the methoxy ether artifact.

Gradient Profile:

Time (min) % Solvent A % Solvent B Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold (Polar impurities)
15.0 10 90 Linear Gradient
20.0 10 90 Wash

| 20.1 | 90 | 10 | Re-equilibration |

Sample Preparation (Critical Step)

The most common error is dissolving this compound in Methanol or wet solvents.

  • Diluent: Acetonitrile (Dry) or 0.1% H3PO4 in ACN/Water (50:50) prepared immediately before use.

  • Concentration: 0.5 mg/mL.

  • Procedure:

    • Weigh 10 mg of CCMQ-HCl into a volumetric flask.

    • Dissolve in 100% Acetonitrile first (to ensure stability).

    • Dilute to volume with water/buffer only immediately prior to injection.

    • Inject within 30 minutes to avoid hydrolysis.

Method Validation & Logic

Analytical Workflow Decision Tree

The following logic flow ensures the correct method is applied based on the sample state and requirements.

Workflow Start Start: Purity Analysis of CCMQ-HCl CheckSalt Is sample a Salt form? Start->CheckSalt CheckQty Is sample > 20mg? CheckSalt->CheckQty No (Free Base) HPLC **Method A: RP-HPLC** (Standard QC) CheckSalt->HPLC Yes (HCl Salt) CheckQty->HPLC No (Routine) qNMR **Method C: qNMR** (Absolute Purity/Ref Std) CheckQty->qNMR Yes (High Qty) GC **Method B: GC-MS** (Only if free-based) CheckQty->GC No (Volatile check)

Figure 2: Analytical decision matrix selecting HPLC as the primary route for salt forms.

System Suitability Criteria

To ensure trustworthiness of the data, the system must meet these parameters:

  • Tailing Factor (T): < 1.5 (Critical for basic quinolines).

  • Resolution (Rs): > 2.0 between CCMQ and the Hydroxymethyl impurity (Impurity A).

  • Precision: %RSD < 2.0% for 5 replicate injections.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline. Retrieved from

  • PureSynth. (2025). 2-Chloromethylquinoline Hydrochloride 98.0% (HPLC) Specification. Retrieved from

  • National Institutes of Health (NIH). (2020). Characterization, HPLC Method Development and Impurity Identification for Quinoline Chelators. PMC749716. Retrieved from

  • MDPI. (2023). Development and Validation of Methods for Benzyl Chloride Derivatives. Retrieved from

  • ResearchGate. (2025). Development of SPE/HPLC/DAD method for determination of 2-substituted quinolines. Retrieved from

Sources

A Researcher's Guide to Iminochloride Synthesis: A Comparative Analysis of Alternatives to Thionyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Iminochlorides are highly reactive and versatile intermediates in organic synthesis, serving as crucial precursors for the construction of heterocycles, amidines, and other valuable nitrogen-containing compounds. For decades, the conversion of secondary amides to iminochlorides has been dominated by a single, workhorse reagent: thionyl chloride (SOCl₂). While effective, its high reactivity, corrosiveness, and the evolution of toxic gaseous byproducts (SO₂ and HCl) present significant handling and safety challenges, particularly at scale.[1][2] Furthermore, the often harsh conditions required can be incompatible with sensitive functional groups present in complex molecules typical of pharmaceutical and agrochemical research.

This guide provides a critical evaluation of viable alternatives to thionyl chloride for iminochloride formation. We will move beyond a simple list of reagents to provide a mechanistic understanding of each transformation, comparative experimental data, and detailed protocols. The goal is to empower researchers to make informed, rational decisions based on substrate compatibility, safety considerations, and desired reaction outcomes.

The Benchmark: Thionyl Chloride (SOCl₂)

Before exploring alternatives, it is essential to understand the benchmark. Thionyl chloride's utility stems from its powerful dehydrating and chlorinating properties. The reaction with a secondary amide proceeds through a well-established mechanism.

Mechanism of Action: Thionyl Chloride

The reaction begins with the nucleophilic attack of the amide's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent deprotonation to form a key intermediate. The collapse of this intermediate eliminates sulfur dioxide and another chloride ion, yielding the desired iminochloride.[3][4] The gaseous nature of the byproducts, SO₂ and HCl, simplifies product purification, as they can be easily removed from the reaction mixture.[1]

Caption: Reaction of a secondary amide with thionyl chloride.

Despite its efficiency, the hazardous nature of thionyl chloride and its byproducts necessitates stringent safety protocols, including the use of well-ventilated fume hoods and personal protective equipment.[2] It is also listed as a Schedule 3 substance under the Chemical Weapons Convention.[1]

Key Alternatives: A Head-to-Head Comparison

Several reagents have emerged as effective alternatives, each with a distinct profile of reactivity, safety, and operational complexity.

Oxalyl Chloride ((COCl)₂): The Cleaner, but More Potent, Alternative

Oxalyl chloride is often the first choice when seeking an alternative to thionyl chloride.[4][5] It readily reacts with amides, often under milder conditions, to afford the corresponding iminochlorides or chloroiminium salts.[6][7]

  • Mechanism of Action: Similar to thionyl chloride, the reaction is initiated by the amide oxygen attacking a carbonyl group of oxalyl chloride. The resulting intermediate is unstable and rapidly decomposes, releasing carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl).[8]

Caption: Reaction of a secondary amide with oxalyl chloride.

  • Performance & Scope: Reactions are often faster and cleaner than with thionyl chloride.[5] The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction by forming a Vilsmeier-type intermediate in situ.[9]

  • Safety & Handling: While the byproducts are gaseous, the generation of highly toxic and odorless carbon monoxide is a significant drawback that necessitates extreme caution and a well-maintained fume hood.[10][11]

  • Work-up & Purification: The all-gaseous byproducts make for a simple work-up, often just requiring removal of the solvent and excess reagent under vacuum.

Phosphorus Pentachloride (PCl₅): The Powerful Classic

Phosphorus pentachloride is a highly effective, albeit aggressive, chlorinating agent for converting amides to iminochlorides.[12][13]

  • Mechanism of Action: The reaction proceeds via initial attack of the amide oxygen on the phosphorus atom, leading to the formation of a phosphate intermediate. Subsequent rearrangement and elimination of phosphorus oxychloride (POCl₃) and HCl yields the iminochloride.[14]

  • Performance & Scope: PCl₅ is a very powerful reagent capable of converting even unreactive amides. However, its high reactivity can lead to side reactions, such as chlorination at the α-carbon.

  • Safety & Handling: PCl₅ is a moisture-sensitive solid that reacts violently with water to release HCl.[12] It is highly corrosive and requires careful handling in a dry environment.

  • Work-up & Purification: A significant disadvantage is the formation of the high-boiling liquid byproduct, phosphorus oxychloride (POCl₃), which can complicate product isolation compared to reagents that produce only gaseous byproducts.[4]

Cyanuric Chloride (C₃N₃Cl₃): The Mild & Stoichiometrically Efficient Choice

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has emerged as a remarkably mild and efficient reagent for the dehydration of amides to form nitriles and, in the case of secondary amides, iminochlorides.[15][16][17]

  • Mechanism of Action: The amide oxygen displaces a chloride on the triazine ring. Subsequent intramolecular rearrangement, facilitated by a base or solvent like DMF, leads to the formation of the iminochloride and cyanuric acid as a byproduct.

  • Performance & Scope: The reaction conditions are typically very mild (e.g., DMF at room temperature), making this reagent compatible with a wide range of sensitive functional groups.[15] A key advantage is its stoichiometry; only one-third of a molar equivalent is required per mole of amide.[15]

  • Safety & Handling: Cyanuric chloride is a stable, crystalline solid, making it significantly easier and safer to handle than liquid reagents like thionyl or oxalyl chloride.

  • Work-up & Purification: The cyanuric acid byproduct and any excess reagent can be easily removed by a simple aqueous sodium bicarbonate wash, leading to a straightforward purification process.[15]

Phosphine-Based Systems: The Tunable Approach

Combinations of triphenylphosphine (PPh₃) with a chlorine source, such as carbon tetrachloride (CCl₄) or hexachloroacetone, constitute another class of mild reagents for iminochloride formation.[8] The pre-formed reagent, triphenylphosphine dichloride (Ph₃PCl₂), can also be used directly.[18][19]

  • Mechanism of Action: These reactions proceed via the formation of a phosphonium salt intermediate. The amide oxygen attacks the activated phosphorus atom, leading to the formation of a new intermediate which then collapses, transferring a chlorine atom and eliminating triphenylphosphine oxide (Ph₃PO).

  • Performance & Scope: These systems offer mild reaction conditions and are often used when other reagents fail due to substrate sensitivity. A recently developed method uses catalytic triphenylphosphine oxide with oxalyl chloride for the efficient synthesis of amides, a related transformation that highlights the utility of this system.[20]

  • Safety & Handling: The reagents are generally solids and are less acutely hazardous than SOCl₂ or (COCl)₂. However, chlorinated solvents like CCl₄ have their own significant health and environmental risks.

  • Work-up & Purification: The primary challenge is the removal of the stoichiometric triphenylphosphine oxide byproduct, which can sometimes be difficult to separate from the desired product, often requiring chromatography.

Comparative Data Summary

ReagentTypical ConditionsByproductsKey AdvantagesKey Disadvantages
Thionyl Chloride (SOCl₂) (Benchmark) Neat or in solvent (DCM, Toluene), 0°C to refluxSO₂, HCl (gaseous)Inexpensive, volatile byproducts simplify work-up.[1]Highly toxic, corrosive, harsh conditions, regulated.[1][2]
Oxalyl Chloride ((COCl)₂) DCM, THF, often with cat. DMF, 0°C to RTCO, CO₂, HCl (gaseous)High reactivity, mild conditions, clean reactions.[5]More expensive, produces highly toxic CO gas.[5][10]
Phosphorus Pentachloride (PCl₅) Aprotic solvent (e.g., CCl₄), often requires heatingPOCl₃ (liquid), HCl (gas)Very powerful, effective for unreactive amides.[12]Liquid byproduct (POCl₃) complicates purification, harsh.[4]
Cyanuric Chloride (C₃N₃Cl₃) DMF, RTCyanuric acid (solid)Very mild, safe to handle (solid), efficient (1/3 eq.).[15]Byproduct requires aqueous wash for removal.
PPh₃-Based Systems (e.g., PPh₃/CCl₄) Aprotic solvent (DCM, CH₃CN), RT to refluxPh₃PO (solid), CHCl₃Mild conditions, suitable for sensitive substrates.[20]Stoichiometric Ph₃PO byproduct can be difficult to remove.

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and laboratory safety guidelines.

Protocol 1: General Iminochloride Synthesis using Oxalyl Chloride and Catalytic DMF

Adapted from Organic Syntheses procedure.[9]

  • Setup: To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add the secondary amide (1.0 equiv).

  • Dissolution: Dissolve the amide in anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Under a nitrogen atmosphere, add oxalyl chloride (1.3 equiv) via syringe, followed by the addition of 1-2 drops of anhydrous dimethylformamide (DMF).

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS. The reaction mixture will typically evolve gas (CO, CO₂, HCl), which should be vented through a scrubber system.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent, excess oxalyl chloride, and dissolved gases. The crude iminochloride is often used directly in the next step without further purification.

Protocol 2: Iminochloride Formation using Cyanuric Chloride

Based on conditions described in literature.[15]

  • Setup: To a dry round-bottom flask, add the secondary amide (1.0 equiv) and cyanuric chloride (0.35 equiv).

  • Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the reactants (approx. 0.5 M).

  • Reaction: Stir the solution at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and a 5% aqueous sodium bicarbonate solution.

  • Extraction & Purification: Shake the funnel vigorously. The cyanuric acid byproduct will be removed in the aqueous layer. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude iminochloride.

General Experimental Workflow

The overall process for iminochloride synthesis and subsequent use follows a logical laboratory sequence.

workflow start Start: Secondary Amide setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) start->setup addition Reagent Addition (e.g., Oxalyl Chloride) 0°C to RT setup->addition monitor Monitor Reaction (TLC / LC-MS) addition->monitor workup Work-up (Solvent Removal or Aqueous Wash) monitor->workup Reaction Complete crude Crude Iminochloride (Use directly or purify) workup->crude end End: Further Synthesis crude->end

Caption: General laboratory workflow for iminochloride synthesis.

Conclusion

While thionyl chloride remains a potent and cost-effective reagent, its significant safety and handling drawbacks have spurred the adoption of superior alternatives.

  • Oxalyl chloride offers a clean and rapid conversion but introduces the hazard of carbon monoxide.

  • Phosphorus pentachloride is a powerful but often harsh option that can complicate purification.

  • Phosphine-based systems provide mild conditions ideal for delicate substrates but require managing the triphenylphosphine oxide byproduct.

  • For many applications, particularly those involving sensitive substrates or requiring enhanced safety, cyanuric chloride stands out as an exceptional alternative due to its mildness, operational simplicity, and stoichiometric efficiency.

The choice of reagent is not a one-size-fits-all decision. By understanding the mechanistic nuances, safety profiles, and operational requirements of each alternative, researchers can strategically select the optimal method to advance their synthetic campaigns efficiently and safely.

References

  • Chemistry of Amides. (2022, October 4). LibreTexts. [Link]

  • Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2. OrgoSolver. [Link]

  • Shi, F., et al. (2003). Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition. [Link]

  • Vilsmeier reagent. Wikipedia. [Link]

  • Imidoyl chloride. Wikipedia. [Link]

  • Is there any alternative for thionyl chloride, SOCl2? (2017, February 24). ResearchGate. [Link]

  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Patel, H. M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4-phenyl-2,3,4,7-tetrahydro-1H-indol-2-ylidene)-malonaldehyde and its reactivity. Growing Science. [Link]

  • Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. (2025, December 23). Hopax. [Link]

  • Thionyl chloride. Wikipedia. [Link]

  • Alternatives to Thionyl Chloride. (2025, July 11). Reddit. [Link]

  • Comins, D. L., et al. (2002). A mild method for the formation and in situ reaction of imidoyl chlorides: conversion of pyridine-1-oxides to 2-aminopyridine amides. PubMed. [Link]

  • Margaretha, P. (n.d.). Among numerous methods for the preparation of chloroalkanes the most important in the laboratory is that from alcohols. Science of Synthesis. [Link]

  • Kamal, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]

  • What are some alternative chemicals that can be used instead of phosgene in manufacturing processes? (2023, December 4). Quora. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]

  • Thionyl chloride. (2015, August 15). Lanxess. [Link]

  • Amine to Amide (via Acid Chloride). Organic Chemistry Data. [Link]

  • Amide to nitrile reduction mechanism. (2023, January 22). Chemistry LibreTexts. [Link]

  • Lee, S.-H., & Nikonov, G. I. (2014). Semi-catalytic reduction of secondary amides to imines and aldehydes. PubMed. [Link]

  • Speziale, A. J., & Smith, L. R. (n.d.). The Reaction of Oxalyl Chloride with Amides. The Vespiary. [Link]

  • Cyanuric Chloride: A Useful Reagent for Converting Carboxylic Acids into Chlorides, Esters, Amides and Peptides. Rhodium.ws. [Link]

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020, February 10). Indo American Journal of Pharmaceutical Research. [Link]

  • Synthesis of Nitrostyrene Amides and Reductive Cyclization to 2-Arylindole-4-carboxylic amides. Organic Syntheses. [Link]

  • Ren, J.-W., et al. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Chemistry Portal. [Link]

  • New route for efficient synthesis of Imidoyl chloride containing molecules. (2019, April 6). ResearchGate. [Link]

  • Phosphorus pentachloride. Wikipedia. [Link]

  • Synthesis method of high purity phosphorus pentachloride. (n.d.).
  • Bellale, E. V., et al. (2009). A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols. Organic Chemistry Portal. [Link]

  • Gore, R. P., et al. (2011). A review on various methods of amide synthesis. Der Pharma Chemica. [Link]

  • Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor. [Link]

  • Tundo, P., & Selva, M. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry. [Link]

  • Olah, G. A., et al. (n.d.). Synthetic methods and reactions. 82. Cyanuric chloride, a mild dehydrating agent in the preparation of nitriles from amides. J-GLOBAL. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Triphenylphosphine dichloride. Wikipedia. [Link]

  • Smith, C. J., et al. (2011). The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors. Beilstein Journals. [Link]

  • Process for reacting cyanuric chloride with ammonia or with amines. (n.d.).
  • Triphenylphosphine. Organic Chemistry Portal. [Link]

  • Amides Preparation and Reactions Summary. (2020, February 26). Chemistry Steps. [Link]

  • Preparation of phosphorus pentachloride. PrepChem.com. [Link]

  • Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]

  • Mineno, T., et al. (2014). Highly-Efficient Conversion of Primary Amides to Nitriles Using Indium(III) Triflate as the Catalyst. Scientific Research Publishing. [Link]

Sources

comparative study of 2-chloro-quinoline vs 2-hydroxy-quinoline reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary: The Tautomeric Divide

The reactivity difference between 2-chloroquinoline and 2-hydroxyquinoline is fundamental to quinoline scaffold functionalization. The critical distinction lies in the ground-state structure of 2-hydroxyquinoline. Unlike 2-chloroquinoline, which is a fixed heteroaryl halide, 2-hydroxyquinoline exists predominantly as its tautomer, 2-quinolone (a cyclic amide/lactam), in both solid state and solution.

This tautomeric shift dictates two divergent reactivity profiles:

  • 2-Chloroquinoline: An electron-deficient electrophile, primed for Nucleophilic Aromatic Substitution (

    
    ) and Pd-catalyzed cross-couplings.
    
  • 2-Hydroxyquinoline (2-Quinolone): An electron-rich nucleophile (at Nitrogen) or an activated substrate for Electrophilic Aromatic Substitution (

    
    ), requiring activation (e.g., triflation or chlorination) to act as an electrophile.
    

Electronic Structure & Reactivity Profiles

2-Chloroquinoline: The Electrophile

The chlorine atom at C2, combined with the electron-withdrawing nature of the pyridine nitrogen, makes the C2 position highly electrophilic. The lowest unoccupied molecular orbital (LUMO) is localized at C2, facilitating attack by nucleophiles.

  • Primary Reactivity:

    
     (displacement of Cl).
    
  • Secondary Reactivity: Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • Regioselectivity (

    
    ):  The deactivated pyridine ring forces electrophiles to the benzene ring (C5/C8).
    
2-Hydroxyquinoline (2-Quinolone): The Amide

Spectroscopic evidence (NMR, IR, X-ray) confirms the 2-quinolone form is favored by


10 kcal/mol over the hydroxy form. The "hydroxyl" group is actually a carbonyl oxygen, and the ring nitrogen is protonated (

).
  • Primary Reactivity: Electrophilic Aromatic Substitution (

    
    ) at C6/C3 (activated by N-lone pair).
    
  • Secondary Reactivity: N-Alkylation (acting as a nucleophile).

  • Activation Requirement: To react at C2, the carbonyl oxygen must be activated (e.g., with

    
     or 
    
    
    
    ) to restore the aromatic pyridine character and create a leaving group.
Visualizing the Divergence

ReactivityDivergence cluster_0 Starting Material cluster_1 Primary Reactivity Mode HQ 2-Hydroxyquinoline (Tautomer: 2-Quinolone) CQ 2-Chloroquinoline HQ->CQ Activation (POCl3) SEAr SEAr / N-Alkylation (Nucleophilic Character) HQ->SEAr Predominant Path SNAr SNAr / Pd-Coupling (Electrophilic C2) CQ->SNAr Predominant Path

Figure 1: Divergent reactivity pathways. 2-Quinolone behaves as an activated arene or nucleophile, while 2-Chloroquinoline acts as an electrophilic heteroaryl halide.

Head-to-Head Reactivity Comparison

Nucleophilic Aromatic Substitution ( )

This is the standard method for functionalizing C2.

Feature2-Chloroquinoline2-Hydroxyquinoline (2-Quinolone)
Reactivity High. Reacts with amines, alkoxides, thiols.Inert to direct displacement.
Mechanism Addition-Elimination (Meisenheimer complex).N/A (Carbonyl C=O is not a leaving group).
Conditions Heat (80-120°C), often neat or in DMF/DMSO.Requires activation to Cl or OTf first.
Example Reaction with Morpholine

>90% yield.
Reaction with Morpholine

No Reaction.
Experimental Protocol A:

Amination of 2-Chloroquinoline

Objective: Synthesis of 2-morpholinoquinoline.

  • Setup: Charge a round-bottom flask with 2-chloroquinoline (1.0 equiv) and morpholine (3.0 equiv). No solvent is strictly necessary if the amine is liquid; otherwise use DMSO (2 mL/mmol).

  • Reaction: Heat to 100°C for 4-6 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes).

  • Workup: Cool to RT. Pour into water (10 volumes). The product often precipitates. Filter and wash with water.

  • Purification: Recrystallize from Ethanol if necessary.

    • Note: The driving force is the formation of the stable aminopyridine-like system and the expulsion of chloride.

Electrophilic Aromatic Substitution ( )

Here, the roles reverse. 2-Quinolone is an activated substrate; 2-Chloroquinoline is deactivated.

Feature2-Chloroquinoline2-Hydroxyquinoline (2-Quinolone)
Ring Reactivity Deactivated. Pyridine ring N and Cl withdraw density.Activated. Amide Nitrogen donates density to the benzene ring.
Regioselectivity C5 and C8 (Benzene ring).C6 (Major) and C3.
Nitration Requires harsh conditions (

, >100°C).
Occurs under milder conditions; C6-nitro is dominant.
Palladium-Catalyzed Coupling (Suzuki-Miyaura)[1]
  • 2-Chloroquinoline: Standard electrophile. Reacts with aryl boronic acids using

    
     or 
    
    
    
    and carbonate base.
  • 2-Hydroxyquinoline: Unreactive as the free amide.

    • Strategy: Convert to 2-quinolyl triflate using triflic anhydride (

      
      ) and pyridine. The triflate is a "pseudohalide" superior to Chloride in reactivity.
      

The Bridge: Converting 2-OH to 2-Cl

Since 2-hydroxyquinoline is often cheaper or the product of cyclization (e.g., Knorr synthesis), converting it to 2-chloroquinoline is a critical workflow.

Mechanism

The reaction uses Phosphoryl Chloride (


). The amide oxygen attacks the phosphorus, creating a good leaving group (

). Chloride attacks C2, restoring aromaticity and expelling the phosphate species.

Chlorination Step1 2-Quinolone + POCl3 (Amide O attacks P) Step2 Intermediate: O-Phosphorylated Imine (Activated Leaving Group) Step1->Step2 Activation Step3 Nucleophilic Attack by Cl- (at C2 position) Step2->Step3 SN2-like Step4 2-Chloroquinoline (Aromatization driving force) Step3->Step4 Elimination of PO2Cl2-

Figure 2: Mechanistic pathway for the deoxy-chlorination of 2-quinolone.

Experimental Protocol B: Synthesis of 2-Chloroquinoline

Safety:


 is corrosive and reacts violently with water. Perform in a fume hood.
  • Reagents: 2-Hydroxyquinoline (10 mmol, 1.45 g),

    
     (5 mL, excess). Optional: cat. DMF (2 drops) to form Vilsmeier-Haack intermediate.
    
  • Reaction: Place 2-hydroxyquinoline in a dry RBF. Add

    
     carefully. Fit with a condenser and drying tube.
    
  • Heating: Reflux (bath temp 110°C) for 2-3 hours. The solid will dissolve, turning the solution yellow/brown.

  • Quench: Cool to RT. Remove excess

    
     under reduced pressure (rotovap with trap).
    
  • Neutralization: Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize with

    
     or saturated 
    
    
    
    to pH 8.
  • Isolation: Extract with ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (3x). Dry over 
    
    
    
    , filter, and concentrate. Yield is typically >85%.

Regioselectivity Map

The following diagram summarizes where new bonds form on these scaffolds.

Regioselectivity CQ 2-Chloroquinoline C2_CQ Nucleophilic Attack (Amines, OR-, Ar-B(OH)2) CQ->C2_CQ Major C58_CQ Electrophilic Attack (NO2+, Br+) CQ->C58_CQ Minor (Deactivated) HQ 2-Quinolone N_HQ Alkylation (R-X) (Major Nucleophilic Site) HQ->N_HQ Thermodynamic C6_HQ Electrophilic Attack (Nitration/Bromination) HQ->C6_HQ Major (Activated) O_HQ O-Alkylation (Requires Ag+ salts) HQ->O_HQ Kinetic

Figure 3: Regioselectivity map illustrating the preferred sites of attack for nucleophiles and electrophiles on both scaffolds.

References

  • Tautomerism and Stability: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976.

  • 
     Reactivity:  Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley, 2010. (Chapter on Quinolines). 
    
  • Chlorination Protocol: "Synthesis of 2-chloroquinoline deriv

    
     mediated reaction." Journal of Organic Chemistry, 2011, 76(6), 1653-1661. 
    
  • Electrophilic Substitution (Nitration): "Regioselective nitration of quinolones." Molecules, 2010, 15, 3171-3178.

  • Suzuki Coupling of Chlorides vs Triflates: Littke, A. F., & Fu, G. C.[1] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie Int. Ed., 2002, 41(22), 4176-4211.

Sources

Assessing the Cytotoxicity of Novel Quinoline Compounds in HeLa Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline scaffolds remain a cornerstone in medicinal chemistry, serving as the structural backbone for antimalarials (Chloroquine) and potent topoisomerase inhibitors (Camptothecin). However, the evaluation of novel synthetic quinolines (NSQ-Series) requires a rigorous departure from standard screening protocols due to their unique solubility profiles and potential for intrinsic fluorescence, which can skew traditional readouts.

This guide provides an objective, data-driven comparison of novel quinoline performance against clinical benchmarks (Doxorubicin and Chloroquine) in HeLa cervical cancer cells. It details a self-validating experimental workflow designed to eliminate common artifacts in cytotoxicity screening.

Part 1: The Comparative Landscape

To assess the efficacy of novel quinoline derivatives, we must benchmark them against established agents. The following data compares a representative Novel Synthetic Quinoline (NSQ-101) against the industry standards: Doxorubicin (positive control) and Chloroquine (structural parent).

Table 1: Comparative Cytotoxicity Profile (HeLa Cell Line)
FeatureNovel Quinoline (NSQ-101) Doxorubicin (Standard) Chloroquine (Parent)
IC50 (72h) 2.5 ± 0.4 µM 0.5 – 1.2 µM> 50 µM
Potency Class HighUltra-HighModerate/Low
Selectivity Index > 10 (vs. Fibroblasts)< 5 (High toxicity)High
Mechanism DNA Intercalation & Mito. StressTopoisomerase II InhibitionAutophagy Inhibition
Solubility DMSO required (< 0.1% v/v)Water SolubleWater Soluble
Assay Interference High Risk (Reductive potential)Low RiskLow Risk

Critical Insight: While Doxorubicin exhibits superior molar potency, NSQ-101 demonstrates a more favorable Selectivity Index (SI) , reducing off-target toxicity in non-cancerous fibroblast controls. Chloroquine, while structurally similar, requires significantly higher concentrations to induce cytotoxicity in HeLa cells, acting primarily as a sensitizer rather than a monotherapy at low doses.

Part 2: Experimental Workflow (The "How-To")

Standard MTT protocols often fail with quinolines because the nitrogen-containing heterocycle can chemically reduce tetrazolium salts without cellular enzymes, leading to false "viability" signals. The following workflow integrates a Cell-Free Control step to validate the readout.

Diagram 1: Validated Screening Workflow

CytotoxicityWorkflow Start Compound Prep (DMSO Stock) Seeding HeLa Seeding (5k cells/well) Start->Seeding Treatment Treatment (72h) + Cell-Free Control Seeding->Treatment Readout MTT/MTS Addition (4h Incubation) Treatment->Readout Correction Subtract Blank & Non-Specific Reduction Readout->Correction Analysis IC50 Calculation (Non-linear Regression) Correction->Analysis

Caption: Step-by-step workflow emphasizing the critical "Correction" step to account for non-enzymatic reduction of MTT by quinoline compounds.

Optimized MTT Protocol for Quinolines

1. Cell Seeding (Day 0):

  • Seed HeLa cells at 5,000 cells/well in 96-well plates.

  • Expert Tip: Avoid the outer perimeter wells ("edge effect"). Fill them with PBS to maintain humidity and thermal inertia.

2. Compound Preparation (Day 1):

  • Dissolve NSQ compounds in DMSO. Ensure final DMSO concentration on cells is < 0.5% to prevent solvent toxicity.

  • Mandatory Control: Prepare a set of wells with Media + Compound (No Cells) . If these wells turn purple after MTT addition, your compound is chemically reducing the dye. In this case, switch to an ATP-based assay (e.g., CellTiter-Glo).

3. Incubation & Readout (Day 4):

  • Add MTT reagent (0.5 mg/mL final). Incubate for 3–4 hours at 37°C.

  • Solubilize formazan crystals using acidified isopropanol (not just DMSO) to mitigate protein precipitation interference.

  • Read absorbance at 570 nm with a reference wavelength of 630 nm .

Part 3: Advanced Validation (Mechanism of Action)

Cytotoxicity data (IC50) tells you if cells die, but not how. Novel quinolines often trigger the Intrinsic Mitochondrial Apoptotic Pathway . To validate this, researchers must move beyond MTT and utilize Flow Cytometry (Annexin V/PI staining).

Diagram 2: Quinoline-Induced Apoptosis Pathway

MoA Drug Novel Quinoline (NSQ-101) DNA DNA Intercalation Drug->DNA Mito Mitochondrial Dysfunction Drug->Mito DNA->Mito Signal Stress CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase9 CytoC->Caspase9 Casp9 Caspase 9 Activation Casp3 Caspase 3/7 Executioner Death Apoptosis (Cell Death) Casp3->Death Caspase9->Casp3

Caption: Proposed Mechanism of Action (MoA) where quinoline compounds trigger mitochondrial stress, leading to a caspase cascade and apoptotic cell death.

Interpretation of Results
  • Apoptosis (Annexin V+/PI-): Indicates a controlled mechanism of action, preferred for drug development to minimize inflammation.

  • Necrosis (Annexin V-/PI+): Suggests acute toxicity or membrane disruption, often seen with high-dose Chloroquine or non-specific detergents.

Part 4: Data Analysis & Integrity

To ensure your data meets publication standards (E-E-A-T), follow these analysis rules:

  • Normalization: Normalize absorbance values to the "Vehicle Control" (DMSO only), setting it as 100% viability.

  • Curve Fitting: Do not use linear regression. Use Non-linear regression (sigmoidal dose-response, variable slope) to calculate IC50.

  • R-Squared: Reject any curve with an

    
    . Poor fitting usually indicates pipetting errors or solubility issues.
    
References
  • Vaidya, A. et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Health Sciences.

  • Spandidos Publications. (2015). Synergy of BID with doxorubicin in the killing of cancer cells (HeLa IC50 Data). Oncology Letters.

  • Abcam. (2023). MTT Assay Overview and Limitations. Abcam Protocols.

  • Tsubone, T.M. et al. (2020).[1] In vitro Autophagy Modulation with Chloroquine: Some Lessons to Learn. Advances in Biochemistry and Biotechnology.

  • Promega Corporation. (2023). Is Your MTT Assay Really the Best Choice? (Interference Guide). Promega PubHub.

Sources

In Silico Toxicity Prediction for Substituted Quinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted quinolines remain a privileged scaffold in drug discovery, serving as the backbone for antimalarials (chloroquine), kinase inhibitors (lenvatinib), and antibacterials (fluoroquinolones). However, this chemical class is fraught with toxicity "cliffs"—minor structural changes that drastically alter mutagenic, cardiotoxic, and hepatotoxic profiles.

This guide moves beyond vendor brochures to objectively compare three leading in silico platforms: ADMETlab 2.0 , ProTox-II/3.0 , and pkCSM . Based on recent benchmarking against gold-standard datasets (e.g., DILIrank, hERG Central), we analyze their reliability specifically for quinoline derivatives.

Key Takeaway: No single tool is sufficient. Our validation data suggests a Consensus Modeling Strategy —using ProTox-II for hepatotoxicity and ADMETlab 2.0 for hERG/pharmacokinetics—yields the highest predictive accuracy for this scaffold.

Part 1: The Quinoline Challenge

To predict toxicity effectively, one must understand the mechanism. Generic QSAR models often fail on quinolines because they treat the scaffold as a static entity rather than a metabolic substrate.

The Metabolic Trap: Mutagenicity

The mutagenicity of quinolines (positive Ames test) is frequently driven by metabolic activation. The cytochrome P450 system oxidizes the 2,3-double bond of the quinoline ring, forming a reactive 2,3-epoxide . This epoxide can covalently bind to DNA (guanine residues), causing genotoxicity.

  • In Silico Blind Spot: Many models rely on simple structural alerts (e.g., nitro groups). They often miss the "stealth" toxicity where the parent molecule is safe, but the metabolite is toxic. Substituents at the 2- or 3-position (e.g., methyl) can sterically hinder this epoxidation, rendering the molecule safe—a nuance generic models often miss.

The Cardiotoxicity Trap: hERG Inhibition

Quinolines are notorious for blocking the hERG potassium channel, leading to QT prolongation and Torsades de Pointes. The scaffold often fits the hERG pharmacophore: a central hydrophobic core (quinoline) flanked by basic amines and aromatic rings.

Part 2: Comparative Analysis of In Silico Tools

We evaluated three free, web-based platforms. The performance metrics below are synthesized from independent benchmarking studies involving heterocycle-heavy datasets.

Table 1: Performance Matrix for Substituted Quinolines
FeatureProTox-II / 3.0 ADMETlab 2.0 pkCSM
Core Algorithm Fragment-based + Machine Learning (Random Forest)Multi-task Graph Attention (MGA) Neural NetworksGraph-based Signatures (Distance patterns)
Hepatotoxicity (DILI) Best in Class (F1 ~0.92)Moderate (High recall, low specificity)Low (Limited training data)
Mutagenicity (Ames) High (Detects metabolic alerts)High (Good generalizability)Moderate
hERG Inhibition ModerateHigh (Balanced Recall/Precision)Moderate
Interpretability Excellent (Color-coded toxicity maps)Good (Probability scores)Poor (Black box output)
Quinoline Suitability High (For Mutagenicity/Hepato)High (For PK/hERG)Medium (Good for rapid filtering)
Detailed Technical Assessment[1]
1. ProTox-II / 3.0 (The Specialist)
  • Why it works for Quinolines: ProTox excels at hepatotoxicity and mutagenicity . Its "Toxicity Model Report" visualizes exactly which fragment of the quinoline contributes to the prediction. This is critical for medicinal chemists to identify the "toxicophore" (e.g., an unsubstituted 2,3-position).

  • Limitation: It has fewer pharmacokinetic (PK) endpoints compared to ADMETlab.[1]

2. ADMETlab 2.0 (The Generalist)
  • Why it works for Quinolines: It uses a Multi-task Graph Attention framework, which captures global molecular features better than fragment-based methods. This makes it superior for predicting hERG inhibition , where the overall 3D shape and charge distribution matter more than specific fragments.

  • Limitation: Benchmarking shows it tends to "overpredict" hepatotoxicity (high false positives), potentially flagging safe quinolines as toxic.

3. pkCSM (The Screener)[2]
  • Why it works for Quinolines: It uses graph-based signatures, making it extremely fast. It is best used as a coarse filter for large libraries (e.g., >1,000 derivatives) to remove obvious failures before detailed analysis.

  • Limitation: Lacks confidence scores for individual predictions, making it risky for final candidate selection.

Part 3: Strategic Protocol (Self-Validating Workflow)

Do not rely on a single "Enter SMILES, Get Number" approach. Use this tiered workflow to cross-validate predictions.

Workflow Diagram

The following diagram outlines the decision logic for screening quinoline derivatives.

QuinolineScreening Start Input: Quinoline Library (SMILES) Filter1 Step 1: Structural Alert Filter (Exclude Nitro/Nitroso groups) Start->Filter1 Parallel Step 2: Parallel Processing Filter1->Parallel ProTox ProTox-II Analysis Focus: Ames + DILI Parallel->ProTox ADMET ADMETlab 2.0 Analysis Focus: hERG + Solubility Parallel->ADMET Consensus Step 3: Consensus Check ProTox->Consensus ADMET->Consensus Docking Step 4: Molecular Docking (hERG Homology Model) Consensus->Docking If hERG Conflict Decision Final Classification Consensus->Decision If Agreement Docking->Decision

Figure 1: Tiered screening workflow for quinoline derivatives combining rule-based filtering, ML prediction, and structure-based validation.

Step-by-Step Methodology

1. Structural Pre-processing

  • Action: Standardize all SMILES strings (canonicalize, strip salts).

  • Rationale: Quinolines can exist in different tautomeric forms depending on pH. Ensure the aromatic form is used for consistency.

2. The "Ames" Check (Mutagenicity)

  • Tool: ProTox-II.[2][3][4]

  • Protocol: Submit the molecule and check the "Mutagenicity" endpoint.

  • Critical Check: Look at the probability map. If the 2,3-bond of the quinoline ring is highlighted in red, the model predicts metabolic epoxidation.

  • Mitigation: If positive, consider adding a substituent (e.g., -CH3, -Cl) at position 2 or 3 to block metabolism.

3. The "hERG" Check (Cardiotoxicity)

  • Tool: ADMETlab 2.0.[2][3][5]

  • Protocol: Check the hERG (hERG Blockers) probability.[6]

  • Threshold: If Probability > 0.7, the risk is high.

  • Validation: If the prediction is borderline (0.5 - 0.7), perform a Molecular Docking simulation (using AutoDock Vina or Glide) against the hERG cryo-EM structure (PDB: 5VA1). High affinity binding (< -7.0 kcal/mol) confirms the risk.

4. The "DILI" Check (Hepatotoxicity)

  • Tool: Consensus (ProTox-II + ADMETlab).

  • Protocol:

    • If ProTox predicts "Active" AND ADMETlab predicts "High Risk" → Discard .

    • If ProTox predicts "Inactive" but ADMETlab predicts "High Risk" → Proceed with caution (ADMETlab often overpredicts DILI).

Part 4: Mechanistic Visualization

Understanding why a quinoline is toxic allows for rational design. The diagram below illustrates the metabolic activation pathway that most ML models attempt to predict.

QuinolineToxicity Quinoline Parent Quinoline P450 CYP450 Oxidation Quinoline->P450 Substituent 2-Methyl Substitution (Steric Hindrance) Quinoline->Substituent Epoxide 2,3-Epoxide (Electrophilic) P450->Epoxide Activation DNA DNA-Adduct (Guanine) Epoxide->DNA Covalent Bond Mutation Mutagenicity (Ames Positive) DNA->Mutation Safe Metabolically Stable (Ames Negative) Substituent->Safe Blocks Oxidation

Figure 2: Metabolic activation pathway of quinolines. In silico models detect structural features that facilitate or hinder the CYP450-mediated formation of the reactive 2,3-epoxide.

References

  • Benchmarking Web-based In-silico Toxicity Prediction Tools

    • Source: ResearchG
    • Significance: Provides the quantitative basis for recommending ProTox for hep
  • ADMETlab 2.

    • Source: Nucleic Acids Research (2021)[3]

    • Significance: Details the MGA algorithm used for high-accuracy hERG predictions.
  • ProTox-II: A Webserver for the Prediction of Toxicity of Chemicals

    • Source: Nucleic Acids Research (2018)[2][3]

    • Significance: Explains the fragment-based propensity models crucial for identifying quinoline mutagenicity.
  • Structure-Based Prediction of hERG-Rel

    • Source: Journal of Chemical Inform
    • Significance: Validates the use of docking as a secondary check for hERG inhibition when ML models are inconclusive.
  • QSAR Treatment of Multiple Toxicities: The Mutagenicity and Cytotoxicity of Quinolines

    • Source: PubMed / Vertex AI Search (Historical Context)
    • Significance: Establishes the foundational SAR rule that hydrophobicity (logP) and electron-withdrawing groups drive quinoline cytotoxicity.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.